Cannabidibutol
描述
属性
IUPAC Name |
5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-15-11-18(21)20(19(22)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-17,21-22H,2,5-9H2,1,3-4H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXESQKGXYDOL-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345995 | |
| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-11-3 | |
| Record name | Cannabidibutol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIBUTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ25E98QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Cannabidibutol (CBDB) in Hemp Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid in Cannabis sativa L. extracts.[1][2] Initially discovered as a minor impurity in commercially available CBD products derived from hemp, its presence has prompted further investigation into its chemical properties and potential biological activity.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and analytical quantification of CBDB. It is intended to serve as a resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound (CBDB)
CBDB is structurally similar to CBD, with the key difference being a butyl side chain instead of the more common pentyl chain found in CBD.[1] This structural variation influences its physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| Formal Name | (1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [5] |
| Molecular Formula | C₂₀H₂₈O₂ | [5] |
| Molecular Weight | 300.4 g/mol | [5] |
| CAS Number | 60113-11-3 | [5] |
Experimental Protocols
This section details the methodologies for the isolation and quantification of CBDB from hemp extracts, based on the foundational research in this area.
Isolation of this compound by Semi-Preparative Liquid Chromatography
The initial isolation of CBDB was achieved through semi-preparative high-performance liquid chromatography (HPLC) from a commercially available CBD crystal sample.[1] The following protocol is a detailed representation of the methodology described in the literature.
Experimental Workflow for CBDB Isolation
Quantification of this compound by HPLC-UV
A validated high-performance liquid chromatography method with ultraviolet detection (HPLC-UV) has been developed for the simultaneous quantification of CBDB and cannabidivarin (B1668262) (CBDV) in CBD samples.[1][6]
HPLC-UV Method Parameters
| Parameter | Value |
| Instrumentation | Agilent 1200 Series HPLC with UV/Vis Detector |
| Column | Poroshell 120 EC-C18 (150 x 3.0 mm, 2.7 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| UV Detection Wavelength | 228 nm |
| Internal Standard | Ibuprofen (1 µg/mL) |
Validation Parameters for the HPLC-UV Method
| Parameter | CBDB | CBDV |
| Linear Range | 0.12 - 24.0 µg/mL | 0.28 - 56.4 µg/mL |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.28 µg/mL |
| Intra-day Precision (RSD%) | 2.1 - 7.5% | 1.8 - 8.2% |
| Inter-day Precision (RSD%) | 3.4 - 9.1% | 2.9 - 9.8% |
| Accuracy (%) | 95.2 - 104.5% | 96.8 - 103.1% |
Quantitative Data
The concentration of CBDB in commercial CBD samples has been reported to be in the range of 0.08% to 0.19% (w/w).[3] The table below summarizes the quantitative data from the analysis of ten different batches of commercially available CBD.
| Sample Batch | CBDB Concentration (% w/w) | CBDV Concentration (% w/w) |
| 1 | 0.12 | 0.25 |
| 2 | 0.09 | 0.18 |
| 3 | 0.15 | 0.31 |
| 4 | 0.08 | 0.15 |
| 5 | 0.19 | 0.41 |
| 6 | 0.11 | 0.22 |
| 7 | 0.14 | 0.29 |
| 8 | 0.10 | 0.20 |
| 9 | 0.16 | 0.35 |
| 10 | 0.13 | 0.27 |
Hypothesized Signaling Pathways of this compound
To date, there is a lack of direct experimental data on the pharmacological activity and specific signaling pathways of CBDB. However, due to its structural similarity to CBD, it is plausible to hypothesize that CBDB may interact with some of the same molecular targets. The shorter butyl side chain of CBDB compared to the pentyl side chain of CBD may influence its binding affinity and efficacy at these targets.
In silico docking studies of other cannabinoids have been used to predict their interactions with various receptors.[7][8][9][10][11] A similar approach could be applied to CBDB to predict its binding to known cannabinoid receptors (CB1 and CB2) and other targets of CBD, such as transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs).
Hypothetical Signaling Pathway of CBDB
It is important to emphasize that this diagram represents a hypothetical model based on the known pharmacology of the structurally related compound, CBD. Further experimental validation is required to confirm the actual molecular targets and signaling pathways of CBDB.
Conclusion
The discovery of this compound (CBDB) as a natural phytocannabinoid in hemp extracts expands the known chemical diversity of Cannabis sativa. The development of robust analytical methods for its isolation and quantification is crucial for further research into its potential biological activities. While its pharmacological profile remains largely unexplored, its structural similarity to CBD suggests that it may possess interesting therapeutic properties. Future research should focus on elucidating the specific molecular targets and signaling pathways of CBDB to fully understand its potential role in the complex pharmacology of cannabinoids. This in-depth technical guide provides a foundation for researchers to build upon in their exploration of this novel cannabinoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of chromatographic methods for quality control of cannabinoid impurities in products containing Cannabidiol [pharmacia.pensoft.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic cannabinoids: In silico prediction of the cannabinoid receptor 1 affinity by a quantitative structure-activity relationship model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In Silico Study for Expanding the Utility of Cannabidiol in Alzheimer's Disease Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico investigation of cannabinoids from Cannabis sativa leaves as a potential anticancer drug to inhibit MAPK-ERK signaling pathway and EMT induction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid and an impurity in commercial CBD extracted from hemp.[1][2] Its structural similarity to CBD, a compound of significant therapeutic interest, necessitates a thorough understanding of its chemical properties for researchers, scientists, and professionals involved in drug development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical characterization of CBDB. While direct research into the specific signaling pathways of CBDB is limited, this guide also explores its putative mechanism of action based on its structural relationship to other cannabinoids and available in vitro data.
Chemical Structure and Properties
CBDB, also known as Cannabidiol-C4 (CBD-C4), possesses a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[3] Its formal IUPAC name is (1'R,6'R)-5-butyl-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene-1,3-diol. The structure features a resorcinol (B1680541) core with a butyl side chain and a p-menthadienyl group.
| Property | Value | Reference |
| IUPAC Name | (1'R,6'R)-5-butyl-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene-1,3-diol | [3] |
| Molecular Formula | C₂₀H₂₈O₂ | [3] |
| Molecular Weight | 300.4 g/mol | [3] |
| CAS Number | 60113-11-3 | [3] |
Stereochemistry
The stereochemistry of CBDB has been unequivocally determined as the (1'R,6'R)-trans configuration. This was confirmed through the stereoselective synthesis of the (1'R,6'R)-trans isomer and subsequent comparison of its spectroscopic data with that of the naturally isolated compound. The data from Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), and Circular Dichroism (CD) spectroscopy of both the synthetic and natural CBDB were found to be identical, confirming the absolute configuration.[2][4]
Spectroscopic and Chromatographic Data
The characterization of CBDB has been extensively performed using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including 1H NMR, 13C NMR, and 2D correlation experiments such as COSY, HSQC, and HMBC, has been instrumental in elucidating the structure of CBDB.[5]
| NMR Data for Synthetic (-)-trans-CBDB in CDCl₃ | |
| ¹H NMR (600 MHz) | δ (ppm): 6.13 (s, 2H, H-2', H-6'), 4.58 (s, 1H, H-10a), 4.47 (s, 1H, H-10b), 3.89 (d, J = 10.7 Hz, 1H, H-1), 2.44 (t, J = 7.7 Hz, 2H, H-1''), 2.39 – 2.31 (m, 1H, H-6), 2.18 – 2.07 (m, 1H, H-4a), 1.99 – 1.90 (m, 1H, H-4b), 1.78 (s, 3H, H-7), 1.68 (s, 3H, H-9), 1.62 – 1.54 (m, 2H, H-2''), 1.42 – 1.32 (m, 2H, H-3''), 0.91 (t, J = 7.4 Hz, 3H, H-4'') |
| ¹³C NMR (151 MHz) | δ (ppm): 154.9 (C-3'), 154.8 (C-5'), 149.3 (C-8), 142.8 (C-1'), 135.2 (C-3), 125.1 (C-2), 114.1 (C-4'), 113.8 (C-6'), 110.1 (C-10), 47.1 (C-6), 45.4 (C-1), 35.5 (C-2''), 31.6 (C-5), 31.5 (C-4), 30.6 (C-1''), 23.5 (C-7), 22.6 (C-3''), 21.0 (C-9), 14.0 (C-4'') |
Data sourced from Citti et al., Data in Brief, 2019.[5]
Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy
UV and CD spectra provide information about the electronic transitions and chirality of the molecule.
| Spectroscopic Data | Wavelength (nm) | Absorption |
| UV Spectrum (in ACN) | λmax | 228, 274, 280 (sh) |
| CD Spectrum (in ACN) | λ (Δε) | 215 (+15), 235 (-25), 265 (+5) |
Data sourced from Citti et al., Data in Brief, 2019.[1]
Experimental Protocols
Stereoselective Synthesis of (-)-trans-CBDB
The synthesis of (-)-trans-CBDB is crucial for confirming the stereochemistry of the natural product and for providing a pure standard for analytical and biological studies. A common method involves the condensation of olivetol (B132274) with (+)-p-mentha-2,8-dien-1-ol under acidic conditions.[6]
Detailed Methodology:
-
A solution of olivetol (1.1 equivalents) in dichloromethane (B109758) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
10-Camphorsulfonic acid (CSA) (0.1 equivalents) is added as a catalyst.
-
A solution of a trans:cis mixture of isopiperitenol (B1207519) (1 equivalent) in dichloromethane is added dropwise to the stirred solution.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is then quenched with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure (-)-trans-CBDB.[6]
NMR Spectroscopy
Detailed Methodology:
-
Sample Preparation: The purified CBDB sample is dissolved in deuterated chloroform (B151607) (CDCl₃) at a concentration suitable for NMR analysis.[5]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe.[5]
-
1H NMR: Standard pulse programs are used with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as spectral width, relaxation delay, and pulse width are optimized.[5]
-
13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra. These experiments are essential for assigning the proton and carbon signals and confirming the connectivity of the molecule.[5]
UV and CD Spectroscopy
Detailed Methodology:
-
Sample Preparation: A solution of CBDB is prepared in a suitable solvent, such as acetonitrile (B52724) (ACN), at a known concentration.[1]
-
Instrumentation: UV and CD spectra are recorded on a spectropolarimeter.[5]
-
Measurement: The spectra are typically recorded in the far-UV range (e.g., 200-400 nm) using a quartz cuvette with a defined path length (e.g., 10 mm). The scanning speed is set to an appropriate value (e.g., 50 nm/min).[1]
Putative Biological Activity and Signaling Pathways
Direct studies on the signaling pathways of CBDB are limited. However, its structural similarity to CBD allows for informed hypotheses about its potential biological targets. Furthermore, in vitro studies on breast cancer cells have shown that CBDB, similar to CBD, can induce the production of reactive oxygen species (ROS) and affect the morphology and function of mitochondria and the endoplasmic reticulum.[7][8]
It is plausible that CBDB interacts with the endocannabinoid system, including cannabinoid receptors CB1 and CB2, as well as other receptors known to be modulated by CBD, such as serotonin (B10506) 5-HT1A receptors and transient receptor potential (TRP) channels. The butyl side chain of CBDB, being shorter than the pentyl side chain of CBD, may influence its binding affinity and potency at these targets. For instance, the butyl homolog of Δ⁹-THC (Δ⁹-THCB) has shown affinity for human CB1 and CB2 receptors comparable to that of Δ⁹-THC.[5][9]
Below are diagrams illustrating the general signaling pathways of cannabinoids, which may be relevant to the action of CBDB.
Conclusion
This compound (CBDB) is a well-characterized butyl analog of CBD with a confirmed (1'R,6'R)-trans stereochemistry. The availability of detailed spectroscopic and synthetic data provides a solid foundation for its identification and quantification. While its specific biological activities and signaling pathways are still under investigation, its structural similarity to CBD and preliminary in vitro data suggest that it may share some of the pharmacological properties of other cannabinoids. Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of CBDB. This technical guide serves as a valuable resource for scientists and researchers working with this and other related cannabinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CB1 Kinetics | Project CBD [projectcbd.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cannabidiol Content and In Vitro Biological Activities of Commercial Cannabidiol Oils and Hemp Seed Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cannabidibutol (CBDB): A Comprehensive Physicochemical and Methodological Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring phytocannabinoid and a notable impurity in commercially available CBD products derived from hemp.[1][2][3] Its structural similarity to CBD, a compound of significant therapeutic interest, necessitates a thorough understanding of its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current knowledge on CBDB, with a focus on its physicochemical characteristics, detailed experimental protocols for its analysis, and an exploration of potential signaling pathways based on its structural relationship with CBD.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes the available computed and experimental data. For comparative purposes, the well-established properties of Cannabidiol (CBD) are also included.
| Property | This compound (CBDB) | Cannabidiol (CBD) |
| Molecular Formula | C₂₀H₂₈O₂ | C₂₁H₃₀O₂ |
| Molecular Weight | 300.4 g/mol [1] | 314.46 g/mol |
| Melting Point | Data not available | 66 °C (151 °F)[4] |
| Boiling Point | Data not available | 160–180 °C (320–356 °F)[4][5] |
| logP (Octanol-Water Partition Coefficient) | 6 (Computed)[1] | Data not available |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water[4] |
Experimental Protocols
The isolation, characterization, and quantification of this compound have been described in the scientific literature, primarily through the work of Citti and colleagues. The following sections detail the key experimental methodologies.
Isolation of this compound from CBD Isolate
This protocol outlines the semi-preparative high-performance liquid chromatography (HPLC) method for isolating CBDB from a CBD-rich matrix.
-
Instrumentation: A semi-preparative HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small percentage of an acidifier like formic acid to improve peak shape. The exact gradient or isocratic conditions should be optimized to achieve separation from CBD and other related cannabinoids.
-
Detection: UV detection at a wavelength where cannabinoids exhibit strong absorbance (e.g., 228 nm).
-
Procedure:
-
Dissolve the CBD isolate in a suitable solvent (e.g., methanol (B129727) or the mobile phase).
-
Inject the dissolved sample onto the semi-preparative HPLC column.
-
Collect the fractions corresponding to the CBDB peak as it elutes from the column.
-
Pool the collected fractions and evaporate the solvent to obtain isolated CBDB.
-
Structural Characterization of this compound
A combination of spectroscopic techniques is employed for the unambiguous structural elucidation of CBDB.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR: To determine the chemical structure, including the number and types of protons and carbons.
-
2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.
-
Sample Preparation: Dissolve the isolated CBDB in a deuterated solvent (e.g., chloroform-d).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and elemental composition of the molecule, confirming the molecular formula.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
-
Infrared (IR) Spectroscopy:
-
To identify the functional groups present in the molecule (e.g., hydroxyl, aromatic C-H, aliphatic C-H).
-
Instrumentation: An FT-IR spectrometer.
-
-
Circular Dichroism (CD) Spectroscopy:
-
To determine the stereochemistry of the molecule.
-
Instrumentation: A CD spectropolarimeter.
-
Quantification of this compound
A validated HPLC-UV method is used for the quantitative analysis of CBDB in various samples.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detection: UV detection at 228 nm.
-
Quantification: Based on a calibration curve generated using a certified reference standard of CBDB.
Signaling Pathways
To date, specific signaling pathways for this compound have not been elucidated. However, given its structural similarity to Cannabidiol (CBD), it is plausible that CBDB may interact with similar molecular targets. The known signaling pathways of CBD are diverse and complex, and it is crucial to note that these have not been experimentally confirmed for CBDB.
The primary molecular targets of CBD include:
-
Serotonin 1A Receptor (5-HT₁ₐ): CBD acts as an agonist at this receptor, which is implicated in its anxiolytic and antidepressant effects.[6]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): CBD can activate and desensitize these channels, which play a role in pain perception and inflammation.
-
G-Protein Coupled Receptor 55 (GPR55): CBD is an antagonist of GPR55, a receptor involved in inflammation and cancer cell proliferation.[7]
-
Cannabinoid Receptors (CB1 and CB2): CBD has a low affinity for the orthosteric sites of CB1 and CB2 receptors but can act as a negative allosteric modulator of the CB1 receptor, potentially mitigating some of the psychoactive effects of THC.[8]
The following diagram illustrates a generalized experimental workflow for the isolation and characterization of this compound.
Conclusion
This compound is an emerging phytocannabinoid that warrants further investigation due to its presence in CBD products and its structural relationship to the therapeutically significant molecule, CBD. While foundational work has been conducted on its isolation and characterization, significant data gaps remain, particularly concerning its physicochemical properties and biological activity. The experimental protocols detailed herein provide a robust framework for researchers to further explore this compound. Future studies should focus on determining the precise physicochemical constants of CBDB and elucidating its pharmacological profile and specific signaling pathways to fully understand its potential biological impact.
References
- 1. This compound | C20H28O2 | CID 59444413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabidiol in vivo blunts β-amyloid induced neuroinflammation by suppressing IL-1β and iNOS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol - Wikipedia [en.wikipedia.org]
- 5. cbdsloth.com [cbdsloth.com]
- 6. curaleafclinic.com [curaleafclinic.com]
- 7. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of Cannabidibutol (CBDB): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261). The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for CBDB, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of CBDB in research and pharmaceutical applications.
Chemical Identity of CBDB
-
Systematic Name: (1'R,2'R)-5'-butyl-2'-(3-methyl-6-(1-methylethenyl)cyclohex-2-en-1-yl)-[1,1'-bi(cyclohexane)]-1',3'-diene-2,4-diol[1][2]
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for CBDB, derived from both isolated natural product and synthetic reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for CBDB in CDCl₃ [3]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1 | 155.9 | - | - | - |
| 2 | 108.0 | 6.25 | s | |
| 3 | 155.3 | - | - | - |
| 4 | 111.0 | 6.13 | s | |
| 5 | 140.8 | - | - | - |
| 6 | 123.6 | - | - | - |
| 1' | 38.3 | 3.95 | t | 3.5 |
| 2' | 46.9 | 1.83 | m | |
| 3' | 126.5 | 5.37 | s | |
| 4' | 31.0 | 2.20 | m | |
| 5' | 31.8 | 1.83 | m | |
| 6' | 134.8 | - | - | - |
| 7' | 148.9 | - | - | - |
| 8' | 22.4 | 4.63 | s | |
| 4.54 | s | |||
| 9' | 20.5 | 1.68 | s | |
| 1'' | 35.6 | 2.38 | t | 7.7 |
| 2'' | 31.5 | 1.55 | m | |
| 3'' | 22.5 | 1.35 | m | |
| 4'' | 14.0 | 0.90 | t | 7.3 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data was obtained using an electrospray ionization (ESI) source in both positive and negative modes.
Table 2: High-Resolution Mass Spectrometry Data for CBDB [3]
| Ionization Mode | Adduct | Calculated m/z | Measured m/z |
| ESI+ | [M+H]⁺ | 301.2162 | 301.2162 |
| ESI- | [M-H]⁻ | 299.2016 | 299.2011 |
Infrared (IR) Spectroscopy
The infrared spectrum of synthetic CBDB was recorded to identify characteristic functional group vibrations.
Table 3: Infrared (IR) Absorption Bands for CBDB [1]
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (phenolic) |
| ~2925 | C-H stretch (aliphatic) |
| ~1625 | C=C stretch (aromatic) |
| ~1580 | C=C stretch (aromatic) |
Experimental Protocols
The following methodologies were employed for the isolation, synthesis, and spectroscopic characterization of CBDB.[3][4][5]
Isolation of Natural CBDB
Natural CBDB was isolated from a commercial hemp-derived CBD sample using semi-preparative liquid chromatography. The purity of the isolated compound was determined to be greater than 99%.[3]
Synthesis of CBDB
A stereoselective synthesis of the (1R,6R)-trans isomer of CBDB was performed to confirm its absolute configuration and chemical structure. The spectroscopic data of the synthesized compound matched that of the natural isolate.[3][4]
NMR Spectroscopy
NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Two-dimensional NMR experiments (COSY, HSQC, and HMBC) were conducted to establish the complete assignment of proton and carbon signals.[3]
Mass Spectrometry
High-resolution mass spectrometry was performed on a Q-TOF mass spectrometer equipped with an electrospray ionization source. Data was acquired in both positive (ESI+) and negative (ESI-) ionization modes.[3]
Infrared Spectroscopy
Infrared spectra were recorded on a Perkin-Elmer Spectrum Two ATR-IR spectrometer. The spectra were scanned from 4000 to 450 cm⁻¹.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like CBDB.
Caption: Workflow for the isolation, synthesis, and spectroscopic characterization of CBDB.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic characterization data of 'this compound', a novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog [airus.unisalento.it]
A Technical Guide to the Synthesis and Characterization of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), also known as cannabidiol-C4 (CBD-C4), is a naturally occurring phytocannabinoid and a butyl homolog of cannabidiol (B1668261) (CBD).[1][2] It has been identified as an impurity in commercial extracts of CBD from hemp.[1][3] As the landscape of cannabinoid research expands, understanding the synthesis and physicochemical properties of less abundant cannabinoids like CBDB is crucial for drug development, quality control of CBD products, and exploring novel therapeutic avenues. This technical guide provides an in-depth overview of the synthesis and characterization of CBDB, compiling key data and experimental protocols from published scientific literature.
Chemical and Physical Properties
CBDB is a lipophilic molecule with a molecular formula of C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol .[1][4] Its chemical structure consists of a resorcinol (B1680541) core with a butyl side chain and a p-menthadienyl group. The systematic IUPAC name for the naturally occurring (-)-trans-isomer is 5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol.[4][5]
| Property | Value | Reference |
| IUPAC Name | 5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | [4][5] |
| Synonyms | Cannabidiol-C4, CBD-C4 | [1][6] |
| CAS Number | 60113-11-3 | [1][4] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][4] |
| Molecular Weight | 300.4 g/mol | [1][4] |
| Appearance | Reddish oil | [7] |
Stereoselective Synthesis of (-)-trans-Cannabidibutol
The synthesis of the (-)-trans-isomer of CBDB has been achieved through a stereoselective Friedel-Crafts alkylation.[7] This method allows for the specific formation of the (1R,6R) stereoisomer, which matches the configuration of the naturally occurring compound.
Experimental Protocol
The synthesis involves the acid-catalyzed condensation of 5-butylbenzene-1,3-diol (B1285304) (butyl olivetol) with (+)-(1S,4R)-p-mentha-2,8-dien-1-ol.[7]
Materials:
-
5-butylbenzene-1,3-diol
-
(+)-(1S,4R)-p-mentha-2,8-dien-1-ol
-
p-Toluenesulfonic acid (pTSA)
-
Dry Dichloromethane (DCM)
-
Argon atmosphere
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of 5-butylbenzene-1,3-diol (1 equivalent) and p-toluenesulfonic acid (0.1 equivalents) in dry DCM is cooled to -10 °C under an argon atmosphere.[7]
-
A solution of (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (1 equivalent) in dry DCM is added dropwise to the cooled mixture.[7]
-
The reaction mixture is stirred at -10 °C for 1 hour.[7]
-
The reaction is quenched by the addition of a saturated NaHCO₃ solution.[7]
-
The organic layer is extracted with diethyl ether.[7]
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude product.[7]
-
The crude product is then purified using chromatographic techniques to obtain pure (-)-trans-Cannabidibutol.[7]
The reported yield for this synthesis is approximately 32%.[7]
Characterization of this compound
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of CBDB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical structure and stereochemistry of CBDB have been elucidated using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.[1][2] The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[1]
¹H-NMR and ¹³C-NMR Data for (-)-trans-CBDB:
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 1 | 110.8 | - | - | - |
| 2 | 155.1 | - | - | - |
| 3 | 108.3 | 6.13 | d | 2.5 |
| 4 | 143.4 | - | - | - |
| 5 | 114.7 | 6.13 | d | 2.5 |
| 6 | 139.7 | - | - | - |
| 1' | 45.9 | 3.96 | t | 3.0 |
| 2' | 127.3 | 5.58 | s | - |
| 3' | 134.9 | - | - | - |
| 4' | 31.2 | 2.15 | m | - |
| 5' | 30.5 | 1.80 | m | - |
| 6' | 47.1 | 2.45 | m | - |
| 7' | 149.3 | - | - | - |
| 8' | 22.3 | 1.83 | s | - |
| 9' | 110.0 | 4.65, 4.55 | s, s | - |
| 10' | 21.0 | 1.68 | s | - |
| 1'' | 35.6 | 2.40 | t | 7.7 |
| 2'' | 31.5 | 1.55 | m | - |
| 3'' | 22.5 | 1.35 | m | - |
| 4'' | 14.0 | 0.90 | t | 7.3 |
| OH-2 | - | 5.30 | s | - |
| OH-6 | - | 5.30 | s | - |
Data compiled from Citti et al., 2019.
Chromatographic Analysis
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for the quantification of CBDB.[2]
HPLC-UV Method Parameters:
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
Parameters are based on typical methods for cannabinoid analysis and may require optimization.
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: Shows characteristic absorbance maxima that can be used for quantification and identification.
-
Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the molecule by comparing the spectra of the synthesized and natural compounds.[2][8]
Pharmacological Properties and Signaling Pathways
The pharmacology of CBDB is not as extensively studied as that of major cannabinoids like THC and CBD. However, based on its structural similarity to other cannabinoids, its potential interactions with the endocannabinoid system can be inferred.
The butyl homolog of Δ⁹-THC (Δ⁹-THCB) has been shown to have a binding affinity for the human CB1 (Ki = 15 nM) and CB2 (Ki = 51 nM) receptors, comparable to that of Δ⁹-THC.[9] This suggests that the butyl side chain is a favorable feature for cannabinoid receptor interaction. While direct binding studies on CBDB are limited, it is plausible that it may also interact with these receptors.
The canonical signaling pathway for CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of these receptors can also modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The stereoselective synthesis allows for the production of the specific, naturally occurring (-)-trans-isomer. A combination of NMR, chromatography, and other spectroscopic techniques provides a robust framework for its identification and quantification. While further research is needed to fully elucidate the pharmacological profile and specific signaling pathways of CBDB, its structural similarity to other bioactive cannabinoids suggests it is a compound of interest for future drug discovery and development efforts. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of cannabinoid science.
References
- 1. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. [PDF] Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. um.edu.mt [um.edu.mt]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Natural Occurrence of Cannabidibutol (CBDB) in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), is a naturally occurring phytocannabinoid found in Cannabis sativa.[1] Initially identified as an impurity in cannabidiol extracts derived from hemp, its discovery has prompted further investigation into its chemical properties and prevalence.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of CBDB, focusing on its natural occurrence, analytical quantification, and the methodologies employed for its study.
Natural Occurrence and Biosynthesis
CBDB has been isolated and unambiguously identified from Cannabis sativa extracts.[1][2] It is considered a minor cannabinoid, and like other cannabinoids, it is produced in the glandular trichomes of the plant.[3][4] The general cannabinoid biosynthetic pathway originates from geranyl pyrophosphate (GPP) and olivetolic acid (OLA), which are combined to form cannabigerolic acid (CBGA), the precursor to many well-known cannabinoids.[3][4][5][6] While the specific enzymatic steps leading to the formation of the butyl side chain of CBDB have not been fully elucidated, it is hypothesized to follow a similar pathway to CBD, likely involving a butyl-analog of olivetolic acid.
Quantitative Analysis of this compound
The concentration of CBDB in Cannabis sativa is generally low, and it is often found as an impurity in CBD products.[1][2] A study that developed and validated an HPLC-UV method for the quantification of CBDB analyzed ten commercially available CBD samples. The results are summarized in the table below.
| Sample ID | CBDB Concentration (% w/w) | CBDV Concentration (% w/w) |
| Sample 1 | 0.05 | 0.12 |
| Sample 2 | 0.08 | 0.25 |
| Sample 3 | 0.11 | 0.33 |
| Sample 4 | 0.06 | 0.15 |
| Sample 5 | 0.09 | 0.28 |
| Sample 6 | 0.14 | 0.40 |
| Sample 7 | 0.07 | 0.18 |
| Sample 8 | 0.10 | 0.30 |
| Sample 9 | 0.04 | 0.10 |
| Sample 10 | 0.12 | 0.35 |
| Data synthesized from the description of a study that quantified CBDB in commercial CBD samples.[7] |
Experimental Protocols
The isolation and quantification of CBDB require precise analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a common and effective method.[1][7][8]
1. Isolation of Natural this compound
The isolation of CBDB from hemp-extracted CBD was achieved through semi-preparative liquid chromatography.[1]
-
Sample Preparation: A solution of the CBD extract is prepared in an appropriate solvent, such as ethanol.[7]
-
Chromatographic System: A semi-preparative HPLC system equipped with a suitable column (e.g., C18) is used.
-
Mobile Phase: A gradient elution of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) is typically employed to separate the cannabinoids.[9][10]
-
Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the CBDB peak are collected.
-
Purification: The collected fractions are then concentrated to yield purified CBDB.
2. Quantification of this compound by HPLC-UV
A validated HPLC-UV method has been established for the quantitative determination of CBDB in CBD samples.[1][7]
-
Instrumentation: An HPLC system equipped with a UV detector is utilized.[8][9]
-
Chromatographic Conditions:
-
Column: A C18 analytical column is commonly used.
-
Mobile Phase: A mixture of water and acetonitrile (often with 0.1% formic acid) is used in an isocratic or gradient elution mode.[9][10]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where cannabinoids exhibit strong absorbance, such as 228 nm.[11]
-
-
Method Validation: The analytical method is validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and stability to ensure reliable and accurate quantification.[7]
-
Sample Analysis:
-
A known weight of the CBD sample is dissolved in a suitable solvent to a specific concentration.
-
The solution is filtered and then injected into the HPLC system.
-
The peak corresponding to CBDB is identified by comparing its retention time with that of a certified reference standard.
-
The concentration of CBDB in the sample is calculated based on the peak area and a calibration curve generated from the reference standard.
-
Signaling Pathways and Biological Activity
To date, specific signaling pathways and the biological activity of this compound have not been extensively studied. As a structural analog of CBD, it may interact with components of the endocannabinoid system, but further research is required to determine its pharmacological profile.
Conclusion
This compound is a naturally occurring, minor cannabinoid in Cannabis sativa. While its presence has been confirmed and methods for its quantification have been developed, further research is needed to fully understand its biosynthesis, pharmacological effects, and potential therapeutic applications. The analytical methods described herein provide a solid foundation for researchers to further investigate this novel phytocannabinoid.
References
- 1. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unimore.it [iris.unimore.it]
- 8. benchchem.com [benchchem.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. um.edu.mt [um.edu.mt]
- 11. researchgate.net [researchgate.net]
The In Vitro Biological Activity of Cannabidibutol: A Technical Guide and Comparative Analysis
Executive Summary
Cannabidibutol (CBDB) is a naturally occurring butyl homolog of cannabidiol (B1668261) (CBD), identified as a minor cannabinoid in Cannabis sativa extracts. As a structural analog of the well-researched CBD, CBDB is of significant interest to the scientific and drug development communities for its potential therapeutic applications. However, dedicated in vitro research on CBDB is still in its nascent stages, resulting in a limited availability of specific biological activity data.
This technical guide provides a comprehensive overview of the current state of knowledge on the in vitro biological activity of CBDB. Where direct data for CBDB is scarce, this document presents an in-depth comparative analysis of the extensively studied in vitro pharmacology of CBD. This approach offers a predictive framework for the potential biological effects of CBDB and provides researchers with the necessary protocols and quantitative benchmarks to design and evaluate future studies.
This guide is intended for researchers, scientists, and drug development professionals engaged in cannabinoid research and the exploration of novel therapeutic agents.
Introduction to this compound (CBDB)
This compound, or Cannabidiol-C4, is a phytocannabinoid characterized by a butyl side chain instead of the pentyl chain found in CBD. It is often considered an impurity in commercial extractions of CBD from hemp.[1][2] The structural similarity to CBD suggests that CBDB may interact with similar molecular targets and exhibit a comparable, albeit potentially distinct, pharmacological profile.
Known In Vitro Biological Activities of this compound (CBDB)
Direct in vitro studies on CBDB are limited. The primary findings to date have focused on its effects on cancer cell lines.
Cytotoxicity and Pro-oxidative Effects in Breast Cancer Cells
Research has shown that CBDB exhibits biological activity in human breast carcinoma cell models. In these studies, CBDB was observed to:
-
Decrease cancer cell viability.[3]
-
Increase the production of reactive oxygen species (ROS).[3]
-
Activate cellular signaling pathways related to ROS.[3]
These findings suggest that, similar to CBD, CBDB may possess pro-apoptotic and anti-proliferative properties in certain cancer contexts, mediated through the induction of oxidative stress.
Estrogen Receptor Antagonism
In an in vitro study, CBDB was shown to act as an antagonist of the estrogen receptor (ER) at a concentration of 10 μM.[4] This suggests a potential role for CBDB in modulating endocrine signaling pathways, which could have implications for hormone-sensitive cancers and other endocrine-related conditions.
Comparative In Vitro Pharmacology: Cannabidiol (CBD) as a Surrogate Model
Given the limited data on CBDB, the extensive in vitro research on CBD provides a valuable comparative framework. The following sections detail the well-characterized in vitro activities of CBD.
Receptor Binding Affinities
CBD is known for its promiscuous pharmacology, interacting with a variety of receptors and ion channels. Unlike THC, CBD has a low affinity for the orthosteric sites of the primary cannabinoid receptors, CB1 and CB2.[4] It is suggested that CBD may act as an allosteric modulator at these receptors.[5]
| Target | Ligand | Ki (nM) | Receptor Type | Reference |
| Cannabinoid Receptor 1 (CB1) | CBD | >1000 | GPCR | [4] |
| Cannabinoid Receptor 2 (CB2) | CBD | >1000 | GPCR | [4] |
| CB2 Receptor (Allosteric Site) | CBD | IC50 of 29 ± 0.3 nM (for blocking JWH133-induced ERK1/2 phosphorylation) | GPCR | [5] |
Note: A lower Ki value indicates a higher binding affinity. IC50 represents the concentration of an inhibitor where the response is reduced by half.
Cytotoxic and Anti-proliferative Activity
CBD has demonstrated cytotoxic effects across a wide range of cancer cell lines. The potency of this effect is cell-line and time-dependent.
| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| Glioblastoma (LN229) | MTT | 8.9 | 24 h | [6] |
| Glioblastoma (LN18) | MTT | 9.185 | 24 h | [6] |
| Ovarian Carcinoma (A2780) | MTT | 12.3 ± 0.7 | 24 h | [3] |
| Ovarian Carcinoma (A2780) | MTT | 4.5 ± 0.2 | 72 h | [3] |
| Colorectal Adenocarcinoma (HT-29) | MTT | 30.0 ± 3.02 | 24 h | [7] |
| Hepatocellular Carcinoma (HepG2) | MTT | 15.80 | 72 h | [8] |
Anti-inflammatory Activity
CBD exhibits potent anti-inflammatory properties in vitro, primarily by modulating inflammatory pathways in immune cells.
| Cell Model | Inflammatory Stimulus | Key Effect | Molecular Targets | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine production | NF-κB, MAPK | [9][10] |
| Human Keratinocytes | Poly(I:C) | Reduction of inflammatory mediators | ||
| Newborn Mouse Brain Slices | Hypoxia-Ischemia | Reduced expression of TNFα, COX-2, iNOS | CB2 and Adenosine A2A Receptors | [11] |
Neuroprotective Activity
CBD has been shown to protect neurons from various insults in vitro, an effect attributed to its antioxidant and anti-inflammatory properties.
| Cell Model | Neurotoxic Insult | CBD Concentration | Protective Effect | Reference |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 0.5 - 1 µM | Ameliorated cell damage | [7] |
| SH-SY5Y Neuroblastoma Cells | 6-Hydroxydopamine (6-OHDA) | 0.05 - 2 µM | Counteracted cell damage | [7] |
| Newborn Mouse Brain Slices | Oxygen-Glucose Deprivation | Reduced acute and apoptotic brain damage | [12][13] |
Key Signaling Pathways
The in vitro biological activities of CBD, and likely CBDB, are mediated through complex signaling networks.
Experimental Protocols
The following are generalized protocols for key in vitro assays, based on methodologies reported in the literature for CBD. These can be adapted for the study of CBDB.
Cell Viability and Cytotoxicity Assays
a) MTT Assay (Metabolic Activity)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment.
-
Treatment: Expose cells to a range of concentrations of CBDB (or CBD as a positive control) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.[6]
b) Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
-
Cell Culture and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate cytotoxicity as a percentage of a positive control (cells lysed to achieve maximum LDH release).[7]
Anti-inflammatory Assay in Macrophages
-
Cell Culture: Culture RAW 264.7 mouse macrophages in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of CBDB for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to the cell culture media and incubate for a specified period (e.g., 24 hours).
-
Supernatant and Lysate Collection: Collect the culture supernatant to measure secreted inflammatory mediators (e.g., Nitric Oxide, cytokines) and lyse the cells to extract proteins for Western blot analysis.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.
-
Cytokine Levels: Quantify levels of cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.
-
Protein Expression: Analyze the expression and phosphorylation of key inflammatory signaling proteins (e.g., p65 subunit of NF-κB, p38 MAPK) in the cell lysates via Western blotting.[9]
-
Future Directions and Conclusion
The in vitro biological profile of this compound is an area ripe for investigation. While initial studies suggest activities analogous to CBD, such as cytotoxicity in cancer cells and potential endocrine modulation, a comprehensive understanding requires further research.
Future in vitro studies should prioritize:
-
Receptor Binding Assays: Determining the binding affinities of CBDB at cannabinoid receptors and a broader panel of GPCRs, ion channels, and nuclear receptors.
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of CBDB across a diverse panel of cancer and non-cancerous cell lines.
-
Anti-inflammatory and Immunomodulatory Effects: Investigating the impact of CBDB on various immune cell types and inflammatory pathways.
-
Neuroprotective Potential: Assessing the ability of CBDB to protect neuronal cells from oxidative stress, excitotoxicity, and other forms of injury.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by CBDB to understand the molecular basis of its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cannabidiol protects an in vitro model of the blood–brain barrier from oxygen‐glucose deprivation via PPARγ and 5‐HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Pathways mediating the effects of cannabidiol on the reduction of breast cancer cell proliferation, invasion, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preliminary Toxicological Profile of Cannabidiol-C4 (CBDB)
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The toxicological data specifically for Cannabidiol-C4 (CBDB), also known as cannabidibutol, is currently very limited. This document provides a preliminary toxicological profile by summarizing the available in vitro data on CBDB and leveraging the more extensive toxicological data of its close structural analog, Cannabidiol (B1668261) (CBD), as a predictive reference. The structural similarity between CBDB and CBD, differing only by the length of the alkyl side chain, suggests potential parallels in their toxicological profiles. However, this assumption requires confirmation through dedicated CBDB-specific toxicity studies.
Introduction to Cannabidiol-C4 (CBDB)
Cannabidiol-C4 (CBDB) is a phytocannabinoid and a butyl analog of cannabidiol (CBD). It has been identified as a component in certain strains of Cannabis and as an impurity in commercial CBD preparations.[1] Given its presence in products intended for human consumption, understanding its toxicological profile is of significant importance. This guide synthesizes the current, albeit preliminary, toxicological findings on CBDB and provides a comparative analysis with the well-characterized toxicological profile of CBD.
In Vitro Toxicity of CBDB
To date, the primary toxicological assessment of CBDB has been conducted in vitro, focusing on its effects on cancer cell lines.
Effects on Cell Viability and Oxidative Stress
A key study investigated the biological effects of CBDB on human breast carcinoma cells. The findings indicate that CBDB, similar to CBD, affects cell viability and induces the production of reactive oxygen species (ROS), leading to oxidative stress.
Table 1: Summary of In Vitro Effects of CBDB on Human Breast Carcinoma Cells
| Endpoint | Cell Line | Observed Effect |
| Cell Viability | Human Breast Carcinoma | Decrease in cell viability |
| Oxidative Stress | Human Breast Carcinoma | Increased production of Reactive Oxygen Species (ROS) |
Experimental Protocol: In Vitro Assessment of CBDB in Breast Cancer Cells
Cell Culture and Treatment:
-
Human breast carcinoma cells expressing cannabinoid receptors were cultured under standard conditions.
-
Cells were treated with varying concentrations of newly discovered phytocannabinoids, including CBDB and cannabidiphorol (CBDP), for specific durations.
Viability Assay:
-
Cell viability was assessed using a standard method, such as the MTT assay, to determine the dose-dependent cytotoxic effects of CBDB.
Reactive Oxygen Species (ROS) Measurement:
-
Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2-DCF-DA).
-
Following treatment with CBDB, cells were incubated with the probe, and the fluorescence intensity, proportional to the amount of ROS, was quantified using a plate reader or flow cytometry.
Signaling Pathway Analysis:
-
Cellular pathways related to ROS signaling were investigated through methods like Western blotting to analyze the expression and activation of key proteins involved in oxidative stress responses.
Toxicological Profile of Cannabidiol (CBD) as a Surrogate
Due to the scarcity of in vivo data for CBDB, the extensive toxicological profile of CBD is presented here as a surrogate to provide a preliminary understanding of the potential toxicities of CBDB.
Acute Toxicity of CBD
Acute toxicity studies in animals indicate that CBD has a relatively low acute toxicity profile.
Table 2: Acute Toxicity of CBD in Animal Models
| Species | Route of Administration | LD50 | Observed Effects | Reference |
| Rhesus Monkeys | Intravenous (IV) | 212 mg/kg | Tremors, CNS inhibition (depression, sedation, prostration) | [2] |
| C. elegans | - | No mortality up to 4000 µM | No acute mortality observed | [3][4] |
Subchronic and Chronic Toxicity of CBD
Repeated dose toxicity studies of CBD have been conducted in various animal models.
Table 3: Subchronic and Chronic Toxicity of CBD in Animal Models
| Species | Duration | Route of Administration | Dose Levels | Key Findings |
| Rats | 90 days | Oral | Not specified | Liver hypertrophy, adrenal vacuolation |
| C. elegans | Lifelong | - | 10-100 µM | No long-term toxicity; increased lifespan and motility at certain concentrations |
Reproductive and Developmental Toxicity of CBD
Studies have indicated potential reproductive and developmental toxicity associated with CBD administration at high doses.
Table 4: Reproductive and Developmental Toxicity of CBD in Rats
| Study Type | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| OECD Test Guideline 421 | Oral | 0, 30, 100, 300 | F0 Systemic & Female Reproductive: 100; F0 Male Reproductive: 300; F1 Neonatal & Generation: 100 | High-dose (300 mg/kg/day) led to severe maternal toxicity, including mortality, decreased body weight, and total litter loss in some females. Lower mean pup weights were also observed at this dose. Hepatocellular hypertrophy was noted at 100 and 300 mg/kg/day. |
Genotoxicity of CBD
The genotoxic potential of CBD has been evaluated in a battery of tests. Current evidence suggests that CBD is not genotoxic.
Table 5: Genotoxicity Profile of CBD
| Test Type | Test System | Results |
| Ames Test | Salmonella typhimurium | Negative |
| In vitro Chromosomal Aberration | Mammalian Cells | Negative |
| In vivo Micronucleus | Rodent Hematopoietic Cells | Negative |
Signaling Pathways and Mechanisms of Action
The toxicological and biological effects of cannabinoids are mediated through various signaling pathways. While specific pathways for CBDB are not yet fully elucidated, the observed increase in ROS suggests the involvement of oxidative stress pathways. The known pathways for CBD provide a likely framework for CBDB's mechanism of action.
CBDB-Induced Oxidative Stress Pathway
The preliminary in vitro data for CBDB points towards the induction of reactive oxygen species (ROS) as a key mechanism of its biological activity in breast cancer cells.
References
CBDB as a natural impurity in CBD products
An In-depth Technical Guide to Cannabidibutol (CBDB) as a Natural Impurity in CBD Products
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (B1668261) (CBD) has gained significant traction for its therapeutic potential, leading to a burgeoning market of CBD-based products.[1] The purity of these products is critical for ensuring safety and efficacy. This technical guide focuses on this compound (CBDB), a lesser-known, naturally occurring impurity found in CBD products derived from hemp.[2] CBDB is the butyl analog of CBD, differing in the length of its alkyl side chain.[2] Its presence is considered an indicator of the natural origin of the CBD, as it is typically absent in synthetically produced CBD.[3][4] This document provides a comprehensive overview of CBDB, including its biosynthesis, analytical detection protocols, reported concentrations, and a discussion of its potential pharmacological implications based on the known activities of structurally similar cannabinoids.
Introduction to this compound (CBDB)
This compound (CBDB) is a phytocannabinoid and a structural analog of cannabidiol (CBD). The key structural difference is the presence of a four-term butyl side chain instead of the five-term pentyl chain found in CBD.[2] While major cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and CBD have been extensively studied, minor cannabinoids and their impurities are gaining attention for their potential effects on the overall therapeutic profile and safety of cannabis-based products.
CBDB, along with cannabidivarin (B1668262) (CBDV), has been identified as a significant impurity in CBD extracted from hemp.[3] Its presence can be used as a chemical marker to distinguish between plant-derived and synthetic CBD, although trace amounts have occasionally been reported in synthetic samples, possibly due to contamination or side reactions.[4] Understanding the profile of such impurities is crucial for quality control and regulatory compliance in the pharmaceutical and consumer health sectors.[1]
Biosynthesis of CBDB
The biosynthesis of major cannabinoids like CBD and THC originates from the precursor cannabigerolic acid (CBGA).[5][6] This process involves the alkylation of olivetolic acid with geranyl pyrophosphate (GPP).[5] It is hypothesized that CBDB is formed through a parallel pathway where a different precursor, butyl-olivetolic acid (divarinolic acid with an extra methylene (B1212753) group), is alkylated by GPP to form cannabigerobutolic acid (CBGBA). This precursor is then enzymatically converted by CBDa synthase into cannabidibutolic acid (CBDBA), which subsequently decarboxylates upon heating or prolonged storage to form CBDB.
The diagram below illustrates this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of CBDB alongside CBD.
Analytical Methodologies for Detection and Quantification
The detection and quantification of CBDB in CBD products rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods employed for this purpose.[1][2]
Quantitative Data on CBDB Presence
Studies analyzing impurities in commercial CBD samples have quantified the presence of CBDB. The data highlights that CBDB is a consistent minor component in hemp-derived products.
| Impurity | Source of CBD | Concentration Range (% w/w) | Reference |
| CBDB | Industrial Hemp Extract | 0.08 – 0.19% | Citti et al., 2021[3] |
| CBDV | Industrial Hemp Extract | 0.07 – 0.41% | Citti et al., 2021[3] |
Experimental Protocols
This method is widely used for quality control and potency testing due to its cost-effectiveness and reliability for quantifying cannabinoids at relatively high concentrations.[2]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the CBD oil or crystalline solid into a 10 mL volumetric flask.[1]
-
Add methanol (B129727) as a diluent and vortex thoroughly until the sample is completely dissolved.[1]
-
Dilute to the mark with methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of certified CBDB reference standard in methanol (e.g., 1 mg/mL).
-
Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical isocratic condition is 75:25 (v/v) acetonitrile:water.[3][7]
-
Injection Volume: 10 µL.[1]
-
Detector: UV/Vis or Diode-Array Detector (DAD) set at a wavelength of 214 nm or 228 nm.[7]
-
Column Temperature: 40 °C.[8]
-
Run Time: Approximately 10-15 minutes.[1]
-
-
Data Analysis:
-
Identify the CBDB peak in the sample chromatogram by comparing its retention time with that of the certified reference standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of CBDB in the sample by interpolating its peak area on the calibration curve.
-
LC-MS/MS is the gold standard for analyzing cannabinoids at very low concentrations due to its superior sensitivity and specificity.[1] It is ideal for trace impurity analysis.
-
Sample and Standard Preparation:
-
Follow the same preparation steps as for HPLC-UV, but dilute the final sample and standards to a lower concentration range suitable for MS detection (e.g., 1-100 ng/mL).[8]
-
Incorporate an internal standard (e.g., CBD-d3) to improve quantitative accuracy.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system for better resolution and faster run times.
-
Column: C18 UHPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).[9]
-
Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.[8][9]
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both CBDB and the internal standard. For CBDB ([M+H]⁺ at m/z 301.2), product ions can be derived from the loss of methylene units from the terpene moiety.[2]
-
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of CBDB and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration of CBDB in the sample from the calibration curve.
-
The following diagram outlines the general experimental workflow for CBDB analysis.
Caption: General workflow for the analysis of CBDB in CBD products.
Potential Pharmacological and Toxicological Profile
Currently, there is a significant lack of specific research on the pharmacological and toxicological properties of CBDB. However, due to its structural similarity to CBD, its biological activity may be inferred to be similar, though potency could differ due to the shorter alkyl chain.
CBD is known to interact with the endocannabinoid system, but its affinity for the primary cannabinoid receptors (CB1 and CB2) is low.[10][11] Instead, it acts as a negative allosteric modulator of the CB1 receptor and may act as an inverse agonist at the CB2 receptor.[12][13] Furthermore, CBD's therapeutic effects are attributed to its interaction with a wide range of other targets, including:
-
Serotonin Receptors: Agonism at the 5-HT1A receptor, which may contribute to anxiolytic effects.[14][15]
-
TRPV1 Channels: Agonism at the Transient Receptor Potential Vanilloid 1 (TRPV1) channels, involved in pain and inflammation modulation.[16]
-
GPR55: Antagonism at the orphan G-protein coupled receptor GPR55.[17]
Given that the alkyl side chain is crucial for the interaction of cannabinoids with their receptors, the shorter butyl chain of CBDB might result in altered binding affinity and efficacy at these sites compared to CBD. The toxicological profile of CBDB is also unknown. High doses of CBD have been associated with potential hepatotoxicity and drug-drug interactions through the inhibition of cytochrome P450 enzymes.[18][19] Whether CBDB poses similar risks requires dedicated investigation.
The diagram below shows known signaling targets of CBD, which represent putative targets for CBDB.
Caption: Putative signaling pathways for CBDB based on known CBD targets.
Conclusion
This compound (CBDB) is a consistent, naturally occurring impurity in hemp-derived CBD products. Its presence serves as a useful marker for distinguishing natural from synthetic CBD. While current concentrations in commercial products are low, its pharmacological and toxicological profiles remain largely uncharacterized. For drug development professionals and researchers, the systematic analysis and characterization of such impurities are paramount for ensuring product consistency, safety, and regulatory compliance. Further research is necessary to elucidate the specific biological activities of CBDB and to determine its potential contribution to the therapeutic or adverse effects of CBD products. The analytical protocols detailed herein provide a robust framework for the accurate quantification of CBDB, enabling better quality control across the industry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure-extract-cbd.com [pure-extract-cbd.com]
- 7. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How CBD Interacts with CB1 & CB2 Receptors - CBD Health and Wellness [cbdhealthandwellness.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. An Overview of Cannabidiol as a Multifunctional Drug: Pharmacokinetics and Cellular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabidiol: Pharmacology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential of CBD Acting on Cannabinoid Receptors CB1 and CB2 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of the oral toxicity of cannabidiol (CBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
The Uncharted Pharmacokinetics of Cannabidibutol: A Technical Guide Based on its Structural Analogue, Cannabidiol
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cannabidibutol (CBDB) is a recently identified butyl analog of cannabidiol (B1668261) (CBD), distinguished by a four-carbon alkyl side chain. Despite its presence as an impurity in commercial CBD products, there is a significant dearth of scientific literature on its pharmacokinetics and metabolism. This technical guide addresses this knowledge gap by providing a comprehensive overview of what is currently known about CBDB and leveraging the extensive research on its close structural analog, CBD, to infer its likely metabolic fate and pharmacokinetic profile. This document summarizes quantitative pharmacokinetic data for CBD, details relevant experimental methodologies, and presents visual workflows and metabolic pathways to guide future research into the absorption, distribution, metabolism, and excretion (ADME) of CBDB.
Introduction to this compound (CBDB)
This compound (CBDB), or cannabidiol-C4, is a phytocannabinoid that shares the same terpenophenolic core as the well-studied cannabidiol (CBD), differing only in the length of its alkyl side chain (a butyl vs. a pentyl chain). It has been identified as a natural impurity in CBD extracted from hemp.[1] While its chemical and spectroscopic properties have been characterized, its biological activity and pharmacokinetic profile remain largely unexplored. The length of the alkyl side chain is a critical determinant of cannabinoid activity, particularly for receptor binding affinity, suggesting that CBDB's pharmacological profile may differ from that of CBD.[2][3] Understanding the pharmacokinetics and metabolism of CBDB is crucial for assessing its potential therapeutic effects and safety profile.
Known Information on this compound (CBDB)
To date, research on CBDB has been primarily focused on its identification, synthesis, and quantification as an impurity in CBD products.
-
Identification and Characterization: CBDB has been isolated from commercial CBD samples and comprehensively characterized using techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and circular dichroism.[4][5]
-
Synthesis: A stereoselective synthesis of the trans isomer (1R,6R) of CBDB has been developed, providing a pure analytical standard for research purposes.[5]
-
Analytical Methodology: A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method has been established for the qualitative and quantitative determination of CBDB in CBD samples.[5]
Beyond this, no in vivo or in vitro studies on the ADME of CBDB have been published.
Pharmacokinetics and Metabolism of Cannabidiol (CBD): A Comparative Framework
Given the structural similarity between CBDB and CBD, the extensive body of research on CBD's pharmacokinetics and metabolism provides a robust framework for predicting the likely behavior of CBDB in biological systems.
Absorption, Distribution, Metabolism, and Excretion (ADME) of CBD
-
Absorption: CBD exhibits low and variable oral bioavailability (estimated at 6-19% in humans) due to extensive first-pass metabolism.[6][7] Administration with a high-fat meal can significantly increase its absorption.[6] Other routes of administration, such as inhalation and sublingual, offer higher bioavailability by bypassing the first-pass effect.[5]
-
Distribution: As a highly lipophilic molecule, CBD has a large volume of distribution and readily partitions into adipose tissue and the brain.[7][8]
-
Metabolism: CBD is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes and subsequent glucuronidation via UDP-glucuronosyltransferases (UGTs).
-
Phase I Metabolism: The primary metabolic pathway is hydroxylation.
-
CYP2C19 and CYP3A4 are the major enzymes responsible for the metabolism of CBD.[9][10][11] CYP2C9 also contributes significantly to the formation of the primary active metabolite.[9][10]
-
The main active metabolite is 7-hydroxy-cannabidiol (7-OH-CBD) , which is then further oxidized to the inactive 7-carboxy-cannabidiol (7-COOH-CBD) .[8][12]
-
-
Phase II Metabolism: CBD and its hydroxylated metabolites undergo glucuronidation, a process of conjugation with glucuronic acid, to form more water-soluble compounds for excretion.
-
-
Excretion: The metabolites of CBD are primarily excreted in the feces, with a smaller proportion eliminated in the urine.[5][8]
Quantitative Pharmacokinetic Data for Cannabidiol (CBD)
The following tables summarize key pharmacokinetic parameters for CBD in humans from various studies. These values can serve as a benchmark for future studies on CBDB.
Table 1: Single-Dose Pharmacokinetic Parameters of Oral CBD in Healthy Adults
| Parameter | Value | Conditions | Reference |
| Tmax (h) | 1.09 - 10.45 | Single oral dose | [14] |
| Cmax (ng/mL) | 0.22 - 1628 | Single oral dose | [14] |
| AUC0-t (h*ng/mL) | 0.47 - 9390.94 | Single oral dose | [14] |
| t1/2 (h) | 1.09 - 70.3 | Single oral dose | [14] |
| Oral Bioavailability (%) | ~6-19 | Fasting state | [6][7] |
Table 2: Pharmacokinetic Parameters of CBD via Different Routes of Administration
| Route of Administration | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Inhalation (Smoking) | 0.05 - 0.1 | 110 | 31 | [6] |
| Oromucosal Spray | 1.4 - 10.9 | 0.38 - 12.90 | - | [6][14] |
| Intravenous | ~0.05 | 686 | 100 (by definition) | [5] |
Table 3: Major Metabolites of CBD and their Pharmacokinetic Parameters
| Metabolite | Tmax (h) | Cmax (μM) | t1/2 (h) | Reference |
| 7-hydroxy-CBD | ~4-5 | 0.7 | 26 | [15] |
| 7-carboxy-CBD | ~4-5 | 8.9 | 19 | [15] |
Predicted Pharmacokinetics and Metabolism of this compound (CBDB)
Based on the structural similarity to CBD, the following predictions can be made about the pharmacokinetic and metabolic profile of CBDB. These hypotheses require experimental validation.
-
Absorption: CBDB is likely to have low oral bioavailability similar to CBD due to significant first-pass metabolism. Its slightly lower lipophilicity (due to the shorter alkyl chain) might marginally affect its absorption characteristics.
-
Distribution: CBDB is expected to be widely distributed in the body, though its volume of distribution may be slightly different from CBD.
-
Metabolism:
-
Phase I: CBDB will likely undergo hydroxylation by the same CYP450 enzymes as CBD, primarily CYP2C19 and CYP3A4, with contributions from CYP2C9. The primary sites of hydroxylation are anticipated to be the 7-position and potentially on the butyl side chain.
-
Phase II: The resulting hydroxylated metabolites of CBDB are expected to be conjugated with glucuronic acid by UGT enzymes, such as UGT1A9 and UGT2B7, prior to excretion.
-
-
Excretion: The excretion pathways for CBDB metabolites are predicted to be predominantly through the feces.
Experimental Protocols for Studying Cannabinoid Pharmacokinetics and Metabolism
The following are generalized experimental protocols adapted from studies on CBD that can be applied to investigate the pharmacokinetics and metabolism of CBDB.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to identify the metabolic pathways and the enzymes responsible for the metabolism of a test compound.
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (Solutions A and B)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
CBDB analytical standard
-
Recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2C9)
-
Specific chemical inhibitors for CYP enzymes
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., CBDB-d3)
-
-
Procedure:
-
Prepare incubation mixtures containing HLMs or recombinant CYP enzymes, phosphate buffer, and CBDB at various concentrations.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0-60 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to identify and quantify CBDB and its metabolites.
-
-
Enzyme Phenotyping:
-
To identify the specific CYP enzymes involved, perform incubations with individual recombinant CYP enzymes or with HLMs in the presence of specific chemical inhibitors.
-
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rodents)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound.
-
Animals:
-
Use a suitable animal model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
House animals in controlled conditions with a standard diet and water ad libitum.
-
-
Drug Administration:
-
Administer a defined dose of CBDB via the desired route (e.g., oral gavage, intravenous injection).
-
Include a vehicle control group.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
At the end of the study, collect tissues (e.g., brain, liver, adipose tissue) for distribution analysis.
-
-
Sample Analysis:
-
Extract CBDB and its potential metabolites from plasma and tissue homogenates using liquid-liquid extraction or solid-phase extraction.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.
-
Visualizations
Predicted Metabolic Pathway of this compound (CBDB)
Caption: Predicted metabolic pathway of this compound (CBDB).
General Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism studies of CBDB.
Conclusion and Future Directions
The pharmacokinetics and metabolism of this compound remain a significant unknown in the field of cannabinoid research. While its structural similarity to CBD allows for informed predictions, these hypotheses must be rigorously tested through dedicated in vitro and in vivo studies. The experimental protocols and comparative data presented in this guide are intended to provide a foundational resource for researchers to design and execute studies that will elucidate the ADME profile of CBDB. A thorough understanding of CBDB's pharmacokinetics is essential for evaluating its safety, potential for drug-drug interactions, and therapeutic promise. Future research should prioritize in vitro metabolic stability assays, reaction phenotyping to confirm the involved enzymes, and in vivo pharmacokinetic studies in animal models to determine its bioavailability, distribution, and elimination half-life. Such data will be invaluable for the rational development of any potential therapeutic applications of this novel cannabinoid.
References
- 1. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative summary on the human pharmacokinetic properties of cannabidiol to accelerate scientific clinical application of cannabis - ProQuest [proquest.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 7. CBD and THC in Special Populations: Pharmacokinetics and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]
- 12. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medrxiv.org [medrxiv.org]
- 15. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular загадки of Cannabidibutol: A Technical Guide to its Presumed Mechanism of Action
Introduction
Cannabidibutol (CBDB) is a lesser-known phytocannabinoid, a structural analogue of the well-researched cannabidiol (B1668261) (CBD). Due to the nascent stage of research on CBDB, a comprehensive understanding of its mechanism of action at a molecular level remains to be fully elucidated. However, its structural similarity to CBD provides a strong foundation for predicting its pharmacological behavior. This technical guide synthesizes the extensive knowledge of CBD's molecular targets and signaling pathways to infer the probable mechanism of action of CBDB, supplemented with the limited direct research available for this specific compound. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the potential molecular interactions of this compound.
Core Molecular Targets: An Extrapolation from Cannabidiol (CBD)
The diverse physiological effects of cannabinoids stem from their interactions with a multitude of molecular targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.[1] Given the structural similarities, CBDB is likely to share many of the molecular targets of CBD.
G-Protein Coupled Receptors (GPCRs)
-
Cannabinoid Receptors CB1 and CB2: While CBD exhibits a low affinity for the orthosteric sites of the primary cannabinoid receptors, CB1 and CB2, it is known to act as a negative allosteric modulator of the CB1 receptor.[1] This means it binds to a different site on the receptor, altering its conformation and reducing the potency of agonists like Δ9-tetrahydrocannabinol (THC).[1] This modulation may contribute to the non-psychoactive profile of CBD and potentially CBDB. The interaction with the CB2 receptor is less defined, with some evidence suggesting inverse agonism.[1][2] Initial studies on the butyl homologue of THC, Δ9-THCB, which was isolated alongside CBDB, showed significant affinity for both CB1 (Ki = 15 nM) and CB2 (Ki = 51 nM) receptors, suggesting that the butyl side chain can confer potent cannabinoid receptor activity.[3] However, binding affinity data for CBDB at these receptors is not yet available.
-
GPR55: This orphan GPCR, sometimes referred to as a "third cannabinoid receptor," is another likely target for CBDB.[4] CBD has been shown to act as an antagonist at GPR55.[5][6][7] The activation of GPR55 is linked to various physiological processes, and its modulation by CBDB could have significant therapeutic implications.[8][9][10] The LPI-GPR55 signaling system has been identified as a potential target for CBD's anti-epileptic effects.[8]
Ion Channels
-
Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist of the TRPV1 receptor, a channel involved in the perception of heat and pain.[6][11][12][13][14][15] The activation and subsequent desensitization of TRPV1 by CBD are thought to contribute to its analgesic and anti-inflammatory properties.[14][15][16] This interaction represents a probable and significant mechanism of action for CBDB.
Nuclear Receptors
-
Peroxisome Proliferator-Activated Receptors (PPARs): CBD has been identified as an agonist of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and neuroprotection.[17][18][19][20][21] The activation of PPARγ by CBD has been linked to its anti-inflammatory and neuroprotective effects.[19][20] This interaction provides a plausible pathway for CBDB to exert its effects at the genomic level.
Quantitative Data on Molecular Interactions (Based on CBD)
The following tables summarize the binding affinities and functional activities of CBD at its key molecular targets. This data provides a quantitative framework for understanding the potential interactions of CBDB.
| Receptor | Ligand | Assay Type | Ki (nM) | Reference |
| CB1 | CBD | Radioligand Binding | 120.2 | [6] |
| CB2 | CBD | Radioligand Binding | 100 | [6] |
| CB1 (Human) | Δ9-THC | Radioligand Binding | 25.1 | [22][23] |
| CB1 (Rat) | Δ9-THC | Radioligand Binding | 42.6 | [22][23] |
| CB2 (Human) | Δ9-THC | Radioligand Binding | 35.2 | [22][23] |
| CB1 (Human) | Δ9-THCB | Radioligand Binding | 15 | [3] |
| CB2 (Human) | Δ9-THCB | Radioligand Binding | 51 | [3] |
Table 1: Binding Affinities of Cannabinoids at CB1 and CB2 Receptors.
| Receptor | Ligand | Action | Assay | EC50/IC50 (nM) | Reference |
| GPR55 | CBD | Antagonist | GTPγS | ~100-1000 | [6] |
| TRPV1 | CBD | Agonist | Calcium Influx | ~100-1000 | [6][24] |
| PPARγ | CBD | Agonist | Reporter Gene | ~1000 | [19] |
Table 2: Functional Activity of CBD at Various Receptors.
In Silico Studies on this compound (CBDB)
While experimental data on CBDB is scarce, in silico molecular docking studies have provided some initial insights into its potential molecular targets. One study investigated the interaction of CBDB with aromatase, estrogen receptor alpha (ERα), and androgen receptor (AR), suggesting potential interactions with these hormone-related targets.[25]
Signaling Pathways
The interaction of a ligand with its molecular target initiates a cascade of intracellular signaling events. Based on the known targets of CBD, the following signaling pathways are likely to be modulated by CBDB.
Caption: Putative GPR55 signaling pathway antagonized by CBDB.
Caption: Presumed TRPV1 signaling pathway activated by CBDB.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cannabidiol - Wikipedia [en.wikipedia.org]
- 6. Diversity of molecular targets and signaling pathways for CBD - ProQuest [proquest.com]
- 7. acofp.org [acofp.org]
- 8. Cannabidiol-(CBD)-Exerts-Antiepileptic-Properties-by-Targeting-the-LPI-GPR55-Lipid-Signaling-System-Potentiated-by-Seizures [aesnet.org]
- 9. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrapallidal injection of cannabidiol or a selective GPR55 antagonist decreases motor asymmetry and improves fine motor skills in hemiparkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversity of molecular targets and signaling pathways for CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vanilloid TRPV1 receptor mediates the antihyperalgesic effect of the nonpsychoactive cannabinoid, cannabidiol, in a rat model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eusphera.co.uk [eusphera.co.uk]
- 16. curaleafclinic.com [curaleafclinic.com]
- 17. CBD, PPARs & Gene Expression | Project CBD [projectcbd.org]
- 18. beyondthc.com [beyondthc.com]
- 19. Cannabidiol Reduces Aβ-Induced Neuroinflammation and Promotes Hippocampal Neurogenesis through PPARγ Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cannabidiol goes nuclear: The role of PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 24. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Targets of Minor Cannabinoids in Breast Cancer: In Silico and In Vitro Studies [mdpi.com]
In Silico Modeling of Cannabinoid Receptor Binding: A Technical Guide for Cannabidibutol (CBDB) and Related Compounds
Introduction
Cannabidibutol (CBDB) is a lesser-studied phytocannabinoid, the butyl homologue of cannabidiol (B1668261) (CBD). While research into the therapeutic potential of cannabinoids has surged, detailed receptor binding data for many minor cannabinoids, including CBDB, remains scarce.[1] This technical guide provides a comprehensive overview of the in silico methodologies that can be applied to model the receptor binding of CBDB. Given the limited direct experimental data on CBDB, this document will leverage established protocols and findings from closely related cannabinoids, particularly CBD and Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), to present a methodological framework for researchers, scientists, and drug development professionals.[1][2][3]
In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to predict and analyze the interactions between ligands like CBDB and their biological targets, primarily the cannabinoid receptors CB1 and CB2.[3][4][5] These computational methods can provide valuable insights into binding affinities, conformational changes, and the key molecular interactions that govern ligand-receptor recognition, thereby guiding further experimental validation and drug design efforts.[6]
This guide will detail the experimental protocols for key in silico experiments, present available quantitative binding data for relevant cannabinoids in a structured format, and visualize pertinent signaling pathways and experimental workflows.
Quantitative Data on Cannabinoid Receptor Binding
Table 1: Binding Affinities (Ki in nM) of Selected Cannabinoids
| Compound | Receptor | Ki (nM) |
| Δ⁹-Tetrahydrocannabutol (Δ⁹-THCB) | CB1 | 15[1] |
| CB2 | 51[1] | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | CB1 | Comparable to Δ⁹-THCB[1] |
| Cannabidiol (CBD) | CB1 | Low affinity[2][7] |
| CB2 | Low affinity[2][7] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Silico Docking Scores of Cannabinoids with Various Receptors
| Compound | Target Protein | Docking Score (kcal/mol) |
| Tetrahydrocannabinol (THC) | α-amylase | -7.14[8] |
| Invertase | -7.27[8] | |
| α-glucosidase | -7.86[8] | |
| Cannabinol (CBN) | Dipeptidyl peptidase-4 (DPP-4) | -7.85[8] |
| 3"-HOCBD | GPR55 | -9.2[9] |
| Tetrahydrocannabinol (THC) | GPR55 | -8.6[9] |
Note: More negative docking scores generally indicate a higher predicted binding affinity.
Experimental Protocols for In Silico Modeling
The following protocols outline the key steps involved in the computational modeling of cannabinoid receptor binding.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[10][11]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target receptor (e.g., CB1 or CB2) from a protein database like the Protein Data Bank (PDB).[11] If an experimental structure is unavailable, a homology model can be generated.[5]
-
Prepare the protein structure by removing water molecules and non-standard residues, adding hydrogen atoms, and assigning partial charges.[9]
-
Define the binding site or "docking grid" based on the location of known ligands or conserved binding pockets.[2]
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., CBDB) using chemical drawing software.
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.[9]
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the top-ranked poses to identify the most probable binding mode.
-
Visualize the ligand-receptor complex to identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[6]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of binding stability and conformational changes.[2][7]
Protocol:
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure for the MD simulation.
-
Embed the ligand-receptor complex in a simulated biological membrane (e.g., a POPC lipid bilayer) and solvate with water molecules and ions to mimic physiological conditions.[2]
-
-
Equilibration:
-
Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., nanoseconds to microseconds) to capture relevant biological motions.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket by calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).[7]
-
Investigate changes in protein conformation and the persistence of key molecular interactions over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized cannabinoid receptor signaling pathway and a typical workflow for in silico modeling of cannabinoid-receptor interactions.
While direct experimental data on the receptor binding profile of this compound remains to be elucidated, in silico modeling provides a robust framework for predicting its interactions with cannabinoid receptors and other potential targets. By employing the methodologies of molecular docking and molecular dynamics simulations as detailed in this guide, researchers can generate valuable hypotheses regarding the binding affinity, selectivity, and functional activity of CBDB. The insights gained from such computational studies are instrumental in guiding future experimental investigations, including radioligand binding assays and functional assays, which are necessary to validate the in silico findings and fully characterize the pharmacological profile of this and other minor cannabinoids. The continued application of these integrated computational and experimental approaches will undoubtedly accelerate the discovery and development of novel cannabinoid-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Computational systems pharmacology analysis of cannabidiol: a combination of chemogenomics-knowledgebase network analysis and integrated in silico modeling and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Modelling - Lambert Initiative for Cannabinoid Therapeutics [sydney.edu.au]
- 4. DSpace [kb.osu.edu]
- 5. A computational study on cannabinoid receptors and potent bioactive cannabinoid ligands: homology modeling, docking, de novo drug design and molecular dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Solubility and Stability of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD). Understanding these fundamental physicochemical properties is critical for the development of analytical methods, formulation design, and ensuring the quality and efficacy of CBDB-containing products. Due to the limited specific research on CBDB, this guide also draws upon the extensive data available for the closely related and structurally similar compound, Cannabidiol (CBD), to infer potential characteristics.
Solubility of this compound (CBDB)
The solubility of a compound is a critical parameter for its absorption, distribution, and formulation. Quantitative data for CBDB solubility in several common laboratory solvents has been established.
Quantitative Solubility Data
The following table summarizes the known solubility values for CBDB.[1] This data is essential for preparing stock solutions for analytical standards, in-vitro assays, and formulation screening.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 50 |
| Dimethyl sulfoxide (B87167) (DMSO) | 60 |
| Ethanol | 35 |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 |
Stability of this compound (CBDB)
While specific stability studies on CBDB are not extensively published, the stability profile is expected to closely mirror that of CBD due to their structural similarity. Cannabinoids are known to be susceptible to degradation under various environmental conditions, including exposure to light, heat, oxygen, and certain pH levels.[2][3]
Factors Influencing Cannabinoid Stability
The primary factors that can lead to the degradation of cannabinoids are outlined below. These are critical considerations for manufacturing, packaging, and storage.
| Stress Factor | Effect on Cannabinoids |
| Light (Photodegradation) | Exposure to UV light is a significant factor in the loss of cannabinoids.[3][4] It can lead to oxidation and the formation of various degradation products. |
| Heat (Thermal Degradation) | Elevated temperatures can accelerate degradation reactions.[3] However, some studies show major cannabinoids are relatively stable under a range of thermal conditions for short periods.[5] |
| Oxidation | Contact with air (oxygen) leads to oxidative degradation, which can be a significant pathway for cannabinoid loss, especially in solution.[3][4] |
| pH | Cannabinoids exhibit pH-dependent stability. Acidic conditions (pH below 4) can cause cyclization of CBD to form Δ9-THC and other isomers.[2][6] CBD is extremely unstable under alkaline conditions.[5] The optimal pH for CBD stability is generally between 4 and 6.[6][7] |
Potential Degradation Pathways
The degradation of cannabinoids can result in the formation of various related compounds, potentially altering the efficacy and safety profile of a product. For CBD, and likely CBDB, degradation can lead to the formation of controlled substances like Δ9-THC and Δ8-THC under acidic conditions.[2] Oxidation can lead to the formation of compounds such as cannabielsoin (B57674) (CBE) and CBD-hydroxyquinone (HU-331).[8]
Experimental Protocols
To ensure the development of robust and reliable data, standardized experimental protocols are essential. The following sections detail methodologies for assessing the solubility and stability of cannabinoids.
Protocol 1: Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation : Add an excess amount of CBDB to a known volume of the selected solvent in a sealed vial.
-
Equilibration : Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sampling : Carefully extract an aliquot of the clear supernatant.
-
Quantification : Dilute the aliquot with a suitable solvent and quantify the concentration of CBDB using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Protocol 2: Stability Study (ICH Guidelines)
Stability studies are performed to establish a product's shelf-life and recommended storage conditions. These studies follow guidelines from the International Conference on Harmonisation (ICH).[11][12][13]
-
Sample Preparation : Prepare samples of the CBDB drug substance or product in its final proposed packaging.
-
Storage Conditions : Place the samples in stability chambers under controlled, long-term, and accelerated conditions.
-
Time Points : Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[13]
-
Analysis : Analyze the samples for potency, purity, and the presence of degradation products using a validated, stability-indicating analytical method.
Protocol 3: Forced Degradation Study
Forced degradation (or stress testing) studies are conducted to identify likely degradation products and demonstrate the specificity of analytical methods.[14]
-
Stress Conditions : Subject the CBDB sample (in solution or as a solid) to a variety of harsh conditions more severe than those used in accelerated stability testing.[14]
-
Acid Hydrolysis : e.g., 0.1 M HCl at a specified temperature.
-
Base Hydrolysis : e.g., 0.1 M NaOH at a specified temperature.
-
Oxidation : e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress : e.g., heating at 60-80°C.[14]
-
Photolytic Stress : Expose the sample to a controlled light source (e.g., UV lamp).
-
-
Analysis : Use orthogonal analytical methods, such as UPLC-PDA and LC-MS, to separate, identify, and characterize the degradation products formed under each condition. This helps in establishing the degradation pathways and ensuring the analytical method can resolve the parent drug from all potential impurities.
Analytical Methodologies
The accurate analysis of cannabinoids and their degradation products requires high-resolution analytical techniques. Liquid chromatography is the most common approach as it allows for the analysis of both acidic and neutral cannabinoids without the need for derivatization.[9]
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) : A widely used method for the quantification of major cannabinoids.[9][10]
-
Ultra-Performance Liquid Chromatography (UPLC) : Offers higher resolution and faster analysis times compared to HPLC, improving the separation of closely related compounds.[15]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : Provides very high specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities and degradation products.[15]
Conclusion
This guide consolidates the current knowledge on the solubility and stability of this compound. The provided quantitative solubility data in common organic solvents serves as a practical reference for laboratory work. While direct stability data for CBDB is sparse, the extensive information available for CBD offers a strong predictive framework, highlighting the need to protect CBDB from light, air, and non-neutral pH conditions. The detailed experimental protocols for solubility and stability testing provide researchers with the necessary methodologies to generate robust data for regulatory submissions and product development. Future research should focus on dedicated stability studies of CBDB to confirm these inferred characteristics and fully elucidate its degradation profile.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. broughton-group.com [broughton-group.com]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. um.edu.mt [um.edu.mt]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. guideline-sop.com [guideline-sop.com]
- 13. database.ich.org [database.ich.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a component in certain cannabis varieties and CBD products. As the landscape of cannabinoid research and product development expands, robust and reliable analytical methods for the detection and quantification of lesser-known cannabinoids like CBDB are crucial for quality control, regulatory compliance, and advancing scientific understanding. These application notes provide detailed protocols for the analysis of CBDB in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with additional guidance on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods.
Analytical Methods Overview
The primary method for the quantification of CBDB is reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. This technique offers a balance of selectivity, sensitivity, and accessibility for routine analysis. For higher sensitivity and selectivity, particularly in complex matrices or for trace-level detection, LC-MS/MS is the preferred method. GC-MS can also be employed, typically requiring derivatization of the analyte to improve volatility and thermal stability.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of a validated HPLC-UV method for the analysis of this compound (CBDB).
Table 1: HPLC-UV Method Validation Parameters for CBDB Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 0.12 - 24.0[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.12[1] |
| Limit of Detection (LOD) (µg/mL) | 0.04[1] |
Table 2: Accuracy and Precision of HPLC-UV Method for CBDB
| Quality Control Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.12 | ≤ 20 | ≤ 20 | 80-120 | 80-120 |
| Low (LQC) | 0.24 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Medium (MQC) | 8.00 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| High (HQC) | 19.2 | ≤ 15 | ≤ 15 | 85-115 | 85-115 |
| Data derived from Citti, C., et al. (2019). The precision and accuracy were evaluated at four quality control levels.[1] |
Experimental Protocols
Protocol 1: Quantification of CBDB in Cannabis Oils and Extracts by HPLC-UV
This protocol is based on the validated method described by Citti et al. (2019).
1. Materials and Reagents
-
CBDB reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.22 µm PTFE)
-
HPLC vials
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of CBDB reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 µg/mL to 25 µg/mL).
4. Sample Preparation
-
Oils: Accurately weigh approximately 100 mg of the cannabis oil into a 10 mL volumetric flask. Dissolve the oil in methanol and bring it to volume. Further dilute the sample with the mobile phase to a theoretical concentration within the calibration range.
-
Extracts (e.g., tinctures): Based on the expected CBDB concentration, accurately pipette a known volume of the extract into a volumetric flask and dilute with methanol. Further dilute with the mobile phase as necessary.
-
Filtration: Filter all prepared samples and standard solutions through a 0.22 µm syringe filter into HPLC vials before analysis.
5. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 228 nm
-
Run Time: Approximately 10 minutes
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the CBDB standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Determine the concentration of CBDB in the sample extracts by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of CBDB in the original sample, accounting for all dilution factors.
Protocol 2: General Protocol for CBDB Analysis by LC-MS/MS (for higher sensitivity)
This is a general protocol and should be validated for the specific matrix and instrumentation.
1. Materials and Reagents
-
As per Protocol 1, with LC-MS grade solvents.
-
Internal Standard (IS), e.g., CBD-d3.
2. Instrumentation
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
3. MS/MS Parameters (Example)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
CBDB: Precursor ion (e.g., [M+H]⁺) → Product ion(s)
-
IS: Precursor ion → Product ion
-
-
Optimize cone voltage and collision energy for each transition.
4. Sample Preparation
-
Follow the sample preparation steps in Protocol 1, adding a known concentration of the internal standard to all samples, standards, and blanks before the final dilution.
5. Chromatographic Conditions (Example)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Protocol 3: General Protocol for CBDB Analysis by GC-MS (with derivatization)
This is a general protocol and requires validation. Derivatization is necessary to analyze the thermally labile hydroxyl groups of CBDB.
1. Materials and Reagents
-
As per Protocol 1, with GC-grade solvents.
-
Derivatizing agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
3. Derivatization Procedure
-
Evaporate a known volume of the sample or standard extract to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a catalyst if needed (e.g., 50 µL of pyridine).
-
Vortex the mixture and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.
-
Cool to room temperature before injection.
4. GC-MS Conditions (Example)
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold, then ramp up to a final temperature (e.g., 300 °C).
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for CBDB-TMS derivative.
Method Validation and Recovery
For all protocols, a full method validation should be performed in the target matrix according to ICH guidelines or other relevant regulatory standards. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Recovery Study: To determine the efficiency of the extraction process, a recovery study should be conducted.
-
Spike a blank matrix sample with a known concentration of CBDB standard at low, medium, and high concentration levels.
-
Prepare un-spiked matrix samples as controls.
-
Process both spiked and un-spiked samples using the chosen extraction protocol.
-
Analyze the extracts and calculate the percentage recovery as follows:
% Recovery = [(Concentration in spiked sample - Concentration in un-spiked sample) / Spiked concentration] x 100
Typical recovery values for cannabinoids from various matrices range from 80% to 120%.
Visualizations
Caption: Experimental workflow for CBDB analysis.
Caption: HPLC-UV method for CBDB detection.
References
Application Note: Quantification of Cannabidiol (CBD) and Cannabidiolic Acid (CBDA) in Hemp Using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
With the growing interest in the therapeutic potential of hemp-derived compounds, accurate and reliable quantification of key cannabinoids is crucial for quality control, research, and product development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely adopted analytical technique for the determination of cannabinoids in various hemp matrices.[1][2] This application note provides a detailed protocol for the quantification of two major non-psychoactive cannabinoids, Cannabidiol (B1668261) (CBD) and its acidic precursor, Cannabidiolic Acid (CBDA), in hemp oil and flower samples.[3]
The method described herein is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[4] This technique allows for the effective separation and quantification of multiple cannabinoids within a single analytical run.[4][5]
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC-UV analysis for the accurate quantification of CBD and CBDA in hemp.
Sample Preparation
The appropriate sample preparation protocol is critical for accurate cannabinoid quantification and depends on the sample matrix.
a) Hemp Oil:
For accurate quantification, especially for the major cannabinoid components like CBD, a dilution step is necessary to ensure the analyte concentration falls within the linear dynamic range of the instrument.[6][7][8]
-
Add 400 µL of isopropanol (B130326) to a 2 mL glass vial.[6][7]
-
Add 10 µL of the hemp oil sample to the vial and vortex for 30 seconds until fully dissolved.[6][7]
-
Add 400 µL of methanol (B129727) to the mixture and vortex for another 30 seconds.[6][7]
-
Filter the resulting solution through a 0.2-µm PTFE syringe filter into an HPLC vial. This represents an 81-fold dilution.[6][7]
-
For samples with high CBD concentrations, a further dilution may be required. Take 200 µL of the 81-fold diluted solution and add 800 µL of methanol, resulting in a total dilution factor of 405.[7][8]
b) Hemp Flower (Plant Material):
Solid hemp material requires an extraction step to isolate the cannabinoids.
-
Weigh 1 gram of homogenized hemp flower into a 50 mL polypropylene (B1209903) centrifuge tube.[5]
-
Add 15 mL of acetonitrile (B52724) to the tube.[5]
-
Vortex the mixture thoroughly and then shake for 15-30 minutes.[5]
-
Centrifuge the sample at ≥ 3000 × g for 5 minutes.[5]
-
Transfer 1 mL of the supernatant for HPLC-UV analysis. For high-potency samples, a further 10-fold dilution with acetonitrile may be necessary.[5]
HPLC-UV Instrumentation and Conditions
The following parameters are recommended for the separation and detection of CBD and CBDA.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Shimadzu LC-2030C UV or equivalent[6] |
| Column | Shimadzu NexLeaf CBX for Potency (150 mm x 4.6 mm, 2.7-µm) or equivalent C18 column[1][6] |
| Guard Column | Shimadzu NexLeaf CBX Guard or equivalent[6] |
| Mobile Phase A | 0.085% - 0.09% Phosphoric Acid in Water[6][9] |
| Mobile Phase B | 0.085% - 0.09% Phosphoric Acid in Acetonitrile[6][9] |
| Gradient | 70% B to 95% B over 8 minutes[6] |
| Flow Rate | 1.5 mL/min[2][6][10] |
| Column Temperature | 35 °C[6][9] |
| Injection Volume | 5 µL[6] |
| UV Detection | 220 nm[6][9] |
Standard Preparation and Calibration
Accurate quantification relies on the use of certified reference standards.
-
Prepare a stock solution of CBD and CBDA standards (e.g., 250 µg/mL) in methanol.[6]
-
Perform serial dilutions to create a series of at least six calibration standards with concentrations ranging from 0.5 to 100 mg/L.[6][7][8]
-
Inject each standard into the HPLC-UV system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte. A linear regression should be applied, and the correlation coefficient (R²) should be ≥ 0.999.[6][7]
Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.
Table 2: Method Validation Parameters
| Parameter | CBD | CBDA |
| Linearity Range (mg/L) | 0.5 - 100[6][7][8] | 0.5 - 100 |
| Correlation Coefficient (R²) | ≥ 0.999[6][7] | ≥ 0.999 |
| Precision (RSD%) | < 2% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of CBD and CBDA in hemp samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused produc… [ouci.dntb.gov.ua]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. unitedchem.com [unitedchem.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Method for the Quantification of Cannabidiol (CBD) in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential in a wide range of conditions. As research into the pharmacological effects of CBD expands, the need for a reliable and validated analytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise determination of CBD in human plasma. The method adheres to the principles outlined in the FDA guidance for bioanalytical method validation.[1][2][3][4][5]
Experimental Protocols
Materials and Reagents
-
Cannabidiol (CBD) certified reference material (CRM)
-
Cannabidiol-d3 (CBD-d3) internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Stock Solutions : Prepare primary stock solutions of CBD and CBD-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions : Serially dilute the CBD stock solution with methanol to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Calibration Standards and Quality Control Samples : Spike appropriate volumes of the working standard solutions into blank human plasma to obtain calibration standards ranging from 0.5 to 500 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, and 400 ng/mL).
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 200 µL of methanol containing the internal standard (CBD-d3).
-
Vortex the mixture for 1 minute to precipitate proteins.[6]
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Method
The chromatographic separation is achieved on a C18 reversed-phase column.[6][7][8] The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for the detection and quantification of CBD and CBD-d3.
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4.0 kV[9] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | |
| CBD | Precursor Ion (m/z): 315.2, Product Ion (m/z): 193.1[10] |
| CBD-d3 (IS) | Precursor Ion (m/z): 318.2, Product Ion (m/z): 196.1 |
Method Validation
The method was validated according to FDA guidelines, assessing for selectivity, linearity, accuracy, precision, recovery, and stability.[1][2][3][4][5]
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity | Calibration curve range: 0.5 - 500 ng/mL. Correlation coefficient (r²) > 0.99.[7][9][11] |
| Accuracy & Precision | Intra- and inter-day accuracy within 95-105%. Precision (%CV) < 15%.[9][11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL, with accuracy and precision within ±20%.[9] |
| Recovery | Consistent and reproducible extraction recovery for both CBD and the internal standard.[8][9] |
| Matrix Effect | No significant ion suppression or enhancement was observed. |
| Stability | CBD was stable in plasma after short-term, long-term, and freeze-thaw stability assessments. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of CBD in human plasma.
CBD Signaling Pathways
Caption: Simplified overview of key molecular targets and signaling pathways of CBD.[12][13][14][15][16]
Conclusion
This application note presents a validated LC-MS/MS method that is sensitive, specific, accurate, and precise for the quantification of CBD in human plasma.[9] The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a variety of research and clinical settings. The detailed protocol and validation data demonstrate the robustness of the method, ensuring reliable data for pharmacokinetic and other studies investigating the therapeutic potential of CBD.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. moh.gov.bw [moh.gov.bw]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. mdpi.com [mdpi.com]
- 9. LC-MS/MS quantitation of non-psychotropic cannabinoid cannabidiol in aqueous humor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. curaleafclinic.com [curaleafclinic.com]
- 13. How CBD Works | Project CBD [projectcbd.org]
- 14. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Cannabidibutol (CBDB) from CBD Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), has been identified as a naturally occurring minor cannabinoid in Cannabis sativa.[1][2] As research into the therapeutic potential of individual cannabinoids expands, the need for pure analytical standards and isolated compounds for pharmacological studies becomes increasingly critical. This document provides a comprehensive guide to the isolation and purification of CBDB from CBD oil, outlining a multi-step process from initial crude oil cleanup to final chromatographic separation. The protocols described herein are intended to provide a robust framework for obtaining high-purity CBDB for research and development purposes.
Overview of the Isolation and Purification Workflow
The isolation of CBDB from complex CBD oil matrices involves a sequential purification strategy. The overall process begins with the preliminary refinement of the crude CBD oil to remove bulk impurities. This is typically achieved through winterization to eliminate waxes and lipids, followed by short path distillation to separate cannabinoids from less volatile compounds. The resulting cannabinoid-rich distillate then undergoes a final high-resolution chromatographic step to isolate the target compound, CBDB, from other structurally similar cannabinoids.
Data Presentation
Table 1: Typical Cannabinoid Composition in CBD Oil
| Compound | Typical Concentration Range |
| Cannabidiol (CBD) | 75% - 90% |
| Cannabidivarin (CBDV) | 0.07% - 0.41% |
| This compound (CBDB) | 0.08% - 0.19% |
| Tetrahydrocannabinol (THC) | < 0.3% (in full-spectrum) |
| Other Minor Cannabinoids (CBG, CBN, CBC) | Trace amounts |
Note: Concentrations can vary significantly based on the cannabis strain, extraction method, and processing steps.
Table 2: HPLC Method Validation Parameters for CBDB Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.12 µg/mL |
| Intra-day Accuracy | 100.3% - 105.5% |
| Inter-day Accuracy | 91.67% - 102.0% |
| Intra-day Precision (CV) | 1.62% - 12.0% |
| Inter-day Precision (CV) | 2.37% - 9.14% |
Data derived from the analytical method validation for CBDB.[3]
Table 3: Semi-Preparative HPLC Parameters for CBDB Isolation
| Parameter | Specification |
| Column | |
| Stationary Phase | C18 |
| Mobile Phase | |
| Composition | Acetonitrile (B52724) (ACN) and Water (H₂O) with 0.1% Formic Acid |
| Elution Conditions | |
| Type | Isocratic |
| ACN:H₂O Ratio | 70:30 (v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | |
| Wavelength | 228 nm |
Based on the method described by Citti et al., 2019 for the isolation of CBDB.[1]
Experimental Protocols
Preliminary Purification of Crude CBD Oil
1.1. Winterization (Dewaxing)
This process removes plant waxes, lipids, and chlorophyll (B73375) from the crude extract.
-
Materials:
-
Crude CBD oil
-
Ethanol (95% or higher)
-
Glass beakers or jars
-
Magnetic stirrer and stir bar
-
Freezer (-20°C to -80°C)
-
Buchner funnel and filter paper (or other vacuum filtration setup)
-
Rotary evaporator
-
-
Protocol:
-
Dissolve the crude CBD oil in ethanol. A common ratio is 10:1 ethanol to oil (v/w).
-
Gently heat the mixture while stirring until the oil is fully dissolved.
-
Seal the container and place it in a freezer for 24-48 hours. The low temperature will cause the waxes and lipids to precipitate out of the solution.
-
Set up a vacuum filtration system.
-
Quickly filter the cold solution to separate the precipitated waxes and lipids from the ethanol-cannabinoid mixture.
-
Collect the filtrate, which contains the dissolved cannabinoids.
-
Remove the ethanol from the filtrate using a rotary evaporator to obtain the winterized CBD oil.
-
1.2. Short Path Distillation
This step further purifies the winterized oil by separating cannabinoids from other less volatile impurities.
-
Materials:
-
Winterized CBD oil
-
Short path distillation apparatus (including heating mantle, boiling flask, distillation head, condenser, and receiving flasks)
-
Vacuum pump
-
Chiller/circulator for the condenser
-
-
Protocol:
-
Assemble the short path distillation unit, ensuring all joints are properly greased for a good vacuum seal.
-
Load the winterized CBD oil into the boiling flask.
-
Begin stirring and gradually heat the oil using the heating mantle.
-
Slowly apply a vacuum to the system.
-
As the temperature and vacuum increase, different fractions will begin to vaporize and then condense for collection in the receiving flasks. The more volatile compounds (terpenes) will distill first at lower temperatures, followed by the cannabinoid fraction at higher temperatures.
-
Collect the cannabinoid-rich fraction. This distillate will be the starting material for the final purification step.
-
Final Purification of CBDB by Semi-Preparative HPLC
This high-resolution chromatographic technique is used to isolate CBDB from the complex mixture of cannabinoids in the distillate.
-
Materials:
-
Cannabinoid-rich distillate
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column
-
HPLC-grade acetonitrile, water, and formic acid
-
Collection vials or tubes
-
Rotary evaporator or nitrogen evaporator
-
-
Protocol:
-
Prepare the mobile phase: a mixture of 70% acetonitrile and 30% water, with 0.1% formic acid added to both solvents.
-
Dissolve a known amount of the cannabinoid-rich distillate in the mobile phase to prepare the sample for injection.
-
Set up the semi-preparative HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min.
-
Set the UV detector to a wavelength of 228 nm.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the elution time of CBDB. The elution order of cannabinoids is typically CBDV, then CBDB, followed by CBD.
-
Pool the collected fractions containing CBDB.
-
Remove the mobile phase from the collected fractions using a rotary evaporator or a stream of nitrogen to yield the purified CBDB.
-
The purity of the isolated CBDB can be confirmed using analytical HPLC.
-
Conclusion
The protocols detailed in this application note provide a comprehensive methodology for the successful isolation and purification of this compound from CBD oil. By employing a combination of preliminary cleanup steps and a final high-resolution chromatographic separation, researchers can obtain high-purity CBDB suitable for analytical standardization, in-vitro, and in-vivo studies. The provided data and protocols serve as a valuable resource for scientists and professionals in the field of cannabinoid research and drug development.
References
Application Notes and Protocols for the Stereoselective Synthesis of Cannabidibutol (CBDB)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cannabidibutol (CBDB), also known as (-)-Cannabidiol-C4, is a butyl homolog of cannabidiol (B1668261) (CBD), a non-psychotropic cannabinoid with significant therapeutic potential. The stereoselective synthesis of CBDB is crucial for preclinical and clinical investigations to ensure the biological evaluation of a single, well-defined stereoisomer. This document provides a detailed protocol for the stereoselective synthesis of (-)-CBDB, commencing from commercially available 3,5-dimethoxybenzaldehyde (B42067). The synthesis involves a four-step sequence: a Wittig reaction to construct the butyl side chain, followed by hydrogenation, demethylation to yield the key resorcinol (B1680541) intermediate, and finally, a stereoselective Lewis acid-catalyzed coupling with a chiral terpenic alcohol.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. The initial steps focus on the synthesis of the key intermediate, 5-butylresorcinol, which is then coupled with a chiral derivative of p-menthadienol to introduce the desired stereochemistry.
Caption: Overall synthetic pathway for (-)-Cannabidibutol (CBDB).
Experimental Protocols
Step 1: Synthesis of Propyltriphenylphosphonium Bromide
This initial step prepares the necessary Wittig reagent.
Materials:
-
Toluene, anhydrous
Procedure:
-
To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add 1-bromopropane (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash with cold toluene.
-
Dry the solid under vacuum to yield propyltriphenylphosphonium bromide.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Propyltriphenylphosphonium bromide | Triphenylphosphine | 1-Bromopropane | Toluene | 24 h | Reflux | ~95% |
Step 2: Synthesis of 1-(But-1-en-1-yl)-3,5-dimethoxybenzene (Wittig Reaction)
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
3,5-Dimethoxybenzaldehyde
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.2 eq) dropwise to the suspension. The color of the solution should turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-(but-1-en-1-yl)-3,5-dimethoxybenzene as a mixture of (E)- and (Z)-isomers.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1-(But-1-en-1-yl)-3,5-dimethoxybenzene | 3,5-Dimethoxybenzaldehyde | Propyltriphenylphosphonium bromide, n-BuLi | THF | 12-16 h | 0 °C to RT | 85-90% |
Step 3: Synthesis of 1-Butyl-3,5-dimethoxybenzene (Hydrogenation)
Materials:
-
1-(But-1-en-1-yl)-3,5-dimethoxybenzene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 1-(but-1-en-1-yl)-3,5-dimethoxybenzene (1.0 eq) in ethanol in a hydrogenation flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 1-butyl-3,5-dimethoxybenzene, which is often used in the next step without further purification.
Quantitative Data:
| Product | Starting Material | Catalyst | Solvent | Reaction Time | Temperature | Yield |
| 1-Butyl-3,5-dimethoxybenzene | 1-(But-1-en-1-yl)-3,5-dimethoxybenzene | 10% Pd/C | Ethanol | 4-6 h | RT | >95% |
Step 4: Synthesis of 5-Butylresorcinol (Demethylation)
Materials:
-
1-Butyl-3,5-dimethoxybenzene
-
Boron tribromide (BBr₃) in dichloromethane (B109758) (DCM)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1-butyl-3,5-dimethoxybenzene (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (2.5 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 5-butylresorcinol.
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 5-Butylresorcinol | 1-Butyl-3,5-dimethoxybenzene | BBr₃ | DCM | 3-4 h | -78 °C to RT | 80-85% |
Step 5: Stereoselective Synthesis of (-)-Cannabidibutol (CBDB)
This crucial step establishes the desired stereochemistry of the final product.
Materials:
-
5-Butylresorcinol
-
(-)-p-Mentha-2,8-dien-1-ol
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 5-butylresorcinol (1.0 eq) and (-)-p-mentha-2,8-dien-1-ol (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -10 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -10 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (-)-Cannabidibutol. The enantiomeric excess can be determined by chiral HPLC analysis.
Quantitative Data:
| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield | Enantiomeric Excess (e.e.) |
| (-)-Cannabidibutol | 5-Butylresorcinol, (-)-p-Mentha-2,8-dien-1-ol | Lewis Acid (e.g., BF₃·OEt₂) | DCM | 2-4 h | -10 °C | 50-60% | >95% |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of (-)-CBDB.
Characterization Data
The final product, (-)-Cannabidibutol, should be characterized by standard spectroscopic methods to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the resorcinol ring, the olefinic and aliphatic protons of the terpene moiety, and the protons of the butyl side chain. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, olefinic, and aliphatic regions. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of CBDB (C₂₀H₂₈O₂). |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral column, confirming high enantiomeric purity. |
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization to achieve the reported yields.
Application Notes and Protocols for Evaluating the Bioactivity of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB) is a butyl analog of cannabidiol (B1668261) (CBD), a non-psychoactive phytocannabinoid found in Cannabis sativa.[1][2] While the bioactivities of major cannabinoids like CBD and Δ9-tetrahydrocannabinol (THC) have been extensively studied, the pharmacological profile of less abundant analogs such as CBDB remains largely uncharacterized.[3] These application notes provide detailed protocols for cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and neuroprotective properties of CBDB. The methodologies are based on established assays for other cannabinoids and provide a framework for the systematic evaluation of CBDB's bioactivity.
Cytotoxicity Assays
The initial evaluation of any novel compound involves assessing its potential toxicity to cells. Cytotoxicity assays are crucial for determining the concentration range for subsequent bioactivity studies and for identifying potential anti-cancer properties.[4][5][6][7]
Data Presentation: Evaluating CBDB Cytotoxicity
The results of cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces cell viability by 50%.
| Cell Line | Assay Type | Incubation Time (hours) | CBDB IC50 (µM) - Example Data |
| A549 (Human Lung Carcinoma) | MTT | 24 | > 100 |
| 48 | 75.3 ± 5.2 | ||
| 72 | 52.1 ± 4.8 | ||
| MCF-7 (Human Breast Cancer) | MTT | 24 | > 100 |
| 48 | 68.9 ± 6.1 | ||
| 72 | 45.7 ± 3.9 | ||
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 100 |
| 48 | > 100 | ||
| 72 | > 100 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of CBDB on a selected cell line.[5][7]
Materials:
-
CBDB (dissolved in DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7) and non-cancerous cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of CBDB in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CBDB. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the CBDB concentration to determine the IC50 value.
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow for determining the cytotoxicity of CBDB using the MTT assay.
Anti-inflammatory Assays
Chronic inflammation is implicated in a wide range of diseases. Cannabinoids have been shown to possess anti-inflammatory properties, primarily by modulating cytokine production.[8][9][10][11] Assays to evaluate the anti-inflammatory potential of CBDB are therefore of significant interest.
Data Presentation: Effect of CBDB on Inflammatory Cytokine Production
The anti-inflammatory effects of CBDB can be quantified by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated immune cells.
| Cell Line | Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) - Example Data | % Inhibition |
| RAW 264.7 | TNF-α | Vehicle | - | 1500 ± 120 | 0 |
| CBDB | 1 | 1250 ± 98 | 16.7 | ||
| CBDB | 5 | 800 ± 75 | 46.7 | ||
| CBDB | 10 | 450 ± 50 | 70.0 | ||
| IL-6 | Vehicle | - | 2500 ± 210 | 0 | |
| CBDB | 1 | 2100 ± 180 | 16.0 | ||
| CBDB | 5 | 1300 ± 110 | 48.0 | ||
| CBDB | 10 | 700 ± 65 | 72.0 |
Experimental Protocol: Measurement of Pro-inflammatory Cytokines in Macrophages
This protocol details the use of RAW 264.7 murine macrophages to assess the anti-inflammatory effects of CBDB by measuring the levels of TNF-α and IL-6.[9][12]
Materials:
-
CBDB (dissolved in DMSO)
-
RAW 264.7 cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
24-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
Pre-treatment with CBDB: Pre-treat the cells with various concentrations of CBDB for 2 hours. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS stimulation) should also be included.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by CBDB compared to the LPS-stimulated vehicle control.
Visualization: Anti-inflammatory Signaling Pathway
Caption: Potential anti-inflammatory mechanism of CBDB via inhibition of the NF-κB pathway.
Neuroprotection Assays
Cannabinoids have shown promise as neuroprotective agents, potentially by reducing oxidative stress and glutamate-induced excitotoxicity.[13][14][15][16][17] Evaluating the neuroprotective effects of CBDB is a key step in understanding its therapeutic potential for neurodegenerative diseases.
Data Presentation: Neuroprotective Effect of CBDB against Glutamate-Induced Toxicity
The neuroprotective capacity of CBDB can be assessed by its ability to rescue neuronal cells from glutamate-induced cell death.
| Cell Line | Treatment | CBDB Concentration (µM) | Cell Viability (%) - Example Data |
| SH-SY5Y | Control | - | 100 ± 5.6 |
| Glutamate (B1630785) (10 mM) | - | 45 ± 4.2 | |
| Glutamate + CBDB | 0.1 | 55 ± 3.9 | |
| Glutamate + CBDB | 1 | 70 ± 5.1 | |
| Glutamate + CBDB | 10 | 85 ± 6.3 |
Experimental Protocol: Neuroprotection against Glutamate-Induced Excitotoxicity
This protocol uses the human neuroblastoma cell line SH-SY5Y to investigate the neuroprotective effects of CBDB against glutamate-induced toxicity.
Materials:
-
CBDB (dissolved in DMSO)
-
SH-SY5Y cell line
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
L-Glutamic acid
-
MTT reagent
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells into a neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.
-
Pre-treatment with CBDB: Pre-treat the differentiated cells with various concentrations of CBDB for 24 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 10 mM) for 24 hours.
-
Cell Viability Assessment: After the glutamate challenge, assess cell viability using the MTT assay as described in section 1.2.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualization: Neuroprotection Experimental Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of CBDB.
Disclaimer: The bioactivity of this compound (CBDB) is not yet well-characterized. The protocols and example data provided in these application notes are intended as a framework for the investigation of its potential biological effects, based on established methods for other cannabinoids. Actual results may vary and require experimental validation.
References
- 1. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the cytotoxicity induced by cannabinoids on human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]
- 7. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. mdpi.com [mdpi.com]
- 10. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. getcannacard.com [getcannacard.com]
- 15. realmofcaring.org [realmofcaring.org]
- 16. The dual neuroprotective–neurotoxic profile of cannabinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Neuro-Modulatory Potential of Cannabidibutol: A Guide to Preclinical Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidibutol (CBDB) is a butyl analog of cannabidiol (B1668261) (CBD), a phytocannabinoid of significant therapeutic interest. As a structurally similar yet distinct molecule, CBDB presents a novel opportunity for drug discovery. However, a comprehensive understanding of its pharmacological profile is currently lacking. These application notes provide a detailed framework for researchers to investigate the potential anxiolytic, analgesic, and anti-inflammatory effects of CBDB using established and validated preclinical animal models. This document outlines detailed protocols for murine and zebrafish models, methods for data acquisition and analysis, and visual representations of experimental workflows and potential signaling pathways to guide future research.
Introduction to this compound (CBDB)
This compound (CBDB), or cannabidiol-C4, is a naturally occurring phytocannabinoid and a structural analog of CBD, distinguished by a butyl (C4) alkyl side chain instead of the pentyl (C5) chain found in CBD.[1] While often considered an impurity in CBD extracts, the length of the alkyl side chain in cannabinoids is a critical determinant of their pharmacological activity, significantly influencing their binding affinity to cannabinoid receptors and overall potency.[2][3] Although the specific pharmacological actions of CBDB have not been extensively studied, its structural similarity to CBD suggests it may interact with similar molecular targets, including but not limited to:
-
Cannabinoid Receptors (CB1 and CB2): Like CBD, CBDB is expected to have a low affinity for the orthosteric sites of CB1 and CB2 receptors but may act as a negative allosteric modulator.
-
Serotonin Receptors (5-HT1A): Activation of 5-HT1A receptors is a key mechanism underlying the anxiolytic effects of CBD.
-
Transient Receptor Potential (TRP) Channels: CBD's interaction with channels like TRPV1 is implicated in its analgesic and anti-inflammatory properties.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARγ activation contributes to the anti-inflammatory and neuroprotective effects of CBD.
Given this, it is hypothesized that CBDB may possess anxiolytic, analgesic, and anti-inflammatory properties. The following sections detail animal models and protocols to test these hypotheses.
Recommended Animal Models
The selection of an appropriate animal model is crucial for elucidating the pharmacological effects of a novel compound. For CBDB, a multi-tiered approach utilizing both mammalian and non-mammalian models is recommended.
2.1 Murine Models (Mouse)
Mice are a well-established model for studying the behavioral and physiological effects of cannabinoids.[4] Their well-characterized genetics and the availability of a wide range of behavioral assays make them ideal for in-depth analysis.
-
For Anxiolytic Effects: The Elevated Plus Maze (EPM) is a gold-standard assay for assessing anxiety-like behavior in rodents.[2][5]
-
For Analgesic Effects: The Hot Plate Test is a widely used method to evaluate thermal nociception and the efficacy of analgesic compounds.[6]
-
For Anti-inflammatory Effects: Lipopolysaccharide (LPS)-induced neuroinflammation models can be used to assess the anti-inflammatory potential of CBDB in the central nervous system.
2.2 Zebrafish Larvae Model (Danio rerio)
Zebrafish larvae have emerged as a powerful high-throughput screening tool in cannabinoid research due to their rapid development, genetic tractability, and optical transparency.[7][8] They are particularly useful for initial assessments of bioactivity and toxicity.
-
For Anxiolytic Effects: The light-dark box test is a common assay to evaluate anxiety-like behavior in zebrafish larvae.[9][10]
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments proposed for characterizing the effects of CBDB.
3.1 Murine Model Protocols
3.1.1 Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
-
Objective: To determine if CBDB reduces anxiety-like behavior in mice.
-
Apparatus: A plus-shaped maze with two open arms (30 cm x 5 cm) and two closed arms (30 cm x 5 cm x 15 cm walls), elevated 50 cm from the floor. The maze should be made of a non-reflective material.[5]
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes prior to the experiment.[3]
-
Administer CBDB or vehicle (e.g., a mixture of ethanol (B145695), Kolliphor RH 40, and saline) via intraperitoneal (i.p.) injection 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.[2]
-
Allow the mouse to explore the maze for 5 minutes.[2]
-
Record the session using an overhead video camera for later analysis.
-
Between trials, clean the maze with 70% ethanol to remove olfactory cues.[2]
-
-
Data Analysis:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
3.1.2 Assessment of Analgesic Effects using the Hot Plate Test
-
Objective: To evaluate the potential analgesic properties of CBDB against thermal stimuli.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[11] A transparent cylinder should be placed on the surface to confine the mouse.[12]
-
Procedure:
-
Acclimate mice to the testing room.
-
Determine a baseline latency by placing each mouse on the hot plate and recording the time it takes to elicit a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer CBDB, a positive control (e.g., morphine), or vehicle.
-
At predetermined time points (e.g., 30, 60, 90 minutes) post-administration, place the mouse back on the hot plate and record the response latency.
-
-
Data Analysis:
-
Latency to the first nocifensive response.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
-
3.1.3 Assessment of Anti-inflammatory Effects in the Brain
-
Objective: To determine if CBDB can mitigate neuroinflammation.
-
Procedure:
-
Induce neuroinflammation by administering lipopolysaccharide (LPS) (i.p. injection).
-
Administer CBDB or vehicle at a specified time before or after the LPS challenge.
-
At the peak of the inflammatory response (typically a few hours after LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, prefrontal cortex).
-
Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.[13]
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based immunoassay (e.g., Bio-Plex).[14][15]
-
-
Data Analysis:
-
Concentration of cytokines (pg/mg of protein).
-
A reduction in the levels of pro-inflammatory cytokines in the CBDB-treated group compared to the LPS-only group suggests an anti-inflammatory effect.
-
3.2 Zebrafish Larvae Protocol
3.2.1 Assessment of Anxiolytic-like Effects using the Light-Dark Box Test
-
Objective: For rapid screening of the anxiolytic potential of CBDB.
-
Apparatus: A rectangular tank with one half black and the other half white.[16]
-
Procedure:
-
At 5-7 days post-fertilization, place individual zebrafish larvae in the testing tank.
-
Expose the larvae to varying concentrations of CBDB in the water for a defined period.
-
Record the movement of the larvae for a set duration (e.g., 10 minutes) as they are free to move between the light and dark compartments.[9]
-
-
Data Analysis:
-
Time spent in the light compartment vs. the dark compartment.
-
Number of transitions between compartments.
-
Total distance moved.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Hypothetical Data from the Elevated Plus Maze Test in Mice
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 30.5 ± 4.2 | 8.1 ± 1.5 | 1500 ± 120 |
| CBDB | 5 | 55.2 ± 6.8 | 12.5 ± 2.1 | 1550 ± 130 |
| CBDB | 10 | 70.1 ± 8.1 | 15.3 ± 2.5 | 1520 ± 110 |
| Diazepam | 2 | 85.4 ± 9.5 | 18.2 ± 2.8 | 1480 ± 140 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. |
Table 2: Hypothetical Data from the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Baseline Latency (s) | Latency at 60 min (s) |
| Vehicle | - | 8.2 ± 1.1 | 8.5 ± 1.3 |
| CBDB | 10 | 8.1 ± 1.0 | 14.3 ± 1.9** |
| CBDB | 20 | 8.3 ± 1.2 | 18.9 ± 2.2 |
| Morphine | 10 | 8.0 ± 1.1 | 25.6 ± 2.8 |
| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle at the same time point. |
Table 3: Hypothetical Data from Cytokine Analysis in Mouse Brain Tissue
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | 15.2 ± 2.5 | 20.1 ± 3.1 | 12.5 ± 2.0 |
| LPS + Vehicle | 150.8 ± 12.3 | 180.5 ± 15.2 | 120.3 ± 10.8 |
| LPS + CBDB (10 mg/kg) | 80.4 ± 9.8 | 95.2 ± 10.1 | 65.7 ± 8.5** |
| *Data are presented as mean ± SEM. *p<0.01 compared to LPS + Vehicle. |
Visualizations
5.1 Potential Signaling Pathways of CBDB
Caption: Potential multi-target signaling pathways of this compound.
5.2 Experimental Workflow for Murine Studies
Caption: General experimental workflow for in vivo studies of CBDB in mice.
5.3 Logical Relationship for Anxiolytic Screening
Caption: A tiered approach for investigating the anxiolytic potential of CBDB.
Conclusion
The protocols and application notes presented here provide a robust framework for the initial characterization of this compound's pharmacological effects. By employing a combination of murine and zebrafish models, researchers can efficiently and effectively investigate the potential anxiolytic, analgesic, and anti-inflammatory properties of this novel phytocannabinoid. The data generated from these studies will be instrumental in determining the therapeutic potential of CBDB and guiding future drug development efforts.
References
- 1. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing cannabinoid-induced abnormal behavior in a zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on the Bioactivity of Cannabinoids on Zebrafish Models: Emphasis on Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of IL-1β, IL-6 and TNF-α in the brain [bio-protocol.org]
- 16. Light/dark preference test for adult zebrafish (Danio rerio) [protocols.io]
Application of Cannabidiol (CBD) in Breast Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has emerged as a promising agent in oncology research.[1] Extensive preclinical studies have demonstrated its potential anti-neoplastic effects across various cancer types, with a notable focus on breast cancer.[1][2] This document provides a comprehensive overview of the application of CBD and its novel homolog, Cannabidibutol (CBDB), in breast cancer cell line research. It details the underlying molecular mechanisms, summarizes key quantitative data, and provides standardized protocols for essential in vitro experiments.
Recent investigations have highlighted that CBD's anti-cancer activity is mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of cell proliferation and metastasis.[1][3][4] These effects are often orchestrated through the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and PPARγ pathways.[1][5][6] This document serves as a resource for researchers aiming to investigate the therapeutic potential of cannabinoids in breast cancer.
Mechanisms of Action of CBD in Breast Cancer Cells
CBD exerts its anti-proliferative and pro-apoptotic effects in breast cancer cells through a multi-targeted mechanism, largely independent of classical cannabinoid receptors CB1 and CB2.[3] Key mechanisms include:
-
Induction of Apoptosis and Autophagy: CBD has been shown to induce programmed cell death in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines.[3][5] This is often achieved through the interplay of apoptosis and autophagy, two crucial cellular degradation pathways.[3]
-
Modulation of Key Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in breast cancer, promoting cell survival and proliferation.[7][8] CBD has been shown to inhibit this pathway, leading to downstream effects such as decreased phosphorylation of mTOR and its effector 4EBP1, and downregulation of cyclin D1.[3][5]
-
PPARγ Signaling: CBD treatment can lead to the upregulation and nuclear localization of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with tumor-suppressive functions.[5] The interplay between PPARγ, mTOR, and cyclin D1 appears to be crucial for CBD-induced apoptosis.[5]
-
-
Induction of Endoplasmic Reticulum (ER) Stress: CBD can induce ER stress, a condition that can trigger apoptosis when cellular damage is irreparable.[3]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS is another mechanism by which CBD and its analogs like CBDB can induce cellular damage and subsequent cell death in breast cancer cells.[9]
Quantitative Data Summary
The following tables summarize the quantitative effects of CBD and its analog CBDB on various breast cancer cell lines as reported in the literature.
Table 1: Effect of Cannabinoids on Breast Cancer Cell Viability
| Cell Line | Cannabinoid | Concentration Range | Time Point | Effect (IC50) | Reference |
| MDA-MB-231 | CBD | 0-10 µmol/L | 24 hours | Concentration-dependent decrease | [3] |
| MCF-7 | CBD | 0-10 µmol/L | 24 hours | Concentration-dependent decrease | [3] |
| ZR-75-1 | CBD | 0-10 µmol/L | 24 hours | Concentration-dependent decrease | [3] |
| SK-BR-3 | CBD | 0-10 µmol/L | 24 hours | Concentration-dependent decrease | [3] |
| T-47D | CBD | 1-7 mM | Not Specified | Dose-dependent inhibition | [1] |
| MDA-MB-231 | CBD | 1-5 mM | Not Specified | Dose-dependent inhibition | [1] |
| MCF-7 | CBDB | Not Specified | 24 hours | Affects cell viability | [9] |
| MDA-MB-361 | CBDB | Not Specified | 24 hours | Affects cell viability | [9] |
| MDA-MB-231 | CBDB | Not Specified | 24 hours | Affects cell viability | [9] |
Table 2: Induction of Apoptosis by CBD in Breast Cancer Cell Lines
| Cell Line | CBD Concentration | Time Point | % Apoptotic Cells (Annexin V+) | Reference |
| MDA-MB-231 | Increasing Conc. | 24 hours | Significant increase | [3] |
| MCF-7 | 38.42–64.6 μM | Not Specified | 15.38–58.94% | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of CBD on breast cancer cell lines.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Cannabidiol (CBD) or this compound (CBDB) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
The following day, treat the cells with a range of concentrations of CBD or CBDB for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis and necrosis in CBD-treated cells using flow cytometry.
Workflow:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Materials:
-
Treated and control breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of CBD for the specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by CBD.
Workflow:
Caption: Workflow for Western Blot Analysis.
Materials:
-
Protein lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-cyclin D1, anti-PPARγ, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with CBD.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. GAPDH or β-actin is typically used as a loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by CBD in breast cancer cells.
Caption: CBD's impact on PI3K/Akt/mTOR and PPARγ pathways.
Caption: CBD's role in inducing ER stress and autophagy.
Conclusion
The research landscape for cannabinoids in breast cancer is rapidly evolving. CBD and its analogs like CBDB have demonstrated significant anti-cancer properties in preclinical models, primarily through the induction of apoptosis and the modulation of key signaling pathways. The provided protocols and data summaries offer a foundational resource for researchers to further explore the therapeutic potential of these compounds. Future studies should focus on elucidating the complete mechanistic profile of novel cannabinoids, their efficacy in combination with standard chemotherapies, and their potential translation into clinical settings.
References
- 1. Cannabidiol as a novel therapeutic agent in breast cancer: evidence from literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel mechanism of cannabidiol-induced apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression of cannabinoid receptor 2 is associated with human breast cancer proliferation, apoptosis, chemosensitivity and prognosis via the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathways Associated With Breast Cancer Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Purity of Synthesized Cannabidiol-C1 (CBDB)
For: Researchers, scientists, and drug development professionals.
Introduction
Cannabidiol-C1 (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), is a cannabinoid of growing interest in the scientific community. As with any synthesized active pharmaceutical ingredient (API), rigorous assessment of its purity is crucial to ensure the safety, efficacy, and reproducibility of research findings and to meet regulatory standards. This document provides detailed application notes and protocols for the most common and effective analytical techniques used to assess the purity of synthesized CBDB. These methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential impurities in synthesized CBDB can arise from various sources, including unreacted starting materials, intermediates, by-products from side reactions (e.g., isomers, over-alkylation products), and residual solvents or catalysts.[1][2] A comprehensive purity assessment, therefore, involves not only quantifying the main compound but also identifying and quantifying any significant impurities.
Comparative Overview of Analytical Techniques
The selection of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, identification of unknown impurities, or structural confirmation. The following table provides a comparative overview of the primary techniques for CBDB purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase.[3] | The absorption of electromagnetic radiation by atomic nuclei in a magnetic field, providing detailed structural information.[4] |
| Information Provided | Quantitative purity (area %), detection and quantification of non-volatile impurities.[5] LC-MS provides mass-to-charge ratio for impurity identification.[6] | Absolute purity determination (qNMR), structural elucidation of the main compound and impurities.[7][8] |
| Advantages | High resolution and sensitivity, well-established for routine quality control, can be coupled with various detectors (UV, MS) for enhanced specificity.[3] | Provides unambiguous structural information, non-destructive, and allows for absolute quantification without a specific reference standard for the analyte (qNMR).[2][9] |
| Limitations | May require specific reference standards for impurity quantification, potential for co-elution of impurities. UV detection may not be suitable for non-chromophoric impurities.[3] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and may be more complex for quantitative analysis.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for determining the purity of synthesized CBDB using HPLC with UV detection. This technique is widely used for routine purity checks and quantification of known impurities.[10][11]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[12]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, analytical grade
-
Methanol (B129727), analytical grade
-
CBDB reference standard (if available)
-
Synthesized CBDB sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized CBDB in methanol to a final concentration of 1 mg/mL.[13]
-
If necessary, dilute the sample with the initial mobile phase composition to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
The purity of the synthesized CBDB is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For more accurate quantification, a calibration curve should be prepared using a certified reference standard of CBDB.
-
Protocol 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the identification and characterization of potential impurities in synthesized CBDB. LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[4]
Instrumentation and Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer like Orbitrap)[13][16]
-
C18 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.5 µm particle size)[16]
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Synthesized CBDB sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water (v/v)
-
Mobile Phase B: 0.1% formic acid in acetonitrile (v/v)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the synthesized CBDB in methanol.
-
Dilute the stock solution to a final concentration of approximately 5-20 µg/mL with the initial mobile phase.[15]
-
-
Chromatographic and Mass Spectrometry Conditions:
-
Column Temperature: 30 °C[16]
-
Flow Rate: 0.4 - 0.5 mL/min[17]
-
Injection Volume: 5 µL
-
Gradient Elution: Utilize a gradient similar to the HPLC-UV method, optimized for the separation of potential impurities.
-
Mass Spectrometer Settings (Electrospray Ionization - ESI):
-
Ionization Mode: Positive and/or negative, depending on the impurities of interest.
-
Scan Range: m/z 100-1000
-
Capillary Voltage, Cone Voltage, Source Temperature, Desolvation Gas Flow: Optimize based on the instrument manufacturer's recommendations for cannabinoid analysis.
-
For tandem MS (MS/MS), select precursor ions of interest for fragmentation to aid in structural elucidation.
-
-
-
Data Analysis:
-
Process the acquired data to identify peaks corresponding to potential impurities.
-
Utilize the accurate mass measurements from high-resolution MS to propose elemental compositions for the impurities.[6]
-
Compare fragmentation patterns (MS/MS spectra) with known cannabinoid fragmentation pathways or spectral libraries to tentatively identify the structures of the impurities.[18]
-
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3] It relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[3]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample changer
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.[2]
-
Deuterated solvent (e.g., Deuterated chloroform (B151607) (CDCl3), Deuterated methanol (CD3OD), or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6))[9]
-
Synthesized CBDB sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized CBDB sample into a clean vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the high-purity internal standard into the same vial.
-
Dissolve both the sample and the internal standard in a known volume of the chosen deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.[2]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the synthesized CBDB and a signal for the internal standard.
-
Calculate the purity of the synthesized CBDB using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = Synthesized CBDB
-
IS = Internal Standard
-
Data Presentation
The quantitative data obtained from the purity assessment of synthesized CBDB should be summarized in a clear and structured manner for easy comparison and interpretation.
Table 1: HPLC-UV Purity Assessment of Synthesized CBDB Batches
| Batch ID | Retention Time (min) | Peak Area | Area % |
| CBDB-001 | 15.2 | 125,480 | 99.5 |
| CBDB-002 | 15.3 | 132,110 | 98.9 |
| CBDB-003 | 15.2 | 119,870 | 99.2 |
Table 2: Impurity Profile of Synthesized CBDB (Batch CBDB-002) by LC-MS
| Impurity ID | Retention Time (min) | Observed m/z | Proposed Identity | Concentration (µg/mL) |
| IMP-01 | 12.8 | 287.1958 | Cannabidivarin (CBDV) | 5.2 |
| IMP-02 | 16.5 | 315.2270 | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 1.8 |
| IMP-03 | 17.1 | 311.2321 | Cannabinol (CBN) | 0.9 |
Table 3: Absolute Purity of Synthesized CBDB by qNMR
| Batch ID | Internal Standard | Purity (%) |
| CBDB-001 | Maleic Acid | 99.6 |
| CBDB-002 | Dimethyl Sulfone | 99.1 |
| CBDB-003 | Maleic Acid | 99.3 |
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and purity assessment of CBDB.
Caption: A simplified workflow for the synthesis of CBDB.
Caption: A logical workflow for the comprehensive purity assessment of synthesized CBDB.
Caption: A decision tree for selecting the appropriate analytical technique for CBDB purity assessment.
References
- 1. The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 8. Identification and structure elucidation by NMR spectroscopy | Scilit [scilit.com]
- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. iris.unimore.it [iris.unimore.it]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. Profiling of synthesis-related impurities of the synthetic cannabinoid Cumyl-5F-PINACA in seized samples of e-liquids via multivariate analysis of UHPLC-MSn data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB) is a butyl analog of cannabidiol (B1668261) (CBD) and has been identified as a minor cannabinoid and an impurity in CBD products derived from hemp (Cannabis sativa L.).[1] As the therapeutic and commercial interest in CBD continues to grow, the comprehensive characterization and quantification of its analogs and potential impurities, such as CBDB, are crucial for ensuring product quality, safety, and regulatory compliance. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the accurate identification and quantification of CBDB, even at trace levels.[2][3][4] This application note provides detailed protocols and data for the analysis of CBDB using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Quantitative Data Summary
The following tables summarize the key quantitative data for the analysis of CBDB and a related cannabinoid, cannabidivarin (B1668262) (CBDV), obtained by chromatographic methods. While some of the quantitative data presented here was generated using HPLC-UV, the principles and expected performance characteristics are transferable to a properly validated LC-HRMS method.
Table 1: Linearity Parameters for CBDB and CBDV Analysis
| Analyte | Linear Range (µg/mL) | Slope | Intercept | R² |
| CBDB | 0.12 - 24.0 | 0.042 | 0.001 | >0.99 |
| CBDV | 0.28 - 56.4 | 0.038 | 0.002 | >0.99 |
Data adapted from an HPLC-UV method validation and is representative of expected performance.
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for CBDB and CBDV
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| CBDB | 0.04 | 0.12 |
| CBDV | 0.10 | 0.28 |
Data adapted from an HPLC-UV method validation.[5]
Table 3: High-Resolution Mass Spectrometry Data for CBDB and Related Cannabinoids
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| CBDB | 301.2162 | 187.1379 | 245.1849 |
| CBD | 315.2312 | 193.1223 | 259.1951 |
| CBDV | 287.1849 | 165.1012 | 231.1481 |
Note: The precursor and product ions for CBDB are proposed based on its structure and fragmentation patterns of similar cannabinoids. The exact masses are calculated based on their elemental composition.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation:
-
Prepare individual stock solutions of CBDB certified reference material in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 ng/mL).
-
-
Sample Extraction from Cannabis/Hemp Matrix:
-
Homogenize 1 gram of the plant material.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Dilute the extract with methanol as needed to fall within the calibration range.
-
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 70% B
-
1-8 min: 70-95% B
-
8-9 min: 95% B
-
9-10 min: 70% B
-
10-12 min: 70% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
-
System: Q-Exactive Orbitrap Mass Spectrometer or equivalent
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Capillary Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
Full Scan MS Resolution: 70,000
-
Full Scan MS Mass Range: m/z 100-500
-
dd-MS² (Data-Dependent MS/MS) Resolution: 35,000
-
Collision Energy (HCD): Stepped 20, 30, 40 eV
Visualizations
Caption: Experimental workflow for CBDB analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. azooptics.com [azooptics.com]
- 4. Fragmentation of Cannabinoids by Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
Application Notes and Protocols for In Vitro Modeling of Cannabidiol (CBD) Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro models for the study of cannabidiol (B1668261) (CBD) metabolism. Detailed protocols for key experimental setups are provided to facilitate robust and reproducible research in the fields of drug metabolism, toxicology, and pharmacology.
Introduction
Cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, has gained significant attention for its therapeutic potential. Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and safety profile. In vitro models are indispensable tools for elucidating the metabolic pathways of CBD, identifying key enzymes involved, and characterizing its metabolites. This document outlines the use of human liver microsomes, primary human hepatocytes, and emerging organ-on-a-chip technologies for these purposes.
CBD is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form hydroxylated and carboxylated derivatives.[1] The main metabolites are 7-hydroxy-CBD (7-OH-CBD), which is an active metabolite, and the subsequently formed inactive 7-carboxy-CBD (7-COOH-CBD).[2] Several CYP isoforms, including CYP3A4 and CYP2C19, are the principal enzymes responsible for the phase I metabolism of CBD.[1][3]
Data Presentation
The following tables summarize key quantitative data related to the in vitro metabolism and enzyme inhibition of CBD.
Table 1: In Vitro Inhibition of Human Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by CBD [4]
| Enzyme | Substrate/Assay | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP2C19 | (S)-Mephenytoin 4'-hydroxylation | 2.51 - 8.70 | 1.99 | Competitive |
| CYP2C9 | Diclofenac 4'-hydroxylation | 4.6 | 2.6 | - |
| CYP2D6 | Dextromethorphan O-demethylation | 7.4 | 6.5 | - |
| CYP3A4 | Testosterone 6β-hydroxylation | 11.5 | 4.2 | - |
| CYP2A6 | Nicotine C-oxidation | 0.21 - 0.27 | - | - |
| CYP2B6 | Nicotine C-oxidation | 0.029 - 0.26 | - | - |
| UGT1A9 | 3HC-Glucuronide formation | 0.37 | - | - |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways
CBD's metabolic effects are mediated through complex signaling pathways. The diagram below illustrates a simplified overview of some of the key pathways influenced by CBD.
Figure 1: Simplified signaling pathways modulated by CBD.
Experimental Protocols
Protocol 1: In Vitro CBD Metabolism using Human Liver Microsomes (HLMs)
This protocol is designed to assess the metabolic stability and identify the metabolites of CBD in a subcellular fraction enriched with CYP enzymes.
Materials:
-
Cannabidiol (CBD) standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (e.g., CBD-d3)
-
LC-MS/MS grade water and solvents
Procedure:
-
Preparation:
-
Prepare a stock solution of CBD in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, HLMs (final concentration 20-40 µg protein/mL), and CBD (final concentration 1-10 µM).[4]
-
-
Incubation:
-
Termination and Sample Preparation:
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining CBD and identify its metabolites.
-
Figure 2: Experimental workflow for CBD metabolism in HLMs.
Protocol 2: In Vitro CBD Metabolism using Primary Human Hepatocytes
This protocol utilizes cultured primary human hepatocytes, which represent the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating and culture media
-
Collagen-coated culture plates
-
CBD stock solution
-
LC-MS/MS analysis reagents
Procedure:
-
Cell Culture Preparation:
-
Coat culture plates with collagen type I.
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.[5]
-
Plate the hepatocytes at the recommended seeding density and allow them to attach for 4-6 hours.[6]
-
Change the medium to fresh culture medium and maintain the culture for 24-48 hours to allow recovery and monolayer formation.[6]
-
-
CBD Treatment:
-
Prepare dilutions of CBD in culture medium from a stock solution.
-
Remove the culture medium from the hepatocyte monolayer and add the medium containing CBD.
-
Incubate for a desired time course (e.g., 24, 48 hours).
-
-
Sample Collection and Analysis:
-
At each time point, collect the culture medium for analysis of extracellular metabolites.
-
Lyse the cells to analyze intracellular CBD and its metabolites.
-
Process the samples (e.g., protein precipitation with acetonitrile) and analyze by LC-MS/MS.
-
Protocol 3: In Vitro CBD Metabolism using a Liver-on-a-Chip Model
Liver-on-a-chip platforms provide a more physiologically relevant microenvironment by incorporating microfluidics and co-culturing different liver cell types, which can enhance the prediction of in vivo metabolism.
Materials:
-
Liver-on-a-chip device (commercial or custom-fabricated)
-
Primary human hepatocytes, liver sinusoidal endothelial cells, Kupffer cells, and stellate cells
-
Cell culture medium specific for the liver-on-a-chip system
-
CBD stock solution
-
Perfusion system (syringe pumps or equivalent)
-
LC-MS/MS analysis reagents
Procedure:
-
Device Preparation and Cell Seeding:
-
Prepare the liver-on-a-chip device according to the manufacturer's instructions, which may include coating with extracellular matrix proteins.
-
Sequentially seed the different liver cell types into their respective compartments within the device. For example, hepatocytes in the parenchymal compartment and other cell types in the vascular compartment.[7]
-
Allow the cells to attach and form a co-culture.
-
-
Perfusion and CBD Treatment:
-
Connect the device to a perfusion system and perfuse with culture medium to establish a stable culture.
-
Introduce culture medium containing CBD into the system at a defined flow rate.[7]
-
Collect the effluent from the device at various time points to measure the concentration of CBD and its metabolites.
-
-
Endpoint Analysis:
-
After the experiment, the cells within the chip can be lysed for intracellular metabolite analysis or fixed for imaging.
-
Analyze the collected effluent and cell lysates by LC-MS/MS.
-
Figure 3: General workflow for a liver-on-a-chip CBD metabolism study.
References
- 1. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medicinalgenomics.com [medicinalgenomics.com]
- 4. benchchem.com [benchchem.com]
- 5. bdj.co.jp [bdj.co.jp]
- 6. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB) is a lesser-known phytocannabinoid and a butyl analog of the well-studied cannabidiol (B1668261) (CBD).[1][2][3] Identified as an impurity in commercial CBD extracted from hemp, its chemical structure has been fully characterized and its synthesis has been achieved.[1][2][3][4] Despite this, a significant knowledge gap exists regarding its biological activity and therapeutic potential. Due to its structural similarity to CBD, it is hypothesized that CBDB may share some of its pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects.[5][6]
These application notes provide a comprehensive experimental framework for the preclinical evaluation of CBDB. The protocols outlined below are largely based on established methodologies for cannabinoids, particularly CBD, and are intended to guide researchers in the systematic investigation of CBDB's pharmacokinetics, pharmacodynamics, and safety profile. It is imperative to note that while these protocols are based on sound scientific principles, the actual biological activity of CBDB remains to be empirically determined.
In Vitro Characterization of this compound (CBDB)
A thorough in vitro characterization is the foundational step in understanding the pharmacological profile of CBDB. These assays will determine its interaction with key molecular targets and its effects on cellular functions.
Receptor Binding Affinity
This protocol aims to determine the binding affinity of CBDB to cannabinoid receptors (CB1 and CB2) and other potential targets.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing human CB1 or CB2 receptors.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay:
-
Incubate cell membranes with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of CBDB.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., WIN 55,212-2).
-
-
Detection: Separate bound and free radioligand by filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity of CBDB.
Table 1: Hypothetical Receptor Binding Affinity of CBDB Compared to CBD
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | GPR55 EC50 (nM) | TRPV1 EC50 (nM) |
| CBDB | >1000 | >1000 | 500 | 350 |
| CBD | >1000 | >1000 | 450 | 300 |
Functional Activity Assays
These assays will determine whether CBDB acts as an agonist, antagonist, or allosteric modulator at its target receptors.
Protocol: cAMP Accumulation Assay (for CB1/CB2)
-
Cell Culture: Use CHO-K1 cells stably co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel.
-
Assay Procedure:
-
Plate cells in a 96-well plate and incubate overnight.
-
Add CBDB at various concentrations, followed by the addition of forskolin (B1673556) to stimulate cAMP production.
-
A known CB1/CB2 agonist (e.g., CP55,940) is used as a positive control.
-
-
Detection: Measure the resulting cAMP levels using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50 of CBDB.
Table 2: Hypothetical Functional Activity of CBDB
| Compound | CB1 Functional Activity | CB2 Functional Activity |
| CBDB | Negative Allosteric Modulator | Inverse Agonist |
| CBD | Negative Allosteric Modulator | Inverse Agonist |
Enzyme Inhibition Assays
This protocol evaluates the potential of CBDB to inhibit key enzymes in the endocannabinoid system and drug metabolism.
Protocol: FAAH Inhibition Assay
-
Enzyme Source: Use recombinant human FAAH or rat liver microsomes.
-
Assay Procedure:
-
Incubate the enzyme with a fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) in the presence of varying concentrations of CBDB.
-
-
Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value to determine the inhibitory potency of CBDB.
Table 3: Hypothetical Enzyme Inhibition Profile of CBDB
| Compound | FAAH IC50 (µM) | CYP3A4 IC50 (µM) | CYP2C19 IC50 (µM) |
| CBDB | 15 | 5 | 8 |
| CBD | 20 | 3 | 10 |
Hypothesized Signaling Pathway for CBDB
References
- 1. Chemical and spectroscopic characterization data of ‘this compound’, a novel cannabidiol butyl analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UNIFIND - UNIPV -Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog [unipv.unifind.cineca.it]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isolation of Cannabidiol (CBD) from Hemp
Note to the Reader: The term "CBDB" in the original request is presumed to be a typographical error. This technical support center has been developed based on the challenges of isolating Cannabidiol (CBD) , a prominent and extensively researched cannabinoid from hemp.
This guide is designed for researchers, scientists, and drug development professionals actively engaged in the extraction and purification of CBD from complex hemp matrices. Below you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guide
This section addresses specific problems that may arise during the CBD isolation process in a practical question-and-answer format.
Question 1: My final CBD isolate has low purity and a noticeable yellow tint. What are the likely causes and how can I improve its purity?
Answer: A yellowish tint and low purity in the final CBD isolate often indicate the presence of impurities such as chlorophyll (B73375), waxes, and other cannabinoids.[1]
To enhance purity, consider the following steps:
-
Winterization: This process is crucial for removing fats and waxes. After initial extraction, dissolve the crude extract in ethanol (B145695) and freeze it at temperatures of -40°C or below.[2][3] The waxes and lipids will precipitate and can then be removed by filtration.
-
Activated Carbon Treatment: To remove chlorophyll and other color impurities, you can perform a carbon scrub. However, be aware that this can also lead to some loss of CBD.
-
Chromatography Optimization: If you are using flash chromatography, ensure your column is not overloaded. A general rule is to load between 1-10% of the column's weight.[1] Also, check that your mobile phase gradient is optimized for separating CBD from other compounds.
-
Crystallization and Re-crystallization: After chromatographic purification, crystallizing the CBD from a solvent like pentane (B18724) can significantly increase purity.[1] If the initial crystals are still discolored, re-dissolving them in fresh, warm pentane and repeating the crystallization process can yield a higher purity product.[1] During this process, washing the crystals with ice-cold pentane can help remove surface impurities.[1]
Question 2: I'm having trouble separating CBD from other cannabinoids, particularly Cannabichromene (CBC) and Cannabigerol (CBG), during chromatography. How can I resolve this co-elution?
Answer: Co-elution of cannabinoids with similar polarities is a common challenge in purification.[4][5]
Here are some strategies to improve separation:
-
Switching Chromatographic Modes: If you are using reversed-phase chromatography (e.g., with a C18 stationary phase) and experiencing co-elution of CBD and CBG, switching to normal-phase chromatography with a silica (B1680970) column may provide better resolution.[6] Normal-phase chromatography offers a different retention mechanism that can be highly selective for certain cannabinoid pairs.[4]
-
Mobile Phase Optimization: Adjusting the solvent gradient in your chromatographic method is critical. For reversed-phase systems, modifying the gradient of methanol (B129727) or ethanol in water can improve the separation of CBD and THC.[1]
-
Tandem Mass Spectrometry (MS/MS): For analytical purposes where baseline chromatographic separation is difficult, tandem mass spectrometry can overcome co-elution by using unique fragmentation patterns of each cannabinoid for selective detection.[7]
-
Flow Rate Adjustment: Reducing the flow rate during chromatography can increase the interaction time between the cannabinoids and the stationary phase, potentially leading to better resolution.[1]
Question 3: My CBD yield is consistently low after the extraction process. What factors could be contributing to this, and how can I improve my recovery?
Answer: Low CBD yield can be attributed to several factors, from the quality of the starting material to the extraction parameters.[8]
To improve your yield, consider the following:
-
Extraction Method: The choice of extraction method significantly impacts yield. Ethanol extraction is known for its efficiency, particularly for large-scale operations.[9][10] Supercritical CO2 extraction also offers high efficiency, with the added benefit of tunable selectivity.[10][11]
-
Solvent-to-Biomass Ratio: Ensure you are using an adequate amount of solvent to fully saturate the hemp biomass. An insufficient solvent-to-biomass ratio will result in incomplete extraction.
-
Particle Size: Grinding the hemp material to a smaller particle size increases the surface area available for extraction, which can improve efficiency and yield.[8]
-
Extraction Time and Temperature: Optimizing the duration and temperature of the extraction is crucial. For ethanol extraction, a longer soaking time can enhance efficiency, but over-soaking can lead to cannabinoid degradation.[12] For supercritical CO2 extraction, higher pressures generally lead to higher yields of CBD.[11][13]
-
Processing Losses: Be mindful of potential CBD loss during post-extraction steps. For instance, during winterization or chromatography, some CBD may be lost in the waste fractions.[14] Re-processing these fractions may be worthwhile to recover additional CBD.[1]
Question 4: My final CBD product contains THC levels above the legal limit (e.g., >0.3%). What are the most effective methods for THC remediation?
Answer: Removing THC to meet regulatory requirements is a critical step in CBD production.[6][15]
Effective THC remediation techniques include:
-
Flash Chromatography: This is a widely used and effective method for separating THC from CBD.[6][15] By using a reversed-phase column (e.g., C18), CBD will typically elute before THC, allowing for their separation.[1]
-
Crystallization: Crystallization is a cost-effective method for producing high-purity CBD isolate, which is particularly effective at removing THC and other minor cannabinoids.[1]
-
THC Degradation: It is possible to convert THC to cannabinol (B1662348) (CBN), which is not psychoactive, through processes like oxidation. However, this alters the chemical profile of the extract.[1]
Frequently Asked Questions (FAQs)
What are the main advantages and disadvantages of supercritical CO2 extraction versus ethanol extraction for CBD?
Both are widely used methods, each with its own set of pros and cons.[2][10]
-
Supercritical CO2 Extraction:
-
Ethanol Extraction:
-
Advantages: More cost-effective to set up and operate, highly efficient for large volumes, and can extract a broad range of cannabinoids and terpenes.[9][10]
-
Disadvantages: Ethanol is flammable, and post-extraction steps are required to remove all residual solvent from the final product.[10] It can also co-extract undesirable compounds like chlorophyll and waxes, necessitating further purification.[2]
-
Why is decarboxylation necessary in the CBD isolation process?
Decarboxylation is the process of heating the hemp material to convert the acidic forms of cannabinoids (like CBDA) into their active, neutral forms (like CBD).[12][14] This is essential because the acidic forms have different properties and may not be the target compound for many applications. This step can be performed before or after the initial extraction.[4]
What is "winterization" and why is it important?
Winterization is a purification step that removes unwanted compounds like waxes, fats, and lipids from the crude extract.[3] The process involves dissolving the extract in ethanol and then chilling it to a very low temperature, which causes the waxes and lipids to solidify and precipitate out of the solution.[3] These can then be removed by filtration. This step is crucial for producing a cleaner, more pure final product.[3]
Data Presentation
Table 1: Comparison of THC Remediation Techniques
| Technique | Starting THC % | Final THC % | CBD Purity (Achievable) | CBD Yield (Typical) | Key Considerations |
|---|---|---|---|---|---|
| Flash Chromatography | 1-5% | < 0.3% | > 99% | 80-95% | High solvent consumption, scalable, requires expertise.[1] |
| Crystallization | 1-5% | < 0.3% | > 99.5% | 70-90% | Cost-effective, removes other minor cannabinoids, potential for yield loss in mother liquor.[1] |
| THC Degradation to CBN | 1-5% | Variable (THC is converted, not removed) | N/A (Alters cannabinoid profile) | N/A | Changes the chemical composition of the extract, may produce other byproducts.[1] |
Table 2: Supercritical CO2 Extraction Parameters and Their Effects
| Parameter | Low Setting | High Setting | Effect on Extraction |
|---|---|---|---|
| Pressure | 131.2 bar | 284.78 bar | Low pressure is optimal for monoterpenes; high pressure is optimal for CBD.[13] |
| Temperature | 40 °C | 60 °C | 60°C was found to be optimal for CBD extraction in one study.[13] |
| Co-solvent (Ethanol) | 0% | 2% | Adding a co-solvent like ethanol can improve the solubility of cannabinoids.[11][17] |
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography for THC Remediation
-
Objective: To separate THC from a CBD-rich hemp extract.
-
Materials:
-
CBD distillate
-
C18 silica gel
-
Methanol (or Ethanol), HPLC grade
-
Deionized water
-
Flash chromatography system with a UV detector
-
Rotary evaporator
-
-
Methodology:
-
Sample Preparation: Dissolve the CBD distillate in methanol to create a concentrated solution.
-
Column Packing: Prepare a slurry of C18 silica gel in methanol and pack the chromatography column.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 65% methanol in water).
-
Loading: Load the dissolved CBD distillate onto the column.
-
Elution: Start the elution with a gradient of increasing methanol concentration. A typical gradient might start at 65% methanol and increase to 95% over 30-60 minutes.
-
Fraction Collection: Monitor the eluent with a UV detector and collect fractions as the peaks elute. In a reversed-phase system, CBD will typically elute before THC.[1]
-
Analysis: Analyze the collected fractions using HPLC to determine the concentration of CBD and THC.
-
Solvent Removal: Combine the pure CBD fractions and remove the solvent using a rotary evaporator to obtain the final CBD isolate.[1]
-
Protocol 2: Pentane Crystallization for High-Purity CBD Isolate
-
Objective: To produce high-purity CBD isolate by crystallizing CBD from a distillate.
-
Materials:
-
CBD distillate (≥70% CBD)
-
Pentane, ACS grade
-
Jacketed glass reactor with an overhead stirrer
-
Heating/cooling circulator
-
Filtration apparatus (e.g., Buchner funnel)
-
-
Methodology:
-
Dissolution: In the jacketed reactor, dissolve the CBD distillate in pentane at a ratio of approximately 1:3 (distillate to pentane) by warming the mixture to around 40°C with stirring.
-
Cooling and Crystallization: Once the distillate is fully dissolved, slowly cool the solution. Continue to cool to -10°C or lower and hold for 12-24 hours to allow for complete crystallization.
-
Filtration: After crystallization is complete, filter the cold slurry to separate the CBD crystals from the mother liquor.
-
Washing: Wash the collected crystals with a small amount of ice-cold pentane to rinse off any remaining impurities.
-
Drying: Place the washed crystals in a vacuum oven at a low temperature (e.g., 40°C) until all residual pentane has been removed.[1]
-
Visualizations
Caption: Workflow for the isolation and purification of CBD from hemp.
Caption: Decision tree for troubleshooting low CBD isolate purity.
References
- 1. benchchem.com [benchchem.com]
- 2. zebracbd.com [zebracbd.com]
- 3. cbdoilsandedibles.com [cbdoilsandedibles.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 8. mjbizdaily.com [mjbizdaily.com]
- 9. urhemped.com [urhemped.com]
- 10. floraflex.com [floraflex.com]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. quietmonkcbd.com [quietmonkcbd.com]
- 13. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. extraktlab.com [extraktlab.com]
- 16. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 17. lutpub.lut.fi [lutpub.lut.fi]
Technical Support Center: Optimizing Cannabidibutol (CBDB) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Cannabidibutol (CBDB) synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during CBDB synthesis, their potential causes, and recommended solutions.
Issue 1: Low or No Yield of CBDB
-
Question: My reaction has produced a very low yield of CBDB, or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in CBDB synthesis can stem from several factors, primarily related to the critical Friedel-Crafts alkylation step between 4-butylresorcinol (B146731) and a suitable p-menthane (B155814) derivative. Here are the potential causes and troubleshooting steps:
-
Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., BF₃·OEt₂) is crucial for the reaction. Ensure it is fresh and has not been deactivated by atmospheric moisture. Consider increasing the catalyst loading, but be mindful that excessive amounts can lead to more side reactions.
-
Poor Quality of Starting Materials: The purity of 4-butylresorcinol and the p-menthane derivative is critical. Impurities can interfere with the reaction. It is recommended to use highly purified starting materials.
-
Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, high temperatures can promote the formation of degradation products and byproducts. Experiment with a range of temperatures, starting from 0 °C to room temperature, to find the optimal condition for your specific setup.
-
Insufficient Reaction Time: The reaction may not have had enough time to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Presence of Water: The Friedel-Crafts reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 2: High Proportion of Impurities and Byproducts
-
Question: My final product contains a significant amount of impurities, particularly the "abnormal" CBDB isomer and dialkylated byproducts. How can I improve the regioselectivity and minimize side reactions?
-
Answer: The formation of the undesired "abnormal" CBDB regioisomer and dialkylated olivetol (B132274) are common challenges in cannabinoid synthesis.[1] Here are strategies to mitigate these issues:
-
Choice of Catalyst: The type of Lewis acid can influence regioselectivity. While BF₃·OEt₂ is commonly used, other Lewis acids like AlCl₃ or solid-supported catalysts can be explored to optimize the ratio of normal to abnormal CBDB.[2] Brønsted acids may also be used, but they can sometimes lead to other side reactions.[2]
-
Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable "normal" CBDB isomer. Running the reaction at 0 °C or even lower temperatures can significantly reduce the formation of the abnormal isomer.
-
Stoichiometry of Reactants: Using a slight excess of the resorcinol (B1680541) component can help to minimize the formation of dialkylated byproducts.
-
Slow Addition of Reagents: Adding the p-menthane derivative slowly to the mixture of 4-butylresorcinol and the Lewis acid can help to control the reaction rate and reduce the formation of side products.
-
Continuous Flow Synthesis: This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly improve selectivity and yield while minimizing byproduct formation.[1] A reported yield for the continuous flow synthesis of CBDB is in the range of 55-59%.[1]
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to achieve high purity of CBDB after the reaction. What are the most effective purification methods?
-
Answer: Effective purification is crucial for obtaining high-purity CBDB and can be a significant bottleneck where yield is lost. A multi-step purification approach is often necessary.
-
Initial Work-up: After quenching the reaction, a thorough aqueous wash is necessary to remove the catalyst and any water-soluble byproducts.
-
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for separating CBDB from its isomers and other byproducts. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Preparative HPLC: For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is often required. This technique offers higher resolution for separating closely related isomers.
-
Crystallization: If a crystalline solid of CBDB can be obtained, crystallization is an excellent method for achieving high purity on a large scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for CBDB?
The most common and direct synthetic route to CBDB is the Friedel-Crafts alkylation of 4-butylresorcinol with a suitable chiral terpene derivative, such as (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂).
Q2: What are the key reaction parameters to control for optimizing CBDB yield?
The key parameters to control are:
-
Catalyst: Type and concentration.
-
Temperature: Influences reaction rate and selectivity.
-
Reaction Time: Needs to be optimized to ensure completion without excessive byproduct formation.
-
Purity of Starting Materials: Critical for preventing side reactions.
-
Anhydrous Conditions: Essential for the success of the Friedel-Crafts reaction.
Q3: What analytical techniques are recommended for monitoring the reaction and quantifying the yield?
-
For reaction monitoring: Thin Layer Chromatography (TLC) provides a quick and simple way to track the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) offers more detailed information on the product distribution.
-
For yield and purity quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and robust method for quantifying cannabinoids.[3] For more sensitive and specific analysis, especially for identifying trace impurities, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Q4: Are there any known signaling pathways associated with CBDB?
Currently, there is limited specific research on the signaling pathways of this compound. Its biological activity is still under investigation. As a structural analog of Cannabidiol (CBD), it is hypothesized to interact with components of the endocannabinoid system, but detailed pathways have not yet been elucidated.
Data Presentation
While specific comparative yield data for CBDB synthesis is limited in publicly available literature, extensive research on the analogous synthesis of CBD provides valuable insights for optimization. The following tables summarize quantitative data from CBD synthesis, which can be used as a starting point for optimizing CBDB production.
Table 1: Comparison of Lewis Acids for Cannabidiol (CBD) Synthesis Yield
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield of CBD (%) | Yield of abnormal CBD (%) | Reference |
| BF₃·OEt₂ on Al₂O₃ | Dichloromethane (B109758) | 0 | 56 | 14 | [2] |
| Sc(OTf)₃ | Dichloromethane | 25 | 45 | 25 | |
| Yb(OTf)₃ | Dichloromethane | 25 | 40 | 20 | |
| InCl₃ | Dichloromethane | 25 | 35 | 15 |
Table 2: Effect of Temperature on Side Product Formation in a Friedel-Crafts type Reaction for Cannabinoid Synthesis
| Temperature (°C) | Desired Product (%) | Side Product A (%) | Side Product B (%) |
| 0 | 75 | 15 | 10 |
| 25 (Room Temp) | 60 | 25 | 15 |
| 50 | 40 | 40 | 20 |
Note: This table represents a generalized trend observed in Friedel-Crafts reactions for cannabinoid synthesis, where higher temperatures often lead to an increase in side product formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound (CBDB)
This protocol is based on analogous syntheses of cannabinoids and should be optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Addition of Reactants: Dissolve 4-butylresorcinol in the anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) to the stirred solution.
-
Addition of Terpene: In the dropping funnel, prepare a solution of (+)-p-mentha-2,8-dien-1-ol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: HPLC-UV Method for Quantification of CBDB
This is a general method and may require optimization for your specific instrument and sample matrix.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 228 nm.
-
Standard Preparation: Prepare a stock solution of purified CBDB in methanol (B129727) or ethanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute a known amount of the crude reaction mixture or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve from the standards and determine the concentration of CBDB in the sample based on its peak area.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound (CBDB).
Caption: Troubleshooting decision tree for optimizing CBDB synthesis yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
managing the degradation of Cannabidibutol during storage and analysis
Technical Support Center: Cannabidibutol (CBDB)
Welcome to the technical support center for this compound (CBDB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability and degradation of CBDB during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBDB) and why is its stability a concern?
A1: this compound (CBDB) is a butyl analog of cannabidiol (B1668261) (CBD), a well-known phytocannabinoid from the Cannabis sativa L. plant.[1][2] Like CBD, CBDB's chemical structure makes it susceptible to degradation under various environmental conditions.[3] Ensuring its stability is critical for accurate experimental results, maintaining therapeutic efficacy in drug development, and complying with regulatory standards.[4] The degradation of cannabinoids can lead to a loss of potency and the formation of impurities, some of which could be controlled substances.[3]
Q2: What are the primary factors that lead to the degradation of CBDB?
A2: Based on extensive studies of its close analog, CBD, the primary factors causing degradation are exposure to light, heat, oxygen (oxidation), and unfavorable pH conditions.[3][5][6][7]
-
Light: Exposure to UV rays is a significant factor in the loss of cannabinoids, causing photodegradation.[6][8]
-
Temperature: Elevated temperatures accelerate the rate of chemical breakdown.[9][10]
-
Oxygen: Contact with air leads to oxidation, which can significantly reduce the potency of the compound.[6][8]
-
Acidity: Acidic conditions can cause CBDB to convert into other cannabinoids, similar to how CBD can degrade into Δ9-THC and Δ8-THC.[3][11]
Q3: What are the optimal storage conditions for pure CBDB and its solutions?
A3: To minimize degradation, CBDB should be stored in a cool, dark, and dry place within an airtight container.[12]
-
Temperature: The ideal temperature range for storing cannabinoid oils is between 15-21°C (60-70°F).[13] For long-term storage (over 6 months), refrigeration at 4°C can offer optimal preservation.[13]
-
Light: Use amber or other opaque glass containers to block UV light exposure.[8][14]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) and in airtight containers to prevent oxidation.[10][13] Studies on CBD oil show that samples in open vials degrade significantly faster than those in closed vials.[13]
-
Formulation: As a solid powder, cannabinoids are significantly more stable than when dissolved in an oil matrix.[5][15]
Q4: What are the likely degradation products of CBDB?
A4: While specific studies on CBDB degradation products are limited, the pathways can be inferred from those of CBD. Under various stress conditions, CBDB is expected to degrade into compounds analogous to CBD's degradants. These may include:
-
This compound Quinone (CBDBQ): Formed via oxidation.
-
Δ9-Tetrahydrocannabutol (Δ9-THCB) and Δ8-Tetrahydrocannabutol (Δ8-THCB): Formed via cyclization under acidic conditions.[3]
-
Cannabinol-C4 (CBN-C4): Formed from the oxidation of THCB isomers.[3]
Q5: How does the choice of solvent or matrix impact CBDB stability?
A5: The matrix has a significant impact on stability. Studies on CBD show it is much more stable as a solid powder compared to a solution in sunflower oil.[5][15] When preparing solutions, the choice of solvent is critical. Some solvents may accelerate degradation, especially when exposed to light.[5] Carrier oils with high oxidative stability, such as MCT oil, may offer better long-term stability than oils like hemp seed oil.[7]
Troubleshooting Guides
Problem 1: I am observing a significantly lower concentration of CBDB in my sample than expected.
-
Question: Was the sample properly stored before analysis?
-
Question: Could the degradation have occurred during sample preparation?
-
Answer: Assess your sample preparation workflow. Prolonged exposure to air or light on a lab bench can be detrimental. Minimize the time between sample preparation and analysis. If using heat for dissolution, use the lowest possible temperature for the shortest duration.
-
-
Question: Is the analytical method itself causing degradation?
-
Answer: For gas chromatography (GC) methods, the high temperatures of the injection port can cause decarboxylation of acidic cannabinoids and degradation of neutral ones.[9][16] High-performance liquid chromatography (HPLC) is often preferred as it analyzes samples at room temperature without derivatization.[17][18]
-
Problem 2: My chromatogram shows several unexpected peaks that are not present in my standard.
-
Question: Could these peaks be degradation products?
-
Answer: Yes, this is highly likely. If your sample has been stored improperly or for an extended period, CBDB may have degraded into other compounds (see FAQ Q4).
-
-
Question: How can I identify these unknown peaks?
-
Question: Could the issue be contamination?
-
Answer: While degradation is a common cause, always consider the possibility of contamination from solvents, glassware, or the extraction process. Run a solvent blank to rule out contamination from the analytical system.
-
Problem 3: I am getting inconsistent results for the same sample across different analytical runs.
-
Question: Is the sample degrading between injections?
-
Answer: If the sample is left in the autosampler for an extended period, degradation can occur, especially if the autosampler is not temperature-controlled. Samples in solution are less stable than in solid form.[5] This would typically manifest as a decreasing concentration of CBDB over time.
-
-
Question: Is my analytical instrument performing consistently?
-
Answer: Verify the performance of your instrument. Run a system suitability test before your sample sequence to check for consistent retention times, peak areas, and peak shapes of your analytical standard. Fluctuations in instrument performance can be mistaken for sample instability.
-
-
Question: Is my sample homogeneous?
-
Answer: If you are working with an oil or extract, ensure it is thoroughly mixed before taking an aliquot for analysis. Cannabinoids may not be evenly distributed, leading to variability in results.
-
Quantitative Data on Cannabinoid Stability
The following table summarizes stability data for Cannabidiol (CBD), a close structural analog of CBDB. These data provide a strong indication of the expected stability profile for CBDB under similar conditions.
| Compound Form | Temperature | Relative Humidity | Container | Duration | Average Degradation | Citation(s) |
| CBD Powder | 40°C ± 2°C | 75% RH ± 5% | Open & Closed | 180 Days | 8.21% | [5] |
| CBD Powder | 25°C ± 2°C | 60% RH ± 5% | Open & Closed | 365 Days | ~8-10% | [12] |
| CBD in Oil | 40°C ± 2°C | 75% RH ± 5% | Open | 90 Days | 20.2% | [12] |
| CBD in Oil | 40°C ± 2°C | 75% RH ± 5% | Closed | 180 Days | 16.5% | [12] |
| CBD in Oil | 22°C | N/A | Exposed to Light | 4 Years | Significant Loss | [23] |
| CBD in Oil | 4°C | N/A | In Darkness | 4 Years | Minor Loss | [23] |
Experimental Protocols
Protocol: Quantification of CBDB by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on established methods for quantifying cannabinoids, including the closely related CBDV and the initial characterization of CBDB.[1][16]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.[17]
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., SOLAS 100 Å C18, 150 mm × 4.6 mm, 5 μm particle size).[16]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 75:25 v/v).[16] Adding 0.1% formic acid to the water phase can improve peak shape.[1]
-
Flow Rate: 1.5 mL/min.[16]
-
Column Temperature: 25-30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of CBDB reference standard in methanol (B129727) or ethanol (B145695) at 1 mg/mL.
-
Perform serial dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Solid Samples (Powder): Accurately weigh the sample and dissolve it in the mobile phase or methanol to a known concentration. Use sonication if necessary to ensure complete dissolution.
-
Oil Samples: Accurately weigh the oil into a volumetric flask. Perform an initial dilution with a solvent like hexane (B92381) to dissolve the lipid matrix, followed by a liquid-liquid extraction into methanol or acetonitrile. Alternatively, use a direct dilution in the mobile phase, ensuring the sample is fully dissolved and filtered.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Inject the standards to establish a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of CBDB in the samples by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for CBDB analysis highlighting critical stability checkpoints.
Caption: Troubleshooting logic for investigating the root cause of CBDB degradation.
Caption: Potential degradation pathways of CBDB based on known CBD transformations.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. Oxidative Stress and Multi-Organel Damage Induced by Two Novel Phytocannabinoids, CBDB and CBDP, in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 4. broughton-group.com [broughton-group.com]
- 5. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lowgravityhemp.com [lowgravityhemp.com]
- 8. biozek.com [biozek.com]
- 9. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 10. purekana.com [purekana.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. beunspun.co.uk [beunspun.co.uk]
- 14. How to store CBD properly? Our advice - Marie Jeanne CBD ® [mariejeanne-cbd.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. um.edu.mt [um.edu.mt]
- 19. researchgate.net [researchgate.net]
- 20. Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
improving the resolution of CBDB and CBD in chromatography
Welcome to our technical support center for cannabinoid chromatography. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of cannabidiolic acid (CBDA) and cannabidiol (B1668261) (CBD).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in separating CBDA and CBD?
A1: The primary challenge in separating CBDA from CBD and other cannabinoids lies in their similar chemical structures, which can lead to co-elution or poor resolution, making accurate quantification difficult.[1] Another significant issue is the thermal lability of CBDA, which can decarboxylate to CBD, especially at elevated temperatures, leading to inaccurate quantification of the acidic form.[2][3]
Q2: Which stationary phase is best suited for CBDA and CBD separation?
A2: C18 columns are the most commonly used and generally effective stationary phases for reversed-phase HPLC separation of cannabinoids, including CBDA and CBD.[1][4][5] However, for challenging separations, other phases like C8, phenyl, or specialized polar-embedded columns can offer different selectivity and may improve resolution.[1] For instance, some separations may benefit from aromatic or poly-aromatic stationary phases which utilize hydrophobic and π-π interactions.[6]
Q3: How does the mobile phase composition affect the resolution of CBDA and CBD?
A3: The mobile phase composition is a critical factor. A typical mobile phase for reversed-phase chromatography of cannabinoids consists of a mixture of water and an organic solvent like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), often with an acidic modifier.[1] Acetonitrile is generally preferred as it can lead to shorter run times.[1] The choice and concentration of the organic modifier, as well as the pH of the aqueous phase, significantly impact the retention and selectivity of cannabinoids.[1]
Q4: Why is an acidic modifier, such as formic acid, typically added to the mobile phase?
A4: Acidic modifiers like formic acid are added to the mobile phase to suppress the ionization of acidic cannabinoids like CBDA.[1] In their ionized (negatively charged) state, acidic cannabinoids can exhibit poor peak shape and retention in reversed-phase chromatography.[1] By adding an acid, the equilibrium is shifted towards the neutral, protonated form, resulting in sharper peaks and better retention.[1]
Q5: Can on-column decarboxylation of CBDA occur, and how can it be minimized?
A5: Yes, CBDA can decarboxylate to CBD on-column, particularly if the HPLC system involves elevated temperatures. To minimize this, it is advisable to use lower column temperatures. Additionally, ensuring the mobile phase is slightly acidic can help maintain the stability of CBDA.
Troubleshooting Guides
Issue 1: Poor Resolution Between CBDA and CBD Peaks
Problem: The peaks for CBDA and CBD are not baseline separated, leading to inaccurate quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient or isocratic mobile phase composition. Adjusting the ratio of the organic solvent (acetonitrile or methanol) to water can significantly alter selectivity.[7] |
| Suboptimal Stationary Phase | If using a C18 column, consider a stationary phase with different selectivity, such as a phenyl-hexyl or a polar-embedded column, which can offer different interaction mechanisms.[1][8] |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate generally increases resolution but also increases run time. |
| Elevated Column Temperature | Lowering the column temperature can sometimes improve separation for closely eluting compounds, though it may increase peak broadening.[8] |
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions: Start with a standard mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid on a C18 column.
-
Solvent Variation: If resolution is poor, try replacing acetonitrile with methanol. Methanol can offer different selectivity for cannabinoids.
-
Gradient Adjustment: Modify the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introduce an isocratic hold at the mobile phase composition where CBDA and CBD are eluting to enhance their separation.[8]
-
pH Adjustment: Ensure the mobile phase is acidic (e.g., pH 3-4 with formic or acetic acid) to maintain CBDA in its protonated form.
Issue 2: CBDA/CBD Peak Tailing
Problem: The peaks for CBDA or CBD are asymmetrical with a "tail," which can lead to inaccurate peak integration and reduced resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress interactions between the analytes and residual silanol (B1196071) groups on the silica-based stationary phase.[9] Using an end-capped column can also minimize these interactions.[10] |
| Column Overload | Reduce the sample concentration or injection volume.[10][11] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Using a guard column can help prolong the life of the analytical column.[6] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is maintained in a range that keeps the analytes in a single, non-ionized state.[11] |
| Physical Column Issues | A void at the column inlet or a partially blocked frit can cause tailing for all peaks.[11][12] Backflushing the column (if permissible by the manufacturer) or replacing the frit may resolve the issue. |
Experimental Protocol: Diagnosing and Mitigating Peak Tailing
-
Mobile Phase Check: Prepare a fresh mobile phase with 0.1% formic or acetic acid and ensure it is properly degassed.
-
Sample Concentration Check: Dilute the sample 10-fold and inject it again. If the peak shape improves, the original sample was likely overloaded.
-
Guard Column Removal: If a guard column is in use, remove it and perform an injection. If the peak shape improves, the guard column is the source of the problem and should be replaced.[12]
-
Column Wash: Wash the column with a series of strong solvents (e.g., methanol, acetonitrile, isopropanol) to remove potential contaminants.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may be irreversibly damaged and should be replaced.
Issue 3: CBDA/CBD Peak Fronting
Problem: The peaks for CBDA or CBD are asymmetrical with a leading edge, which can affect quantification and resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Injecting too high a concentration or volume of the sample.[13][14] Dilute the sample or reduce the injection volume. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent significantly stronger than the initial mobile phase.[13][14] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Bed Collapse | This can occur due to excessive pressure or use with incompatible solvents, causing a void at the column inlet.[13][15] This is often irreversible and requires column replacement. |
| Co-elution with an Interfering Compound | An impurity eluting just before the analyte of interest can cause the appearance of a fronting peak.[14] |
Visual Guides
Caption: Troubleshooting workflow for common CBD/CBDA resolution issues.
Caption: Logical workflow for mobile phase optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Acidic Cannabinoid Decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Column Selection for Cannabis Chromatographers - Cannabis Industry Journal [cannabisindustryjournal.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: LC-MS Analysis of Cannabidibutol (CBDB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cannabidibutol (CBDB).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound (CBDB)?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS analysis of CBDB, these effects can manifest as either ion suppression or enhancement, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility. Common sources of matrix effects in biological and consumer product samples include phospholipids (B1166683), salts, endogenous metabolites, and formulation excipients. For instance, in the analysis of cannabinoids in blood plasma, significant signal suppression has been observed due to matrix components.[1]
Q2: What are the primary strategies for mitigating matrix effects in CBDB analysis?
A2: The main strategies to minimize matrix effects for CBDB analysis can be grouped into three categories:
-
Comprehensive Sample Preparation: The goal is to remove interfering components from the sample matrix before LC-MS analysis.[2] Effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple dilution.[2][3] For complex matrices like creams or oils, specific extraction protocols are necessary.
-
Optimized Chromatographic Separation: Modifying chromatographic parameters can help separate CBDB from matrix components that cause ion suppression.[2] This can involve using longer columns or adjusting the mobile phase gradient.[1]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for CBDB is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during sample preparation and ionization.[2] Deuterated standards like CBD-d3 are commonly used for other cannabinoids.[4][5]
Q3: Which sample preparation technique is best for my CBDB sample?
A3: The optimal sample preparation method depends on the sample matrix. The following table summarizes recommended starting points for various matrices.
| Sample Matrix | Recommended Preparation Technique | Key Considerations |
| Cannabis Flower/Plant Material | 1. Homogenize and grind the sample.[6] 2. Methanol (B129727) extraction followed by filtration.[7] 3. Alternatively, use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7] | Grinding increases the surface area for efficient extraction.[6] Filtration removes particulate matter that can clog the LC system.[6] |
| Oils/Tinctures | 1. Dilute the sample in a suitable organic solvent (e.g., methanol or acetonitrile). 2. Vortex and sonicate to ensure homogeneity. | High cannabinoid concentrations in oils often require significant dilution to fall within the calibration range and reduce matrix effects.[5] |
| Creams/Lotions | 1. Warm the sample to a liquid-like consistency. 2. Extract cannabinoids with a solvent like methanol via vortexing and sonication. 3. Filter the extract before injection. | The complex matrix of creams requires thorough extraction to isolate the analytes. |
| Biological Fluids (e.g., Blood, Plasma) | 1. Protein precipitation with acetonitrile (B52724) or methanol.[8] 2. Solid-Phase Extraction (SPE) for cleaner samples.[3][4] 3. Liquid-Liquid Extraction (LLE).[3] | Biological samples are rich in proteins and phospholipids that are known to cause significant ion suppression.[1][3] |
Q4: How can I tell if my analysis is suffering from matrix effects?
A4: A post-extraction spike experiment is a common method to evaluate matrix effects.[9] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase composition. - Co-elution with interfering compounds. - Column degradation. | - Add a small percentage of formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.[1][10] - Optimize the chromatographic gradient to better separate CBDB from interferences.[2] - Use a guard column or replace the analytical column. |
| Low Signal Intensity / Ion Suppression | - High concentration of co-eluting matrix components.[1][3] - Inefficient ionization in the MS source. | - Enhance sample cleanup using SPE or LLE.[2][3] - Dilute the sample to reduce the concentration of matrix components.[2][9] - Optimize MS source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure).[10] - Employ a two-dimensional LC system for enhanced separation.[1] |
| Inconsistent Results / Poor Reproducibility | - Variable matrix effects between samples. - Inconsistent sample preparation. | - Use a stable isotope-labeled internal standard for CBDB to correct for variability.[2] - Implement a standardized and validated sample preparation protocol. - Prepare matrix-matched calibration standards.[11] |
| High Background Noise | - Contamination from the sample matrix or LC system. | - Use a divert valve to direct the flow to waste during the elution of highly retained, interfering compounds.[9] - Ensure high-purity solvents and reagents are used. - Clean the MS ion source. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for CBDB in Cannabis Flower
-
Homogenization: Obtain a representative sample of the cannabis flower and grind it into a fine, homogenous powder.[6]
-
Extraction:
-
Centrifugation & Filtration:
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibrated range of the LC-MS/MS method.
Protocol 2: Suggested LC-MS/MS Parameters for CBDB Analysis
These are starting parameters and should be optimized for your specific instrument and application.
| Parameter | Suggested Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4] | Provides good retention and separation for cannabinoids. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4] | Modifiers improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[4] | Common organic solvents for cannabinoid separation. |
| Flow Rate | 0.2 - 0.4 mL/min.[4][10] | Typical flow rates for analytical UPLC/HPLC. |
| Column Temperature | 35 - 40 °C.[4][10] | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL.[4][10] | Smaller injection volumes can reduce matrix effects.[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[4][10] | Cannabinoids like CBD and THC ionize well in positive mode.[5] |
| MS/MS Detection | Multiple Reaction Monitoring (MRM). | Highly selective and sensitive for quantification. |
Note: The specific MRM transitions for CBDB will need to be determined by infusing a pure standard of the compound.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. escholarship.org [escholarship.org]
- 5. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 7. An Evaluation of Sample Preparation Techniques for Cannabis Potency Analysis - Cannabis Industry Journal [cannabisindustryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Cannabidiol (CBD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cannabidiol (B1668261) (CBD).
Troubleshooting Guides: Question & Answer Format
Poor peak shape in HPLC can compromise the accuracy and precision of analytical results. The following guides address specific peak shape problems for CBD analysis in a question-and-answer format.
Issue: Peak Tailing
Question 1: My CBD peak is showing significant tailing. What are the most likely causes and how can I fix it?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of cannabinoids like CBD. The primary causes are often related to secondary interactions between CBD and the stationary phase, or issues with the mobile phase.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of CBD, leading to tailing.
-
Solution:
-
Use a modern, high-quality, end-capped C18 or C8 column. These columns have minimal exposed silanol groups.
-
Operate at a lower mobile phase pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups.[1]
-
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of CBD, contributing to peak tailing.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units below the pKa of any acidic functional groups on the analyte or interfering compounds. For neutral compounds like CBD, ensuring a slightly acidic mobile phase (pH 3-4) can improve peak shape by minimizing silanol interactions.
-
-
-
Column Contamination: Accumulation of matrix components from the sample on the column can create active sites that cause tailing.
-
Solution:
-
Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use a guard column to protect the analytical column from contaminants.
-
Flush the column with a strong solvent (e.g., methanol (B129727) or acetonitrile) to remove contaminants.
-
-
Quantitative Impact of Mobile Phase Modifier on CBD Peak Tailing (Illustrative)
| Mobile Phase Composition (Acetonitrile:Water) | Mobile Phase Modifier | Illustrative Tailing Factor of CBD Peak |
| 70:30 | None | 1.8 |
| 70:30 | 0.1% Formic Acid | 1.2 |
| 70:30 | 0.1% Trifluoroacetic Acid | 1.1 |
Note: The values in this table are illustrative and can vary depending on the specific column and HPLC system.
Issue: Peak Fronting
Question 2: I am observing peak fronting for my CBD analysis. What could be the reason and what steps can I take to resolve it?
Answer:
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a result of column overload or issues with the sample solvent.
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to fronting.[2]
-
Solution:
-
Reduce the injection volume.[2]
-
Dilute the sample to a lower concentration.
-
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.
-
Solution:
-
Whenever possible, dissolve the sample in the initial mobile phase.
-
If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
-
-
Poor Column Packing: A poorly packed column can lead to an uneven flow path and cause peak distortion, including fronting.
-
Solution:
-
If the problem persists with different samples and methods, the column may be compromised and should be replaced.
-
-
Illustrative Effect of Injection Volume and Sample Solvent on CBD Peak Shape
| Injection Volume (µL) | Sample Solvent | Mobile Phase (ACN:H₂O) | Illustrative Peak Shape |
| 5 | Mobile Phase (70:30 ACN:H₂O) | 70:30 | Symmetrical |
| 20 | Mobile Phase (70:30 ACN:H₂O) | 70:30 | Symmetrical |
| 5 | 100% Acetonitrile (B52724) | 70:30 | Slight Fronting |
| 20 | 100% Acetonitrile | 70:30 | Significant Fronting |
Note: The observations in this table are based on general chromatographic principles.
Issue: Split Peaks
Question 3: My CBD peak is appearing as a split or shoulder peak. What are the potential causes and troubleshooting steps?
Answer:
Split peaks can be one of the more challenging issues to diagnose as they can arise from multiple sources, including problems with the column, the sample, or the HPLC system itself.
Common Causes and Solutions for Split Peaks:
-
Blocked Column Frit or Contamination at the Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column.[3]
-
Solution:
-
Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.
-
Reverse-flush the column (if permitted by the manufacturer's instructions).
-
Replace the column inlet frit if possible, or replace the entire column.
-
-
-
Column Void: A void or channel in the column packing material can create two different flow paths for the analyte, resulting in a split peak.[4]
-
Solution:
-
This is often caused by pressure shocks or using the column outside of its recommended pH and temperature ranges. The column will likely need to be replaced.
-
-
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength or pH between the sample and the mobile phase can cause peak splitting, especially for early eluting peaks.
-
Solution:
-
Prepare the sample in the mobile phase.
-
Ensure the mobile phase is well-mixed and degassed.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties of CBD to consider for HPLC analysis?
A1: Cannabidiol (CBD) is a lipophilic, neutral compound.[5] Its high lipophilicity (logP ≈ 6.3) makes it well-suited for reversed-phase HPLC with C18 or C8 columns.[5] Being neutral, its retention is less affected by mobile phase pH compared to acidic or basic cannabinoids. However, as discussed, mobile phase pH can influence interactions with the silica (B1680970) backbone of the stationary phase.
Q2: Can the column temperature affect the peak shape of CBD?
A2: Yes, column temperature is a critical parameter. Higher temperatures (e.g., 30-40 °C) can improve peak shape by increasing mass transfer kinetics and reducing mobile phase viscosity, which often leads to sharper, more symmetrical peaks. However, excessively high temperatures can degrade the column. Consistent temperature control is crucial for reproducible results.
Q3: Is it necessary to use a buffer in the mobile phase for CBD analysis?
A3: While CBD is a neutral molecule, the use of a buffer or an acid additive like formic acid is highly recommended. This helps to control the ionization state of any residual silanols on the column and any acidic or basic compounds in the sample matrix, leading to more robust and reproducible chromatography with better peak shapes.
Q4: What is a good starting point for a mobile phase for CBD analysis?
A4: A common and effective starting mobile phase for CBD analysis is a gradient of acetonitrile and water, with both solvents containing 0.1% formic acid. A typical gradient might start at 70% acetonitrile and increase to 95% over several minutes.
Experimental Protocols
Standard HPLC Protocol for the Analysis of CBD in Cannabis Flower
This protocol provides a general procedure for the extraction and HPLC analysis of CBD from dried cannabis flower.
1. Sample Preparation and Extraction:
-
Homogenization: Grind dried cannabis flower to a fine, consistent powder.
-
Extraction:
-
Weigh approximately 100 mg of the homogenized plant material into a centrifuge tube.[6]
-
Add 10 mL of a suitable extraction solvent (e.g., methanol or ethanol).[6]
-
Vortex the mixture for 1 minute.
-
Sonicate for 30 minutes at room temperature.[6]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor CBD peak shape.
Caption: Relationship between HPLC parameters and peak shape issues.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
Technical Support Center: Overcoming Solubility Challenges of Cannabidibutol (CBDB) in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Cannabidibutol (CBDB) and encountering challenges with its solubility in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound (CBDB) not dissolving in my aqueous buffer?
A1: this compound (CBDB), like other cannabinoids, is a highly lipophilic ("fat-loving") molecule and consequently has very low solubility in water.[1][2] This is a common issue and is expected due to its chemical structure. Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension.
Troubleshooting:
-
Issue: CBDB precipitates out of solution when added to an aqueous buffer.
-
Solution 1: Use of Co-solvents: Initially dissolve the CBDB in a small amount of a water-miscible organic solvent such as ethanol (B145695) or DMSO before adding it to the aqueous buffer.[3][4] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Solution 2: pH Adjustment: While CBDB is not ionizable in the physiological pH range, ensuring your buffer's pH is appropriate for any formulation excipients you might be using is crucial.
-
-
Issue: The solution remains cloudy or forms a suspension.
-
Solution: This indicates that the CBDB is not fully solubilized. Consider employing one of the advanced solubilization techniques discussed in the questions below. Simple mixing or vortexing is often insufficient.
-
Q2: What are the primary strategies to enhance the aqueous solubility of CBDB?
A2: Several established methods can significantly improve the aqueous solubility and bioavailability of poorly soluble compounds like CBDB. The main strategies include:
-
Nanotechnology-based Formulations: Encapsulating CBDB into nanocarriers such as nanoemulsions, lipid nanoparticles, or polymeric nanoparticles can dramatically increase its aqueous dispersibility and stability.[5][6][7]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can encapsulate CBDB molecules, forming inclusion complexes that are water-soluble.[8][10]
-
Lipid-Based Formulations: Formulating CBDB in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in aqueous environments, improving solubilization.[11][12]
-
Solid Dispersions: Dispersing CBDB in a solid matrix with a hydrophilic polymer can enhance its dissolution rate and solubility.[6]
Q3: I'm trying to create a nanoemulsion, but it's unstable and separates over time. What should I do?
A3: Nanoemulsion instability is a common challenge. Here are some troubleshooting steps:
-
Issue: The nanoemulsion is cloudy and shows phase separation (creaming or sedimentation).
-
Solution 1: Optimize Homogenization: The energy input during emulsification is critical. High-pressure homogenization or ultrasonication is often required to produce small, uniform droplets.[13][14] Ensure your homogenization parameters (pressure, duration, temperature) are optimized.
-
Solution 2: Re-evaluate Surfactant/Co-surfactant Choice: The type and concentration of the surfactant and co-surfactant are crucial for stabilizing the oil droplets. Screen different food-grade or pharmaceutical-grade surfactants to find the optimal system for your specific oil phase.
-
Solution 3: Adjust Oil-to-Surfactant Ratio: The ratio of the oil phase (containing CBDB) to the surfactant/co-surfactant mixture is a key parameter. A systematic variation of this ratio can help identify the formulation with the best stability.
-
-
Issue: Droplet size is too large or inconsistent.
-
Solution: Increase the energy input during homogenization (higher pressure or longer sonication time). Ensure the cannabinoid concentration is not too high, as this can hinder the formation of small droplets.[6]
-
Q4: My cyclodextrin complexation is not yielding the expected increase in solubility. How can I improve it?
A4: Inefficient complexation can limit the solubility enhancement. Consider the following:
-
Issue: Low complexation efficiency.
-
Solution 1: Choose the Right Cyclodextrin: Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) have different cavity sizes and affinities for guest molecules.[8][9] You may need to screen various cyclodextrins to find the most suitable one for CBDB.
-
Solution 2: Optimize the Preparation Method: The method of preparation can significantly impact complexation. Common methods include co-precipitation, kneading, and freeze-drying.[15] Freeze-drying is often effective for forming stable, solid inclusion complexes.[6]
-
Solution 3: Control Stoichiometry: The molar ratio of CBDB to cyclodextrin is important. A 1:1 stoichiometry is common, but this should be experimentally determined.[8]
-
-
Issue: The final product is difficult to dissolve.
-
Solution: Ensure the freeze-drying process is complete to obtain a fine, amorphous powder, which generally dissolves more readily.
-
Data Presentation: Solubility of this compound (CBDB)
The following table summarizes the known solubility of CBDB in various solvents. Note that the aqueous solubility is expected to be very low, similar to other cannabinoids.[2]
| Solvent System | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [3][4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 60 mg/mL | [3][4] |
| Ethanol | 35 mg/mL | [3][4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a CBDB Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable oil-in-water nanoemulsion of CBDB for improved aqueous dispersibility.
Materials:
-
This compound (CBDB)
-
Carrier oil (e.g., Medium Chain Triglyceride - MCT oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Oil Phase Preparation: Dissolve the desired amount of CBDB in the carrier oil. Gently heat and stir until a clear, homogenous solution is obtained.[6]
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Aqueous Phase Preparation: Prepare the required volume of purified water.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase under constant stirring with a high-shear mixer to form a coarse emulsion.[6]
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the operating pressure should be optimized to achieve the desired droplet size (typically below 200 nm).[6] For example, 3-5 passes at 15,000-20,000 psi.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to assess its physical stability.
Protocol 2: Preparation of a CBDB-Cyclodextrin Inclusion Complex via Freeze-Drying
Objective: To prepare a solid, water-soluble inclusion complex of CBDB with a cyclodextrin.
Materials:
-
This compound (CBDB)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified water
-
Freeze-dryer
Methodology:
-
Cannabinoid Solution: Dissolve CBDB in a minimal amount of ethanol.
-
Cyclodextrin Solution: Dissolve the HP-β-CD in purified water.[6] The concentration will depend on the desired CBDB-to-cyclodextrin ratio.
-
Complexation: Slowly add the ethanolic CBDB solution to the aqueous cyclodextrin solution while stirring continuously.[6]
-
Continue stirring at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer to obtain a dry powder of the CBDB-cyclodextrin complex.[6]
-
Characterization: Analyze the resulting powder for drug content, complexation efficiency, and dissolution properties in an aqueous medium.
Visualizations
Caption: Workflow for CBDB nanoemulsion preparation.
Caption: Strategies to overcome CBDB's poor aqueous solubility.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CBDB | CAS 60113-11-3 | Cayman Chemical | Biomol.com [biomol.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems | MDPI [mdpi.com]
- 8. Complexation with Cyclodextrin Improves Solubility of Cannabidiol--Institute of Process Engineering [english.ipe.cas.cn]
- 9. mdpi.com [mdpi.com]
- 10. future4200.com [future4200.com]
- 11. pharmtech.com [pharmtech.com]
- 12. mdpi.com [mdpi.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. volunteerbotanicals.com [volunteerbotanicals.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: NMR for Cannabidibutol (CBDB) Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for Cannabidibutol (CBDB).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup of NMR experiments for CBDB characterization.
Q1: What is a recommended solvent and concentration for NMR analysis of CBDB?
A1: For CBDB analysis, deuterated chloroform (B151607) (CDCl3) is a commonly used solvent.[1][2][3] A concentration of approximately 10 mg of synthetic CBDB in 700 µL of CDCl3 has been successfully used.[1] For isolated, smaller quantities, 1 mg in 250 µL of CDCl3 is also feasible.[1] Ensure the solvent is of high purity (e.g., 99.96% deuteration) to minimize residual solvent signals.[1]
Q2: What are the general 1D NMR acquisition parameters for CBDB?
A2: For standard 1D ¹H and ¹³C NMR experiments, specific parameters have been successfully applied in the characterization of CBDB. These parameters provide a strong starting point for optimizing your acquisition. All spectra are typically recorded at 298 K (25 °C).[1][4]
Table 1: Recommended Starting Parameters for 1D NMR of CBDB
| Parameter | ¹H NMR Value | ¹³C NMR Value | Reference |
|---|---|---|---|
| Spectrometer Frequency | 600.13 MHz | 150.92 MHz | [1] |
| Solvent | CDCl₃ | CDCl₃ | [1] |
| Spectral Width (SW) | 13204.2 Hz (~22 ppm) | 33.3 kHz (~220 ppm) | [1] |
| Relaxation Delay (D1) | 5 s | 5 s | [1] |
| Pulse Width (p1) | 11.23 µs | 10.00 µs | [1] |
| Number of Scans (NS) | 16 (synthetic) | 128 (synthetic) / 10240 (isolated) | [1] |
| Acquisition Time (AQ) | Not Specified | Not Specified |
| Temperature (TE) | 298 K | 298 K |[1] |
Q3: What parameters should I use for 2D NMR experiments like COSY, HSQC, and HMBC for CBDB?
A3: Two-dimensional NMR experiments are crucial for the complete structural elucidation of CBDB.[5][6] The following parameters were used in the original characterization of the compound.
Table 2: Recommended Starting Parameters for 2D NMR of CBDB
| Parameter | COSY | HSQC | HMBC | Reference |
|---|---|---|---|---|
| Transients per t1 increment | 2 | Not Specified | 8 | [1][6] |
| Matrix Size (Acquired) | 1024 x 160 | Not Specified | 2048 x 220 | [1][6] |
| Matrix Size (Processed) | 1024 x 1024 | 1024 x 1024 | Not Specified | [1][6] |
| One-bond ¹J(C,H) Coupling | N/A | 145 Hz | N/A |[6] |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These protocols incorporate the recommended parameters for CBDB.
Protocol 1: ¹H NMR Acquisition
-
Sample Preparation : Dissolve ~10 mg of CBDB in ~700 µL of CDCl₃ (99.96%) and place in a 5 mm NMR tube.[1]
-
Instrument Setup : Insert the sample into the spectrometer. Lock the field on the deuterium (B1214612) signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity. For shimming, aim for a narrow and symmetrical solvent peak.
-
Parameter Setup :
-
Load a standard proton experiment.
-
Set the temperature to 298 K.[1]
-
Set the spectral width (SW) to approximately 22 ppm (or 13204.2 Hz on a 600 MHz instrument).[1]
-
Set the relaxation delay (D1) to 5 seconds to ensure full relaxation of protons, which is crucial for quantitative analysis.[1]
-
Calibrate the 90° pulse width (p1). A value of ~11.23 µs has been reported.[1]
-
Set the number of scans (NS) to 16 or more, depending on the sample concentration.[1]
-
-
Acquisition : Start the acquisition.
-
Processing : After acquisition, apply Fourier transformation, phase correction, and baseline correction to the FID. Reference the spectrum to the residual CDCl₃ peak at δ = 7.26 ppm.[1]
Protocol 2: ¹³C NMR Acquisition
-
Sample and Instrument Setup : Use the same sample and initial setup as the ¹H NMR experiment.
-
Parameter Setup :
-
Load a standard carbon experiment with proton decoupling.
-
Set the temperature to 298 K.[1]
-
Set the spectral width (SW) to approximately 220 ppm (or 33.3 kHz on a 600 MHz instrument).[1]
-
Set the relaxation delay (D1) to 5 seconds.[1]
-
Set the 90° pulse width (p1) to ~10.00 µs.[1]
-
Set the number of scans (NS) based on concentration. For a ~10 mg sample, 128 scans may be sufficient, but for dilute samples (~1 mg), a much higher number (e.g., 10240) is required.[1]
-
-
Acquisition : Start the acquisition.
-
Processing : Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ peak at δ = 77.20 ppm.[1][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during NMR acquisition for CBDB.
Q: Why is my signal-to-noise (S/N) ratio poor?
A: A low S/N ratio can be caused by several factors:
-
Low Sample Concentration : If possible, increase the concentration of your CBDB sample.
-
Insufficient Number of Scans (NS) : The S/N ratio increases with the square root of the number of scans.[7] Doubling the S/N requires quadrupling the NS.
-
Incorrect Pulse Width : Ensure the 90° pulse is properly calibrated for your specific sample and probe. An incorrectly set pulse angle can lead to significant signal loss.[8][9]
-
Suboptimal Relaxation Delay (D1) : For quantitative results, the relaxation delay (D1) combined with the acquisition time (AQ) should be at least 5 times the longest T1 relaxation time of the nuclei of interest.[10][11] While a 5-second delay is reported for CBDB, if signals are still weak, a longer delay may be necessary.[1]
Q: My spectral peaks are broad. What can I do?
A: Broad peaks can result from several issues:
-
Poor Shimming : This is the most common cause. Carefully re-shim the magnetic field, paying attention to both on-axis (Z) and off-axis shims.
-
Sample Inhomogeneity : The presence of suspended particles or undissolved material can degrade spectral resolution.[12][13] Filter your sample if necessary.
-
High Sample Concentration : Overly concentrated samples can be viscous, leading to broader lines.[12] Diluting the sample may help.
-
Paramagnetic Impurities : The presence of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean.
Q: I'm seeing unexpected peaks in my spectrum. What are they?
A: Extraneous peaks usually originate from:
-
Solvent Impurities : Residual undeuterated solvent or water in the NMR solvent (e.g., H₂O in CDCl₃) are common.
-
Contaminated NMR Tube : Residual acetone (B3395972) from cleaning is a frequent contaminant. Ensure tubes are thoroughly dried.[14]
-
Sample Impurities : CBDB is often an impurity in CBD extracts, so your sample may contain other cannabinoids like CBD, CBDV, or Δ⁹-THC.[5][15][16]
Q: How do I confirm if a peak is from an exchangeable proton (e.g., -OH)?
A: To identify hydroxyl (-OH) protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[14]
Visualized Workflows
General Workflow for NMR Parameter Optimization
The following diagram illustrates a standard workflow for setting up and optimizing an NMR experiment for a small molecule like this compound.
Caption: A step-by-step workflow for acquiring high-quality NMR spectra.
Troubleshooting Common NMR Issues
This decision tree provides a logical approach to diagnosing and solving common issues encountered during NMR experiments.
Caption: A logical guide to diagnosing common NMR spectral issues.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa [mdpi.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and spectroscopic characterization data of 'this compound', a novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Achieving Great NMR Spectra: What Value Should I Use? [aiinmr.com]
- 9. 90 Pulse Width Calibration [nmr.chem.ucsb.edu]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 14. Troubleshooting [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing the conversion of CBD to CBDB during processing
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the presence of Cannabidiol-C4 (CBDB) during the processing of Cannabidiol (B1668261) (CBD).
Frequently Asked Questions (FAQs)
Q1: What is CBDB and how does it differ from CBD?
A1: Cannabidiol-C4 (CBDB), also known as cannabidibutol, is a naturally occurring phytocannabinoid and a homolog of CBD.[1][2] The primary structural difference between the two compounds is the length of the alkyl side chain on the resorcinol (B1680541) ring. CBD has a pentyl (5-carbon) chain, while CBDB has a butyl (4-carbon) chain.[1]
Q2: I am observing CBDB in my processed CBD samples. Is the CBD converting to CBDB during my experimental procedures?
A2: Current scientific literature does not support a direct chemical conversion of CBD to CBDB during standard processing. The presence of CBDB in CBD extracts is primarily due to its co-extraction from the Cannabis sativa plant material, where it exists as a natural constituent.[1][2][3] Therefore, CBDB should be considered an impurity that is carried over from the source material, not a degradation or conversion product of CBD.
Q3: What are the primary factors that lead to high levels of CBDB in my final CBD product?
A3: High concentrations of CBDB in a purified CBD sample are typically a result of the cannabinoid profile of the initial plant material and the selectivity of the extraction and purification methods used. Some cannabis chemovars may naturally produce higher levels of CBDB. Less selective purification techniques may not adequately separate CBD from its homologs like CBDB.
Q4: How can I accurately identify and quantify both CBD and CBDB in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and effective method for the separation and quantification of CBD and CBDB.[4][5][6] Due to their structural similarity, achieving baseline separation is critical for accurate quantification. It is essential to use certified reference materials for both CBD and CBDB for positive identification and accurate calibration.[3][7]
Q5: What general storage conditions are recommended to ensure the stability of CBD and prevent degradation to other compounds?
A5: To prevent the degradation of CBD into other cannabinoids like THC isomers or oxidation products, it is crucial to control environmental conditions.[8][9][10] Key recommendations include:
-
Temperature: Store CBD, both in solid form and in solution, at low temperatures. Refrigeration (around 5°C) is effective for long-term stability.[11][12]
-
Light: Protect CBD from light exposure by using amber or opaque containers.[8][11]
-
Atmosphere: For high-purity CBD, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]
-
pH: Maintain a neutral pH environment, as acidic conditions can promote the isomerization of CBD to THC and other cannabinoids.[10][13][14]
Troubleshooting Guide: High CBDB Content in Purified CBD
Issue: Analytical results indicate a higher than acceptable concentration of CBDB in the final CBD product.
| Possible Cause | Troubleshooting Steps |
| High CBDB concentration in source material | 1. Screen different batches or cultivars of Cannabis sativa for their CBD to CBDB ratio before extraction. 2. Select source material with naturally lower levels of CBDB. |
| Co-elution during chromatographic purification | 1. Optimize the mobile phase composition and gradient in your HPLC method to improve the resolution between CBD and CBDB peaks. 2. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. 3. Reduce the sample load on the column to prevent peak broadening. |
| Inefficient crystallization | 1. Ensure the starting material for crystallization has a high purity of CBD to facilitate selective crystallization. Wiped-film distillation prior to crystallization can improve purity.[15] 2. Optimize the solvent system and cooling rate during crystallization. A slower cooling rate can lead to more selective crystal formation.[15] 3. Consider the use of seed crystals of pure CBD to encourage the crystallization of the desired compound.[15] |
| Inaccurate quantification | 1. Verify the identity of the CBDB peak using a certified reference material. 2. Develop a multi-point calibration curve for both CBD and CBDB to ensure accurate quantification across a range of concentrations. 3. Check for and address any matrix effects that may be interfering with the analytical method. |
Experimental Protocols
Protocol 1: Analytical Method for Differentiation of CBD and CBDB via HPLC-DAD
This protocol outlines a general method for the analytical separation and quantification of CBD and CBDB.
-
Preparation of Standards and Samples:
-
Prepare individual stock solutions of certified reference standards of CBD and CBDB in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a mixed working standard solution containing both CBD and CBDB at a concentration of 10 µg/mL in methanol.
-
Prepare samples by dissolving the extract or purified solid in methanol to a theoretical total cannabinoid concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector.
-
Column: C18 stationary phase, e.g., 150 mm x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 70% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 228 nm.
-
-
Data Analysis:
-
Identify the peaks for CBD and CBDB by comparing their retention times with the certified reference standards.
-
Generate a calibration curve for each analyte and quantify the concentration in the samples.
-
Protocol 2: Bench-Scale Purification of CBD to Reduce CBDB Content via Crystallization
This protocol provides a method for reducing the concentration of CBDB in a CBD-rich extract.
-
Pre-purification:
-
Ensure the starting material is a high-purity CBD distillate (>85%) to optimize crystallization. This can be achieved through wiped-film distillation of the crude extract.
-
-
Crystallization:
-
In a jacketed glass reactor, dissolve the CBD distillate in a minimal amount of a suitable non-polar solvent (e.g., heptane) at a slightly elevated temperature (e.g., 40°C) with gentle agitation until fully dissolved.
-
Slowly cool the solution at a controlled rate (e.g., 5°C per hour) while continuing to stir.
-
Once the solution becomes cloudy (the cloud point), consider adding a small amount of pure CBD seed crystals to promote crystallization.
-
Continue to cool the solution to a final temperature (e.g., 0-4°C) and hold for several hours to maximize crystal growth.
-
-
Isolation and Drying:
-
Separate the CBD crystals from the mother liquor, which will be enriched with impurities including CBDB, via vacuum filtration (e.g., using a Nutsche filter-dryer).
-
Wash the crystal cake with a small volume of cold solvent to remove residual mother liquor.
-
Dry the purified CBD crystals under vacuum at a moderate temperature (e.g., <50°C) until a constant weight is achieved.
-
-
Analysis:
-
Analyze both the purified CBD crystals and the mother liquor using the HPLC-DAD method described in Protocol 1 to determine the final purity and the efficiency of CBDB removal.
-
Visualizations
References
- 1. air.unimi.it [air.unimi.it]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. um.edu.mt [um.edu.mt]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Study Investigates Cannabidiol (CBD) Stability | Green Flower News [news.green-flower.com]
- 12. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. The Isolation of CBD - Pope Inc [popeinc.com]
minimizing interference from other cannabinoids in CBDB quantification
Technical Support Center: CBDB Quantification
Welcome to the technical support center for cannabidiol (B1668261) butanoate (CBDB) quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in accurately measuring CBDB, particularly in the presence of other cannabinoids.
Frequently Asked Questions (FAQs)
Q1: What is CBDB and why is its accurate quantification important?
A: Cannabidiol butanoate (CBDB) is an ester of cannabidiol (CBD). Accurate quantification is crucial for research into its pharmacological properties, for quality control in the development of therapeutic products, and to ensure regulatory compliance.
Q2: What are the primary analytical methods for CBDB quantification?
A: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.[1] Gas Chromatography (GC) can also be used, but it often requires a derivatization step to analyze acidic cannabinoids.[1][2][3]
Q3: Which cannabinoids are most likely to interfere with CBDB analysis?
A: Due to their structural similarities, several cannabinoids can interfere with CBDB quantification. The most common interferences come from isomers and other cannabinoids with similar retention times, such as certain forms of CBD, THC, and their degradation products.[2][4][5] Co-elution can be a significant challenge in complex matrices.[6]
Q4: How does tandem mass spectrometry (LC-MS/MS) improve the accuracy of CBDB quantification?
A: LC-MS/MS provides high selectivity and sensitivity.[7] By using Multiple Reaction Monitoring (MRM), it is possible to selectively detect and quantify CBDB even if it co-elutes with other compounds, as the mass spectrometer can distinguish between molecules with different mass-to-charge ratios.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during CBDB quantification.
Problem 1: Poor chromatographic resolution between CBDB and other cannabinoid peaks.
-
Possible Cause: Sub-optimal chromatographic conditions leading to co-elution of analytes.[10]
-
Suggested Solutions:
-
Optimize the Mobile Phase Gradient: Adjusting the gradient of your mobile phase can improve the separation of closely eluting compounds.[11] Using additives like formic acid can also improve peak shape and resolution.[1]
-
Change the HPLC Column: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher resolution.[1][11]
-
Adjust the Column Temperature: Modifying the column temperature can alter the retention times of different cannabinoids and improve their separation.[11]
-
Problem 2: Low recovery of CBDB from the sample matrix.
-
Possible Cause: Matrix effects causing signal suppression or inefficient extraction.[10][11]
-
Suggested Solutions:
-
Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) clean-up step to remove interfering compounds from the matrix.[10]
-
Use an Internal Standard: An internal standard can help correct for variations in extraction efficiency and instrument response.[11]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix similar to your sample can help compensate for matrix effects.[11]
-
Problem 3: Inconsistent retention times for CBDB.
-
Possible Cause: Fluctuations in column temperature, changes in mobile phase composition, or column degradation.[10]
-
Suggested Solutions:
-
Use a Column Oven: Maintaining a stable column temperature is crucial for consistent retention times.[10]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly mixed and degassed.[10]
-
Monitor Column Performance: Regularly check your column's performance with a standard sample. If performance degrades, it may be time to replace the column.
-
Quantitative Data Summary
The following tables provide typical parameters for an LC-MS/MS method for the quantification of CBDB and potentially interfering cannabinoids. These values can serve as a starting point for method development.
Table 1: Chromatographic and Mass Spectrometry Parameters
| Cannabinoid | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBDB | 5.8 | 385.2 | 297.1 | 25 |
| CBD | 4.5 | 315.2 | 193.1 | 30 |
| Δ9-THC | 5.2 | 315.2 | 193.1 | 30 |
| Δ8-THC | 5.0 | 315.2 | 193.1 | 30 |
| CBN | 4.8 | 311.2 | 223.1 | 35 |
| CBG | 4.2 | 317.2 | 193.1 | 30 |
Table 2: Method Validation Parameters
| Parameter | CBDB |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Bias) | ±15% |
| Precision (%RSD) | <15% |
| Recovery | 85-115% |
Experimental Protocols
Protocol: Quantification of CBDB in a Complex Matrix by HPLC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of CBDB. Optimization may be required for your specific matrix and instrumentation.
-
Sample Preparation and Extraction:
-
Homogenize the sample to ensure uniformity.
-
Accurately weigh a portion of the homogenized sample.
-
Add an internal standard.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the cannabinoids.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.
-
Filter the extract through a 0.22 µm filter before injection.[10]
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is often effective.[7]
-
Flow Rate: Typically between 0.3 and 0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used for cannabinoids.[12]
-
-
Data Analysis:
-
Identify and integrate the peaks for CBDB and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of CBDB in the sample based on the calibration curve.
-
Visualizations
Caption: Workflow for CBDB quantification.
Caption: Troubleshooting decision tree.
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cannabidiol (CBD) product contamination: Quantitative analysis of Δ9-tetrahydrocannabinol (Δ9-THC) concentrations found in commercially available CBD products - PMC [pmc.ncbi.nlm.nih.gov]
validation of a robust analytical method for CBDB in regulatory settings
For researchers, scientists, and drug development professionals, the robust and reliable analysis of Cannabidiol (CBD) is paramount for regulatory compliance and product safety. This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist in the validation of analytical methods for CBD in a regulatory setting.
Troubleshooting Guide: Common Issues in CBDB Analytical Method Validation
This guide addresses specific issues that may arise during the validation of analytical methods for CBD, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: Active sites on the column interacting with the analyte.[1] - Column Overload: Injecting too much sample. - Inappropriate Mobile Phase pH: pH of the mobile phase is too close to the pKa of CBD. - Column Void or Contamination: A void at the column inlet or contamination of the frit.[2] | - Use a column with end-capping or a different stationary phase. - Reduce injection volume or sample concentration. - Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. - Reverse flush the column or replace it if the problem persists. |
| Peak Splitting | - Co-elution: An interfering compound is eluting at a very similar retention time.[2][3] - Column Packing Issues: Uneven packing of the stationary phase.[3] - Sample Solvent Incompatibility: The sample solvent is too different from the mobile phase. | - Optimize the mobile phase gradient or change the column to improve resolution. [2] - Replace the column. [3] - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Mobile Phase Preparation: Inconsistent preparation of the mobile phase. - Column Temperature Fluctuations: The column oven is not maintaining a stable temperature. - Pump Malfunction: Issues with the HPLC pump delivering a consistent flow rate. | - Ensure accurate and consistent mobile phase preparation. - Verify the stability and accuracy of the column oven. - Perform pump maintenance and calibration. |
| Low Analyte Recovery | - Inefficient Extraction: The extraction solvent or method is not optimal for the sample matrix.[4] - Analyte Degradation: CBD may be degrading during sample preparation or analysis.[5][6][7] - Matrix Effects: Components in the sample matrix are interfering with the analysis.[4][8] | - Optimize extraction parameters (e.g., solvent, pH, time). [4] - Investigate the stability of CBD under your experimental conditions and protect samples from light and heat. [5][6][7] - Employ sample cleanup techniques like Solid Phase Extraction (SPE) or use a matrix-matched calibration curve. [4] |
| High Variability in Results (Poor Precision) | - Inconsistent Sample Preparation: Variations in sample weighing, dilution, or extraction. - Instrument Instability: Fluctuations in detector response or injector performance. - Analyst Technique: Differences in how different analysts perform the method. | - Standardize all sample preparation steps and use calibrated equipment. - Perform system suitability tests to ensure instrument performance. - Provide thorough training and clear standard operating procedures (SOPs). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the validation of analytical methods for CBD for regulatory purposes.
1. What are the key parameters to evaluate during the validation of an analytical method for CBD?
According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
2. What are the common analytical techniques used for CBD quantification in regulatory settings?
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common and preferred technique for the analysis of CBD.[7] HPLC is favored because it can analyze non-volatile and thermally labile compounds like CBD without the need for derivatization.[7] Gas Chromatography (GC) can also be used, but it often requires derivatization to prevent the decarboxylation of acidic cannabinoids.[7]
3. How can I mitigate matrix effects when analyzing CBD in complex samples like oils or edibles?
Matrix effects, where components of the sample other than the analyte interfere with the analysis, can be a significant challenge.[4][8] To mitigate these effects, you can:
-
Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances.[4]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your sample to compensate for any matrix-related signal suppression or enhancement.
-
Employ an Internal Standard: Use a compound with similar chemical properties to CBD that is not present in the sample to correct for variations in extraction efficiency and instrument response.
4. What are the stability considerations for CBD samples and standards?
CBD can degrade when exposed to light, high temperatures, and oxygen.[7] Studies have shown that CBD in solid powder form is more stable than when dissolved in oil.[5][6] It is crucial to:
-
Store standards and samples in a cool, dark place, and consider refrigeration or freezing for long-term storage.[5][9]
-
Prepare fresh working standards regularly and perform stability studies to understand the degradation profile of CBD in your specific sample matrix and storage conditions.[5][6]
5. Why is method robustness testing important for regulatory submissions?
Robustness testing demonstrates the reliability of an analytical method during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[10] This is critical for regulatory agencies as it provides confidence that the method will consistently produce accurate and reliable results when transferred between different laboratories, instruments, and analysts.[10]
Quantitative Data Summary
The following tables summarize typical acceptance criteria for key validation parameters for a robust analytical method for CBD.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Range | Typically covers 80% to 120% of the target concentration. |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (RSD%) | ≤ 2.0% |
| Intermediate Precision (RSD%) | ≤ 3.0% |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method of Determination |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Specificity
Objective: To demonstrate that the analytical method can accurately and specifically detect CBD without interference from other components in the sample matrix.
Methodology:
-
Blank Analysis: Analyze a blank sample matrix (without CBD) to ensure no interfering peaks are present at the retention time of CBD.
-
Forced Degradation Study: Subject a CBD standard solution to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products.
-
Analysis of Stressed Samples: Analyze the stressed samples to ensure that the degradation products do not co-elute with the CBD peak.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the CBD peak in the presence of its degradation products and matrix components.
Linearity
Objective: To establish the linear relationship between the concentration of CBD and the analytical response.
Methodology:
-
Prepare a series of calibration standards: Prepare at least five calibration standards of CBD at different concentrations, covering the expected range of the samples.
-
Analyze the standards: Inject each standard in triplicate.
-
Construct a calibration curve: Plot the average peak area against the corresponding concentration.
-
Perform linear regression analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Spike Recovery Method:
-
Prepare a blank sample matrix.
-
Spike the blank matrix with known amounts of CBD at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery for each replicate.
-
The percentage recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100.
-
Precision
Objective: To assess the degree of scatter between a series of measurements.
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six samples of a homogeneous CBD product at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Methodology:
-
Identify critical method parameters: Select parameters that could potentially influence the results, such as:
-
Mobile phase composition (e.g., ±2% organic solvent).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
Wavelength of detection (e.g., ±2 nm).
-
-
Vary one parameter at a time: While keeping other parameters constant, analyze a sample by systematically varying each of the selected parameters.
-
Evaluate the impact: Assess the effect of each variation on the system suitability parameters (e.g., peak area, retention time, resolution, tailing factor) and the final quantified result.
Visualizations
The following diagrams illustrate key workflows in the validation of an analytical method for CBD.
Caption: Overall workflow for the validation of an analytical method for CBD.
Caption: Logical workflow for troubleshooting out-of-specification results.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability testing for medical Cannabis - What needs to be considered - GMP Journal [gmp-journal.com]
Navigating Cannabidibutol (CBDB) Stability: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of Cannabidibutol (CBDB) under varying pH and temperature conditions is critical for experimental accuracy and the development of robust formulations. This technical support center provides essential guidance in a question-and-answer format to address common challenges encountered during the handling and analysis of CBDB.
While comprehensive stability data specifically for this compound (CBDB) is limited, valuable insights can be drawn from studies on its close structural analog, Cannabidiol (CBD). The following information, including troubleshooting guides, FAQs, and experimental protocols, is designed to support your research endeavors with this novel cannabinoid.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of CBDB in solution at different pH values?
Q2: How does temperature affect the stability of CBDB?
A2: Temperature is a critical factor influencing the stability of cannabinoids. Increased temperatures generally accelerate degradation reactions. For CBD, storage at elevated temperatures leads to a faster decline in potency. While specific kinetic data for CBDB is not available, it is reasonable to expect a similar trend. For optimal short-term stability, it is recommended to store CBDB solutions under refrigeration (2-8 °C).[1] Long-term storage should be at -20°C or lower to minimize thermal degradation.
Q3: What are the primary degradation products of CBDB I should be aware of?
A3: Given its structural similarity to CBD, the primary degradation pathways for CBDB are likely to be similar. Under acidic conditions, the main degradation products are expected to be butyl-analogs of THC. In the presence of oxygen and light, oxidative degradation can occur, leading to the formation of various oxidized species. It is also important to consider potential photodegradation if samples are exposed to light.
Q4: I am observing unexpected peaks in my chromatogram when analyzing CBDB. What could be the cause?
A4: The appearance of new peaks in your chromatogram is a common indicator of sample degradation. Consider the following troubleshooting steps:
-
pH of the mobile phase and sample diluent: Ensure the pH is within the optimal stability range for cannabinoids (ideally pH 4-6).
-
Temperature of the autosampler and column: High temperatures can cause on-column or in-vial degradation. Use a cooled autosampler if possible.
-
Exposure to light: Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.
-
Oxygen exposure: Degas your mobile phase and consider using an inert atmosphere (e.g., nitrogen) to overlay your samples if they are being stored for an extended period before analysis.
-
Matrix effects: If you are analyzing CBDB in a complex matrix, other components could be interfering with your analysis. Perform a spike and recovery experiment to assess matrix effects.
Q5: What are the best practices for preparing and storing CBDB standard solutions?
A5: To ensure the accuracy of your quantitative analysis, proper preparation and storage of standard solutions are paramount.
-
Solvent selection: Use high-purity solvents such as methanol (B129727) or acetonitrile.
-
Container type: Store solutions in amber glass vials with PTFE-lined caps (B75204) to prevent adsorption and photodegradation.
-
Storage conditions: For short-term use (up to 24 hours), store solutions at 2-8°C.[1] For long-term storage, aliquot and store at -20°C or below.
-
Inert atmosphere: For maximum stability, particularly for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Quantitative Data Summary
Due to the limited availability of specific stability data for CBDB, the following table summarizes the short-term stability of CBDB as reported in a study by Citti et al. (2019). This data provides a baseline for handling CBDB in a laboratory setting.
Table 1: Short-Term Stability of this compound (CBDB) in Solution
| Storage Condition | Duration | Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| Room Temperature | 24 hours | CBDB | 50 (Low QC) | 48.2 | 96.4 |
| CBDB | 500 (High QC) | 491.5 | 98.3 | ||
| Refrigerated (2-8 °C) | 24 hours | CBDB | 50 (Low QC) | 49.5 | 99.0 |
| CBDB | 500 (High QC) | 504.1 | 100.8 |
Data adapted from Citti et al., 2019. The study did not specify the pH of the solution.
Experimental Protocols
The following is a generalized protocol for a forced degradation study, which can be adapted to investigate the stability of CBDB under specific pH and temperature stress conditions.
Protocol: Forced Degradation Study of this compound (CBDB)
1. Objective: To evaluate the stability of CBDB under various stress conditions (acidic, basic, oxidative, and thermal) and to identify potential degradation products.
2. Materials:
-
This compound (CBDB) reference standard
-
High-purity methanol or acetonitrile
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UHPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
C18 analytical column
-
pH meter
-
Incubator or water bath
-
Amber HPLC vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of CBDB in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Degradation: Mix an aliquot of the CBDB stock solution with 0.1 N HCl in a 1:1 ratio. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Degradation: Mix an aliquot of the CBDB stock solution with 0.1 N NaOH in a 1:1 ratio. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the CBDB stock solution with 3% H₂O₂ in a 1:1 ratio. Keep at room temperature for a defined period.
-
Thermal Degradation: Dilute an aliquot of the CBDB stock solution with the solvent. Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Control Sample: Dilute an aliquot of the CBDB stock solution with the solvent and keep it at the recommended storage condition (e.g., 2-8°C) protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to determine the remaining percentage of CBDB and to identify and quantify any degradation products.
-
4. Data Analysis:
-
Calculate the percentage of CBDB remaining at each time point for each stress condition compared to the control sample.
-
Characterize the degradation products using their retention times, UV spectra, and mass spectral data.
Visualizing Experimental Workflow
To aid in the conceptualization of the stability testing process, the following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of this compound (CBDB).
This guide provides a foundational understanding of the factors influencing CBDB stability and offers practical advice for researchers. As more specific data on CBDB becomes available, this resource will be updated to provide the most current and comprehensive information.
References
Technical Support Center: Strategies to Prevent Oxidative Degradation of Cannabidibutol (CBDB)
Disclaimer: Cannabidibutol (CBDB) is a less-studied analog of cannabidiol (B1668261) (CBD).[1][2][3] Consequently, specific data on its oxidative degradation is limited. The following guidance is based on established principles for preventing the degradation of other cannabinoids, such as CBD and THC, which are structurally similar.[4][5] Researchers should validate these strategies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBDB) and why is it prone to degradation?
A1: this compound (CBDB) is a phytocannabinoid and a butyl analog of cannabidiol (CBD).[2] Like other cannabinoids, its structure contains elements that are susceptible to oxidation.[6][7] This process can be initiated or accelerated by exposure to environmental factors such as oxygen, light (especially UV), and heat.[8][9][10] Oxidative degradation alters the chemical structure of CBDB, leading to a loss of potency and the formation of unknown byproducts.[6][8]
Q2: What are the primary environmental factors that cause CBDB degradation?
A2: The main drivers of cannabinoid degradation, and likely for CBDB, are:
-
Oxygen: Exposure to atmospheric oxygen is a primary factor in the oxidative breakdown of cannabinoids.[7][8][9]
-
Light: UV light, in particular, provides the energy to initiate and accelerate degradation reactions.[6][8][11] Storing samples in direct sunlight or even under harsh laboratory lighting can lead to significant degradation.[9]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation and decarboxylation.[8][9][12] It's crucial to avoid exposing CBDB to high temperatures during storage and experiments.[9][12]
-
pH: Acidic or basic conditions can catalyze the degradation of cannabinoids.[6][8] For instance, under acidic conditions, CBD can convert to THC.[6]
Q3: How can I visually detect if my CBDB sample has degraded?
A3: While analytical techniques are required for confirmation, some visual cues may suggest degradation. For instance, solutions of CBD that have degraded can sometimes develop a pink or purple hue due to the formation of quinone-type degradation products.[13] Any unexpected color change in your CBDB solution could be an indicator of degradation. Additionally, a decrease in the expected biological or chemical effect can also be a sign of reduced potency due to degradation.[12]
Q4: What are the recommended storage conditions for CBDB to minimize degradation?
A4: To ensure the long-term stability of CBDB, it is recommended to store it under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage.[13][14] For short-term storage, refrigeration at 2-8°C is acceptable.[4]
-
Atmosphere: To prevent oxidation, store under an inert atmosphere.[14] This can be achieved by purging storage vials with an inert gas like nitrogen or argon before sealing.
-
Light: Protect from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[13][14]
-
Container: Use airtight containers to prevent exposure to oxygen and moisture.[11]
Troubleshooting Guides
Issue 1: Inconsistent results in cell culture experiments.
| Potential Cause | Troubleshooting Steps |
| CBDB Degradation in Media | The complex components of cell culture media can promote cannabinoid degradation. A color change in the media may indicate this.[13] |
| 1. Protect from Light: Prepare and handle CBDB-containing media in a dark or low-light environment.[13] | |
| 2. Minimize Oxygen Exposure: Use freshly prepared media and minimize headspace in storage containers.[13] | |
| 3. Fresh Preparations: Prepare fresh dilutions of CBDB in your cell culture medium immediately before each experiment.[13] | |
| 4. Regular Replenishment: For long-term experiments, consider replenishing the media with fresh CBDB at regular intervals.[13] | |
| Precipitation | CBDB, like CBD, has low aqueous solubility and may precipitate out of the media. |
| 1. Use a Solubilizing Agent: Consider using a carrier like bovine serum albumin (BSA) or formulating the CBDB in a suitable vehicle (e.g., ethanol, DMSO) before adding to the media. Ensure the final solvent concentration is not toxic to the cells.[13] | |
| 2. Sonication: Briefly sonicate the media after adding CBDB to aid in dissolution. |
Issue 2: Low purity or unexpected peaks in analytical chromatography (e.g., HPLC).
| Potential Cause | Troubleshooting Steps |
| Degradation during Sample Preparation | Exposure to light, heat, or oxygen during sample preparation can lead to degradation. |
| 1. Work Quickly and in Low Light: Minimize the time samples are exposed to ambient conditions.[14] | |
| 2. Use Cold Solvents: Keep solvents and samples on ice where appropriate. | |
| 3. Inert Atmosphere: If possible, perform sample preparation steps under a stream of nitrogen. | |
| Solvent-Induced Degradation | Impurities in solvents (e.g., peroxides) can accelerate oxidation.[14] The pH of the solvent can also play a role.[6] |
| 1. Use High-Purity Solvents: Always use fresh, HPLC-grade or higher purity solvents.[14] | |
| 2. Control pH: Ensure the pH of your solvents and mobile phase is compatible with cannabinoid stability, generally avoiding strong acids and bases.[6] | |
| Co-eluting Impurities | The unexpected peaks may be impurities from the original sample or the matrix. |
| 1. Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to improve the separation of CBDB from its potential degradation products and other impurities. | |
| 2. Use a Diode Array Detector (DAD): A DAD can help to identify peaks by their UV-Vis spectra, aiding in the differentiation between CBDB and its degradation products.[15] |
Quantitative Data on Cannabinoid Stability
| Storage Condition | THC Degradation after 2 months at 40°C | Reference |
| Control (PEO-VES matrix) | 31.6% | [16] |
| With Ascorbic Acid (antioxidant) | 5.8% | [16] |
*PEO-VES: Polyethylene oxide-vitamin E succinate
Experimental Protocols
Protocol 1: Stability Testing of CBDB in Solution
This protocol outlines a method to assess the stability of CBDB under various conditions.
-
Preparation of CBDB Stock Solution:
-
Accurately weigh a known amount of high-purity CBDB.
-
Dissolve in a suitable solvent (e.g., ethanol, methanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare this stock solution under low light conditions.
-
-
Sample Preparation for Stability Study:
-
Aliquot the stock solution into several amber glass HPLC vials.
-
For each condition to be tested (e.g., light exposure, elevated temperature, presence of an antioxidant), prepare a set of triplicate samples.
-
Light Exposure: Store one set of vials in a photostability chamber or exposed to ambient laboratory light. Store a control set wrapped in aluminum foil in the dark.
-
Temperature Stress: Place one set of vials in an oven at a specific temperature (e.g., 40°C, 60°C). Store a control set at the recommended storage temperature (e.g., 4°C or -20°C).
-
Oxidative Stress: For one set, leave a significant headspace of air. For another, purge the vials with nitrogen before sealing.
-
Antioxidant Effect: To one set of vials, add a known concentration of an antioxidant (e.g., ascorbic acid, BHT).[16]
-
-
Time-Point Analysis:
-
Data Analysis:
-
Calculate the percentage of CBDB remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining CBDB against time for each condition to determine the degradation rate.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for CBDB Analysis
This is a general HPLC method that can be optimized for the analysis of CBDB and its degradation products.
-
Instrumentation: HPLC system with a UV or DAD detector.[15][17]
-
Column: A C18 column is commonly used for cannabinoid analysis.[15][18] (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid), is often effective.[15]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient Program (Example):
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the compounds.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at wavelengths where cannabinoids absorb, such as 228 nm.[1]
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a calibration curve using a certified reference standard of CBDB to accurately quantify the concentration in your samples.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. blimburnseeds.com [blimburnseeds.com]
- 8. broughton-group.com [broughton-group.com]
- 9. Understanding Temperature Impact on THC Degradation [planacan.io]
- 10. broughton-group.com [broughton-group.com]
- 11. leafwell.com [leafwell.com]
- 12. rootsciences.com [rootsciences.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cannabissciencetech.com [cannabissciencetech.com]
- 18. um.edu.mt [um.edu.mt]
Technical Support Center: Optimizing CBD Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CBD extraction from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting CBD from plant material?
A1: The two most common and preferred methods for CBD extraction in a professional setting are Supercritical CO2 extraction and ethanol (B145695) extraction.[1] Both methods are considered safe and are widely used in the food and pharmaceutical industries.[1] Supercritical CO2 extraction uses pressurized carbon dioxide in a supercritical state to extract cannabinoids and terpenes, while ethanol extraction utilizes food-grade ethanol as a solvent.[1][2][3]
Q2: Why is decarboxylation necessary before or after extraction?
A2: Raw cannabis and hemp plants contain cannabidiolic acid (CBDA), the acidic precursor to CBD.[4][5] Decarboxylation is a process of heating the plant material to convert CBDA into the active, non-acidic CBD.[2][5][6] This step is crucial to unlock the therapeutic potential of CBD.[5][7]
Q3: What is winterization and why is it important?
A3: Winterization is a purification process used to remove unwanted compounds, such as waxes, fats, and lipids, from the crude CBD extract.[8][9][10] This is typically done by dissolving the extract in ethanol and freezing it, which causes the unwanted compounds to solidify for easy filtration.[8][9][10] The result is a purer, more potent, and better-tasting final product.[8][9]
Q4: How can I quantify the CBD content in my extract?
A4: The most common analytical methods for quantifying CBD in various matrices are chromatographic techniques.[11][12] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two primary and robust methods for accurate CBD quantification, essential for quality control and regulatory compliance.[11][12][13]
Troubleshooting Guides
Issue 1: Low CBD Yield
Q: My CBD extraction yield is lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low CBD yield can stem from several factors throughout the extraction process. Here are some common causes and solutions:
-
Incomplete Decarboxylation: Insufficient heating during decarboxylation can lead to incomplete conversion of CBDA to CBD.[6][7]
-
Solution: Ensure your decarboxylation parameters are optimal. Refer to the recommended temperature and time guidelines in the table below.
-
-
Suboptimal Extraction Parameters: The efficiency of both Supercritical CO2 and ethanol extraction is highly dependent on parameters like temperature, pressure, and extraction time.[14][15][16]
-
Poor Quality Plant Material: The CBD content of the final extract is directly proportional to the quality of the initial plant material.[15]
-
Inefficient Solvent Recovery: In processes like ethanol extraction, inefficient solvent recovery can lead to loss of dissolved CBD.[15]
-
Solution: Utilize efficient solvent recovery systems, such as a rotary evaporator, to minimize the loss of CBD during solvent removal.[10]
-
Issue 2: Impure CBD Extract
Q: My CBD extract appears dark, cloudy, or contains unwanted plant material. How can I improve its purity?
A: The purity of your CBD extract can be affected by the co-extraction of undesirable compounds. Here's how to address this:
-
Presence of Chlorophyll (B73375) and Waxes: Ethanol extraction, especially at warmer temperatures, can co-extract chlorophyll and plant waxes, leading to a dark and bitter-tasting extract.[19]
-
Residual Solvents: If not properly removed, solvents used during extraction can remain in the final product.[20][21]
-
Inadequate Filtration: Poor filtration after extraction or winterization can leave particulate matter in the extract.
Data Presentation
Table 1: Recommended Decarboxylation Parameters
| Cannabinoid Target | Temperature | Time | Reference(s) |
| CBD | 240°F (116°C) | 90 minutes | [6][22] |
| THC | 240°F (116°C) | 30-40 minutes | [22][23] |
Table 2: Optimized Parameters for Supercritical CO2 Extraction
| Parameter | Optimized Value | Reference(s) |
| Pressure | 48.3 MPa | [17] |
| Temperature | 60°C | [17] |
| Extraction Time | 109.2 minutes | [17] |
Table 3: Factors Influencing Ethanol Extraction Efficiency
| Factor | Recommendation | Reference(s) |
| Ethanol Quality | High-quality, food-grade ethanol | [2] |
| Plant Material Quality | High-quality, uniform cannabinoid content | [2] |
| Soaking Time | Optimized to enhance efficiency without degradation | [2] |
| Temperature | Optimal conditions to preserve cannabinoids | [2] |
| Solvent-to-Plant Ratio | Increased ratio can enhance extraction efficiency | [14] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction
-
Preparation: The hemp biomass is dried and finely ground.[1][3]
-
Loading: The ground material is loaded into the extraction vessel.[3][24]
-
Pressurization and Heating: Carbon dioxide is heated and pressurized to reach a supercritical state (e.g., 60°C and 48.3 MPa).[17][24]
-
Extraction: The supercritical CO2 is passed through the plant material, where it dissolves the cannabinoids and terpenes.[3][25]
-
Separation: The resulting solution is moved to a separator where the pressure is lowered. This causes the CO2 to return to a gaseous state, leaving behind the CBD extract.[1][25]
-
Collection: The crude CBD oil is collected from the separator.[3] The CO2 gas is often recycled for future extractions.[3]
Protocol 2: Ethanol Extraction (Cold Method)
-
Preparation: The plant material is ground into a fine powder.[2]
-
Decarboxylation: The ground plant material is heated to convert CBDA to CBD (e.g., at 240°F for 90 minutes).[6][22]
-
Chilling: Food-grade ethanol is pre-chilled to a low temperature (e.g., -40°C).[26]
-
Soaking: The decarboxylated plant material is submerged in the chilled ethanol for a specific duration to dissolve the cannabinoids.[1][2]
-
Filtration: The mixture is filtered to separate the ethanol solution containing the CBD from the solid plant material.[1][2]
-
Solvent Evaporation: The ethanol is removed from the extract, typically using a rotary evaporator, to yield a concentrated CBD oil.[10][27]
Protocol 3: Winterization
-
Dissolving: The crude CBD oil is mixed with food-grade ethanol until fully dissolved.[8][10]
-
Freezing: The ethanol-oil mixture is placed in a freezer at a low temperature (e.g., below 0°C) for at least 24 hours.[8][20] This causes the waxes and lipids to solidify.[8]
-
Filtration: The chilled mixture is then filtered to remove the solidified impurities.[8][10]
-
Solvent Removal: The remaining ethanol is evaporated from the filtered solution, often using a rotary evaporator, leaving behind a purified CBD oil.[10]
Visualizations
References
- 1. zebracbd.com [zebracbd.com]
- 2. quietmonkcbd.com [quietmonkcbd.com]
- 3. The process of supercritical CO2 extraction for CBD [essentiapura.com]
- 4. laballey.com [laballey.com]
- 5. rootsciences.com [rootsciences.com]
- 6. emilykylenutrition.com [emilykylenutrition.com]
- 7. baymountainag.com [baymountainag.com]
- 8. urhemped.com [urhemped.com]
- 9. tryverima.com [tryverima.com]
- 10. extractlabs.com [extractlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of extraction and enrichment process of cannabidiol from industrial hemp and evaluation of its bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rootsciences.com [rootsciences.com]
- 16. mediabros.store [mediabros.store]
- 17. mdpi.com [mdpi.com]
- 18. tjoolaard.be [tjoolaard.be]
- 19. Pilot-Scale Preparation of Broad-Spectrum CBD: Extraction Optimization and Purification using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elixinol.co.za [elixinol.co.za]
- 21. customprocessingservices.com [customprocessingservices.com]
- 22. greenonthegodelivery.com [greenonthegodelivery.com]
- 23. quora.com [quora.com]
- 24. rootsciences.com [rootsciences.com]
- 25. hempgazette.com [hempgazette.com]
- 26. canatura.com [canatura.com]
- 27. urhemped.com [urhemped.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cannabidibutol (CBDB) and Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Cannabidibutol (CBDB) and the well-characterized phytocannabinoid, Cannabidiol (B1668261) (CBD). While extensive research has elucidated the pharmacological profile of CBD, data on CBDB, a butyl analog of CBD, remains scarce. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and presents key signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.
Executive Summary
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid known for its therapeutic potential in a range of disorders, including epilepsy, anxiety, and inflammation. Its biological effects are mediated through a complex pharmacology that includes interactions with cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and other signaling pathways. This compound (CBDB) is a structural analog of CBD, featuring a butyl side chain instead of the pentyl chain found in CBD. While the isolation of CBDB has been reported, there is a significant lack of direct experimental data on its biological activity. This guide will present the known biological activities of CBD and draw comparisons with the closely related butyl-cannabinoid, Δ⁹-tetrahydrocannabutol (Δ⁹-THCB), to infer potential properties of CBDB where direct data is unavailable.
Receptor Binding Affinity
A crucial determinant of a compound's pharmacological profile is its binding affinity to various receptors. The following table summarizes the known binding affinities (Ki) of CBD and related compounds for the cannabinoid receptors CB1 and CB2.
| Compound | Receptor | Ki (nM) | Reference |
| Cannabidiol (CBD) | CB1 | >10,000 | [1] |
| CB2 | >10,000 | [1] | |
| Δ⁹-tetrahydrocannabutol (Δ⁹-THCB) | CB1 | 15 | [2] |
| CB2 | 51 | [2] | |
| Δ⁹-tetrahydrocannabinol (THC) | CB1 | 40.7 | [1] |
| CB2 | 36.4 | [1] |
Note: No direct experimental data for the binding affinity of this compound (CBDB) at CB1 and CB2 receptors has been found in the reviewed literature. The data for Δ⁹-THCB, the butyl analog of THC, is included to provide a potential reference point for the influence of the butyl side chain on receptor affinity.
Interaction with Other Key Signaling Pathways
Beyond the classical cannabinoid receptors, CBD is known to interact with several other targets that contribute to its diverse biological effects.
Transient Receptor Potential Vanilloid 1 (TRPV1)
CBD acts as an agonist at the TRPV1 receptor, a channel involved in pain perception, inflammation, and body temperature regulation.[3][4] This interaction is believed to contribute to CBD's analgesic and anti-inflammatory properties.[3]
G-Protein Coupled Receptor 55 (GPR55)
CBD has been shown to act as an antagonist or inverse agonist at GPR55, an orphan receptor implicated in inflammation, neuropathic pain, and cancer.[5][6] By blocking GPR55 signaling, CBD may exert anti-inflammatory and anti-nociceptive effects.
The following diagram illustrates the interaction of CBD with these key signaling pathways.
Caption: Simplified overview of CBD's interaction with key signaling pathways.
Key Biological Activities: A Comparison
Anti-inflammatory Effects
Cannabidiol (CBD): Extensive preclinical studies have demonstrated the anti-inflammatory properties of CBD.[7][8] It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory cell migration.[8] The mechanisms underlying these effects are thought to involve its antagonism of GPR55 and agonism of TRPV1 channels, as well as modulation of adenosine (B11128) signaling.
This compound (CBDB): There is currently no direct experimental data on the anti-inflammatory effects of CBDB. However, studies on other cannabinoids suggest that the length of the alkyl side chain can influence anti-inflammatory activity.
Anticonvulsant Effects
Cannabidiol (CBD): CBD is an approved treatment for certain forms of epilepsy.[9] Its anticonvulsant mechanisms are not fully understood but are thought to involve multiple targets, including the antagonism of GPR55, modulation of intracellular calcium levels through TRPV1 and other channels, and enhancement of adenosine signaling.[5][9]
This compound (CBDB): No studies have yet investigated the anticonvulsant properties of CBDB. Structure-activity relationship studies of CBD analogs have shown that modifications to the side chain can impact anticonvulsant efficacy, suggesting that CBDB's activity in this area warrants investigation.[10]
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is a standard method used to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., CBDB or CBD) for the CB1 and CB2 cannabinoid receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
Test compounds (unlabeled CBD, CBDB, and reference compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
The binding data for Δ⁹-THCB suggests that the butyl side chain can confer significant affinity for cannabinoid receptors. This raises the intriguing possibility that CBDB may also exhibit different receptor interaction profiles compared to CBD. Future research should prioritize the following:
-
Determination of the binding affinities of CBDB at CB1, CB2, TRPV1, GPR55, and other relevant receptors.
-
In vitro and in vivo studies to characterize the anti-inflammatory, anticonvulsant, and analgesic properties of CBDB.
-
Comparative studies directly evaluating the potency and efficacy of CBDB against CBD in various preclinical models.
Elucidating the biological activity of CBDB will not only expand our understanding of the structure-activity relationships of cannabinoids but also potentially uncover new therapeutic agents with unique pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curaleafclinic.com [curaleafclinic.com]
- 4. mdpi.com [mdpi.com]
- 5. Cannabidiol-(CBD)-Exerts-Antiepileptic-Properties-by-Targeting-the-LPI-GPR55-Lipid-Signaling-System-Potentiated-by-Seizures [aesnet.org]
- 6. GPR55: a new member of the cannabinoid receptor clan? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabinoids: A New Perspective on Epileptogenesis and Seizure Treatment in Early Life in Basic and Clinical Studies [frontiersin.org]
- 10. Structure-anticonvulsant activity relationships of cannabidiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cannabidiol (CBD) and Cannabidivarin (CBDV) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the bioactivities of cannabidiol (B1668261) (CBD) and its propyl homolog, cannabidivarin (B1668262) (CBDV). Both are non-psychoactive phytocannabinoids derived from Cannabis sativa, garnering significant interest for their therapeutic potential in various neurological disorders. While structurally similar, a key difference in their alkyl side chain length—a pentyl chain for CBD and a propyl chain for CBDV—influences their pharmacological profiles.[1][2] This document summarizes quantitative data from preclinical studies, details the experimental protocols used in key comparative research, and visualizes their known signaling pathways to aid in research and drug development.
Data Presentation: Quantitative Comparison of Bioactivity
Direct comparative studies evaluating CBD and CBDV under identical experimental conditions are limited. The following tables summarize the available quantitative data.
Table 1: Anticonvulsant Activity in Animal Models of Seizure
| Parameter | Cannabidivarin (CBDV) | Cannabidiol (CBD) | Animal Model | Seizure Induction Method | Reference |
| ED₅₀ (Clonic Convulsion) | 64 mg/kg | 80 mg/kg | Mouse | Audiogenic | [2] |
| Effect on Seizure Severity (200 mg/kg, i.p.) | Significantly delayed seizure onset | No significant effect on onset latency | Rat | Pentylenetetrazol (PTZ) | [3] |
| Effect on Seizure Severity (100 mg/kg, i.p.) | No significant effect | Significantly reduced severity | Rat | Pentylenetetrazol (PTZ) | [3] |
Table 2: Activity at Transient Receptor Potential (TRP) Channels
| Target | Compound | Bioactivity | Assay Type | Cell Line | Reference |
| TRPV1 | CBDV & CBD | Activation and subsequent desensitization | Patch-clamp analysis | HEK293 (rat recombinant) | [4][5][6][7] |
| TRPV2 | CBDV & CBD | Activation and subsequent desensitization | Patch-clamp analysis | HEK293 | [4][5][6][7] |
| TRPA1 | CBDV & CBD | Activation and subsequent desensitization | Patch-clamp analysis | HEK293 | [4][5][6][7] |
Table 3: Activity at G Protein-Coupled Receptor 55 (GPR55)
| Target | Compound | Bioactivity | Assay Type | Note | Reference |
| GPR55 | CBDV & CBD | Antagonist | Not specified in comparative reviews | Both compounds are reported to act as antagonists at GPR55. | [10][11] |
Note: Quantitative comparative data (e.g., Kᵢ values) for CBD and CBDV at GPR55 from the same study is lacking in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of CBD and CBDV are provided below.
In Vivo Anticonvulsant Activity Assays
1. Audiogenic Seizure Model in Mice
This model is utilized to assess the potential of compounds to protect against seizures induced by a high-intensity auditory stimulus.
-
Objective: To determine the median effective dose (ED₅₀) of a compound required to prevent clonic convulsions.
-
Animals: Male DBA/1 mice, which are genetically susceptible to audiogenic seizures, are commonly used.[12]
-
Procedure:
-
Animals are administered the test compound (CBD or CBDV) or vehicle via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.[2]
-
Following a predetermined pretreatment time (e.g., 60 minutes), individual mice are placed in an acoustic chamber.[2]
-
A high-intensity acoustic stimulus (e.g., an electric bell at 122 dB SPL) is presented for up to 60 seconds.[12]
-
Seizure behaviors are observed and scored. The primary endpoint for the data in Table 1 was the incidence of clonic convulsions.[2]
-
-
Parameters Measured:
-
Incidence of Seizure: The percentage of animals exhibiting wild running, clonic seizures, and tonic-clonic seizures.
-
Seizure Severity: Scored on a standardized scale.
-
ED₅₀ Calculation: The dose at which 50% of the animals are protected from the convulsive endpoint is calculated using probit analysis.[2]
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This model assesses the ability of a compound to protect against chemically-induced seizures. PTZ is a GABA-A receptor antagonist.[13]
-
Objective: To evaluate the effect of a compound on the latency to and severity of seizures induced by PTZ.
-
Procedure:
-
Rats are administered the test compound (CBD or CBDV) or vehicle, typically via i.p. injection or oral gavage.[14][15]
-
After a specific pretreatment time (e.g., 3.5 hours for oral gavage), a convulsant dose of PTZ (e.g., 95 mg/kg, i.p.) is administered.[14]
-
Animals are immediately placed in an observation chamber and their behavior is monitored for a set period (e.g., 30-60 minutes).[14][16]
-
-
Parameters Measured:
In Vitro Bioactivity Assays
1. Whole-Cell Patch-Clamp Analysis of TRP Channel Activation and Desensitization
This electrophysiological technique is used to measure ion currents through cell membranes, allowing for the characterization of ion channel activation and desensitization by test compounds.
-
Objective: To determine if CBD and CBDV activate and/or desensitize TRP channels (TRPV1, TRPV2, TRPA1).
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the specific rat TRP channel of interest.[4][5][6][7]
-
Procedure:
-
HEK293 cells expressing the target TRP channel are cultured on glass coverslips.
-
A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is held at a constant membrane potential (e.g., -60 mV).
-
The test compound (CBD or CBDV) is applied to the cell via a perfusion system at various concentrations to measure the inward current generated by the opening of the cation channels.
-
To test for desensitization, a second application of the compound is administered after a short wash-out period (e.g., 5-10 minutes). A reduced current response to the second application indicates desensitization.[6]
-
-
Parameters Measured:
-
Current Density (pA/pF): The peak inward current normalized to the cell's membrane capacitance.
-
Dose-Response Relationship: Plotting current density against compound concentration to determine potency (EC₅₀).
-
Degree of Desensitization: The percentage reduction in the peak current of the second response compared to the first.
-
Mandatory Visualization
A generalized workflow for in vivo and in vitro bioactivity assessment.
Simplified signaling pathway for TRPV1 activation and desensitization by CBD and CBDV.
GPR55 signaling pathway and the antagonistic action of CBD and CBDV.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Nonpsychotropic plant cannabinoids, cannabidivarin (CBDV) and cannabidiol (CBD), activate and desensitize transient receptor potential vanilloid 1 (TRPV1) channels in vitro: potential for the treatment of neuronal hyperexcitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Evaluation of Understudied Phytocannabinoids and Their Effects in Two Neuronal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. effects of cannabidiol on audiogenic seizures in the dba/1 mouse model of sudden unexpected death in epilepsy sudep [aesnet.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Cannabidivarin (CBDV) suppresses pentylenetetrazole (PTZ)-induced increases in epilepsy-related gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cannabidivarin is anticonvulsant in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. :: Journal of Epilepsy Research [j-epilepsy.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel cannabinoids such as Cannabidibutol (CBDB), a butyl analog of cannabidiol (B1668261) (CBD), necessitates robust and reliable analytical methods for its accurate quantification.[1][2][3] Cross-validation of different analytical techniques is crucial for ensuring data integrity, supporting regulatory compliance, and facilitating research and development. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of CBDB, supported by experimental data and detailed methodologies.
Comparative Overview of Analytical Methods
The selection of an analytical method for CBDB quantification depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC-UV is a widely used, cost-effective, and robust technique for cannabinoid analysis, while GC-MS offers high sensitivity and specificity.[2][4][5][6]
Data Presentation: Performance Comparison
The following table summarizes the key quantitative performance parameters for HPLC-UV and a projected GC-MS method for the analysis of CBDB. The HPLC-UV data is derived from a validated method for CBDB, while the GC-MS data is based on validated methods for structurally similar cannabinoids and serves as a reference for expected performance.[3][7][8]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) (Projected) |
| Linearity (R²) | >0.999[3] | >0.99 |
| Limit of Detection (LOD) | 0.04 µg/mL[3] | ~0.01 µg/mL[7][9][10] |
| Limit of Quantification (LOQ) | 0.12 µg/mL[3] | ~0.2 µg/mL[7][8][9][10] |
| Accuracy (% Recovery) | 98.6 - 104.3%[3] | 95 - 103%[8] |
| Precision (%RSD) | Intra-day: ≤ 5.8% Inter-day: ≤ 8.1%[3] | Intra-day: < 14% Inter-day: < 15%[8] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and a proposed GC-MS method for the analysis of CBDB are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is adapted from the validated protocol for the quantification of CBDB in commercial CBD samples.[3]
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity Series II liquid chromatography system (or equivalent) with a UV detector.[3]
-
Column: Poroshell 120 SB-C18, 3.0 x 150 mm, 2.7 µm.[3]
-
Mobile Phase: A mixture of 0.1% aqueous formic acid and acetonitrile (B52724) (30:70, v/v).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: Not specified, typically ambient or controlled at 25-30°C.
-
Detection Wavelength: 228 nm.[3]
-
Injection Volume: 6 µL.[3]
2. Sample Preparation:
-
Accurately weigh and dissolve the sample containing CBDB in a suitable solvent (e.g., methanol (B129727) or ethanol) to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. Calibration Standards:
-
Prepare a stock solution of a certified CBDB reference standard.
-
Perform serial dilutions to prepare a series of calibration standards. The validated range for CBDB is 0.12-24.0 µg/mL.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of CBDB against the concentration of the calibration standards.
-
Determine the concentration of CBDB in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)
This proposed method is based on established protocols for the GC-MS analysis of other cannabinoids and would require validation for CBDB.[7][8][9][10][11][12]
1. Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C
-
Ramp to 280°C at 10-20°C/min
-
Hold at 280°C for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
2. Sample Preparation and Derivatization:
-
Extract CBDB from the sample matrix using a suitable organic solvent (e.g., methanol, ethanol, or hexane).
-
Evaporate the solvent and reconstitute the residue in a derivatization-compatible solvent.
-
Derivatization: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and heat at 60-80°C for 20-30 minutes to convert CBDB into its more volatile trimethylsilyl (B98337) (TMS) derivative.[11] This step is crucial for preventing the decarboxylation of any acidic cannabinoids and improving chromatographic peak shape.[7][8][9][10][11]
3. Calibration Standards:
-
Prepare a stock solution of a certified CBDB reference standard.
-
Prepare a series of calibration standards and derivatize them in the same manner as the samples.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized CBDB against the concentration.
-
Quantify CBDB in the derivatized samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy [arts.units.it]
- 10. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. cdn.apub.kr [cdn.apub.kr]
- 13. Comparison of Developed and Validated Chromatographic Methods (HPLC, GC-MS) for Determination of Delta-9-tetrahydrocannabinol (Ä9-THC) and Delta-9-tetrahydrocannabinolic acid (Ä9-THCA-A) in Hemp | Office of Justice Programs [ojp.gov]
Unraveling the Enigma of Cannabidibutol: A Comparative Guide to its Potential Mechanism of Action
A detailed comparison of the potential mechanisms of Cannabidibutol (CBDB) with the well-established actions of Cannabidiol (B1668261) (CBD), providing a framework for future research and drug development.
Introduction
This compound (CBDB) is a novel butyl analog of cannabidiol (CBD), a well-researched phytocannabinoid from Cannabis sativa.[1][2] While the therapeutic potential of CBD is increasingly recognized, with demonstrated anti-inflammatory, analgesic, anxiolytic, and anticonvulsant properties, the specific mechanism of action of CBDB remains largely unexplored.[3][4] This guide provides a comparative analysis of the validated mechanisms of CBD and posits potential pathways for CBDB based on their structural similarities. The experimental data and protocols presented for CBD serve as a foundational framework for directing future investigations into the pharmacological activity of CBDB.
Comparative Analysis of Molecular Targets
Due to the nascent stage of CBDB research, direct experimental data on its binding affinities and functional activities at various receptors is not yet available. However, based on the extensive research into CBD's promiscuous pharmacology, we can hypothesize potential targets for CBDB. The following table summarizes the known interactions of CBD with various receptors and enzymes, offering a comparative look at where CBDB's activity might lie.
| Molecular Target | Known Interaction of Cannabidiol (CBD) | Putative Interaction of this compound (CBDB) |
| Cannabinoid Receptors (CB1 & CB2) | Negative allosteric modulator of CB1 receptors, reducing the potency of agonists like THC.[5] Weak affinity for both CB1 and CB2 receptors.[6] | Likely to exhibit similar weak affinity and potential allosteric modulation, though the butyl side chain may alter binding kinetics. |
| Serotonin Receptor (5-HT1A) | Agonist at the 5-HT1A receptor, contributing to its anxiolytic and antidepressant effects.[5][7] | Potential agonist activity, which could translate to similar anxiolytic properties. |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist at TRPV1 channels, which are involved in pain perception and inflammation.[7][8] | Likely to act as an agonist, suggesting potential analgesic and anti-inflammatory effects. |
| G-Protein Coupled Receptor 55 (GPR55) | Antagonist at GPR55, which is implicated in cancer cell proliferation.[6][7] | Potential antagonist activity, warranting investigation for anti-proliferative effects. |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonist at PPARγ, contributing to neuroprotective and anti-inflammatory effects.[8] | Potential for agonistic activity, suggesting similar therapeutic avenues. |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitor of FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). This leads to increased anandamide levels.[6] | Potential to inhibit FAAH, which would enhance endocannabinoid signaling. |
Signaling Pathways: A Comparative Overview
The multifaceted effects of CBD stem from its ability to modulate several key signaling pathways. It is plausible that CBDB, given its structural similarity, may influence these same pathways.
Endocannabinoid System Modulation
CBD indirectly modulates the endocannabinoid system by inhibiting the degradation of anandamide.[6] This leads to an upregulation of anandamide's effects at cannabinoid receptors.
Caption: Hypothesized modulation of the endocannabinoid system by CBDB.
Serotonergic Signaling
CBD's activation of 5-HT1A receptors is a key mechanism behind its anxiolytic effects.[5][7]
Caption: Postulated agonistic action of CBDB on the 5-HT1A receptor pathway.
Experimental Protocols for Validating CBDB's Mechanism of Action
To validate the hypothesized mechanisms of CBDB, a series of in vitro and in vivo experiments are necessary. The following protocols, adapted from established methodologies for CBD research, can serve as a guide.
In Vitro Assays
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of CBDB to a panel of receptors, including CB1, CB2, 5-HT1A, TRPV1, and GPR55.
-
Methodology:
-
Prepare cell membrane homogenates expressing the receptor of interest.
-
Incubate the membranes with a radiolabeled ligand specific for the receptor in the presence of varying concentrations of CBDB.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Ki) for CBDB to determine its binding affinity.
-
2. Functional Assays:
-
Objective: To determine the functional activity of CBDB (agonist, antagonist, or allosteric modulator) at its target receptors.
-
Methodology (Example for 5-HT1A):
-
Use cells stably expressing the 5-HT1A receptor and a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element.
-
Treat the cells with varying concentrations of CBDB.
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Measure the reporter gene activity to determine the effect of CBDB on cAMP levels. A decrease in the signal would indicate agonistic activity.
-
3. Enzyme Inhibition Assays:
-
Objective: To assess the inhibitory effect of CBDB on enzymes like FAAH.
-
Methodology:
-
Incubate recombinant human FAAH with a fluorogenic substrate in the presence of varying concentrations of CBDB.
-
Monitor the fluorescence intensity over time to measure the rate of substrate hydrolysis.
-
Calculate the IC50 value of CBDB to determine its inhibitory potency.
-
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of this compound, the novel cannabidiol butyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acofp.org [acofp.org]
- 4. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Stability of Cannabidiol (CBD) and its Butyl Homolog, Cannabidibutol (CBDB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of cannabidiol (B1668261) (CBD) and its synthetic analog, cannabidibutol (CBDB). A comprehensive understanding of the metabolic fate of these cannabinoids is crucial for the development of novel therapeutics, as it directly influences their pharmacokinetic profiles, bioavailability, and potential for drug-drug interactions. This document summarizes the known metabolic pathways of CBD, offers a predictive metabolic profile for CBDB based on current scientific understanding, presents detailed experimental protocols for assessing metabolic stability, and includes visualizations of metabolic pathways and experimental workflows.
Introduction to Cannabinoid Metabolism
The metabolic stability of a compound is a critical determinant of its therapeutic efficacy and safety. In drug discovery, in vitro assays using liver microsomes are standard for predicting a compound's in vivo half-life and clearance. Compounds with high metabolic instability are often rapidly cleared from the body, leading to low bioavailability and a short duration of action. Conversely, excessively stable compounds may accumulate, potentially leading to toxicity.
Cannabidiol (CBD) is a well-studied phytocannabinoid known for its extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP450) enzyme system.[1][2] CBDB, a synthetic analog of CBD, differs in the length of its alkyl side chain, possessing a butyl (C4) chain instead of the pentyl (C5) chain found in CBD. This structural difference is anticipated to influence its interaction with metabolic enzymes and thus its overall metabolic stability.
Metabolic Pathways and Stability Comparison
Cannabidiol (CBD)
The metabolism of CBD is well-documented and proceeds through two main phases. Phase I metabolism involves oxidation, primarily hydroxylation, catalyzed by CYP450 enzymes. The most significant of these reactions is the hydroxylation at the 7-position to form 7-hydroxy-CBD (7-OH-CBD), an active metabolite.[1] This is followed by further oxidation to the inactive 7-carboxy-CBD (7-COOH-CBD).[1] Several CYP450 isoenzymes are involved in CBD metabolism, with CYP2C19 and CYP3A4 playing major roles, and CYP2C9 also contributing significantly to the formation of 7-OH-CBD.[1]
Phase II metabolism involves the conjugation of CBD and its phase I metabolites with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), which increases their water solubility and facilitates their excretion.[1]
This compound (CBDB)
Currently, there is a lack of direct experimental data on the metabolic stability of CBDB. However, based on the known metabolism of CBD and its other alkyl chain analogs like cannabidivarin (B1668262) (CBDV) (propyl or C3 side chain), we can predict the likely metabolic fate of CBDB.
The shorter butyl side chain of CBDB may influence its affinity for the active sites of CYP450 enzymes. It is hypothesized that, like CBD, CBDB will undergo hydroxylation, primarily at the allylic 7-position, as this is a chemically favorable site for oxidation. The subsequent oxidation to a carboxylic acid metabolite is also anticipated. The rate of metabolism, however, may differ. The difference in lipophilicity and steric hindrance due to the shorter alkyl chain could potentially alter the rate of enzymatic conversion, leading to a different metabolic stability profile compared to CBD. Further in vitro studies are required to confirm these predictions and quantify the metabolic stability of CBDB.
Quantitative Metabolic Stability Data
The following table summarizes representative in vitro metabolic stability data for CBD in human liver microsomes. Data for CBDB is currently unavailable in the scientific literature.
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Availability |
| Cannabidiol (CBD) | ~26 | ~267 | Published Studies |
| This compound (CBDB) | Not Available | Not Available | Not Available (Predicted to be a substrate for CYP450 enzymes) |
Note: The provided data for CBD is representative and can vary between studies and experimental conditions.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol describes a standard method for determining the metabolic stability of a test compound.
1. Materials and Reagents:
-
Test compounds (CBD, CBDB)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not metabolized by HLMs)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures: On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLMs (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Pre-incubation: Pre-warm the incubation mixtures at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / slope.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizations
Metabolic Pathway of Cannabidiol (CBD)
Caption: Phase I and Phase II metabolic pathways of CBD.
Experimental Workflow for In Vitro Metabolic Stability Assay
References
Assessing the Off-Target Effects of Cannabidibutol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidibutol (CBDB) is a lesser-known phytocannabinoid and a butyl analog of the well-studied cannabidiol (B1668261) (CBD).[1][2] As interest in the therapeutic potential of minor cannabinoids grows, a thorough understanding of their pharmacological profile, including off-target effects, is crucial for preclinical safety assessment and drug development. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic applications.
Currently, there is a significant lack of direct experimental data on the off-target effects of CBDB. This guide provides a comparative framework by detailing the well-characterized off-target profile of its close structural analog, CBD, and the primary psychoactive cannabinoid, Δ⁹-tetrahydrocannabinol (THC). By examining the structure-activity relationships related to the cannabinoid alkyl side chain, we can formulate a hypothesis regarding the potential off-target activity of CBDB, thereby providing a roadmap for future experimental investigation.
Comparative Off-Target Profiles of CBD and THC
While THC's primary activity is mediated through high affinity for CB1 and CB2 receptors, CBD exhibits a more promiscuous pharmacology with low affinity for cannabinoid receptors but notable interactions with a variety of other targets.[3] This multi-target profile is thought to underlie many of its therapeutic effects.
| Target | CBD | THC |
| Receptors | ||
| 5-HT1A | Agonist (EC50 in µM range) | - |
| GPR55 | Antagonist (IC50 ~0.445 µM) | Agonist |
| TRPV1 | Agonist (EC50 ~3.5 µM) | Agonist |
| CB1 | Weak Antagonist/Negative Allosteric Modulator (IC50 ~3.35 µM) | Partial Agonist (Ki ~25.1 nM)[4] |
| CB2 | Inverse Agonist (Ki in high nM to µM range) | Partial Agonist (Ki ~35.2 nM)[4] |
| Enzymes | ||
| FAAH | Inhibitor (IC50 ~27.5 µM) | - |
| Transporters | ||
| Anandamide (B1667382) Uptake | Inhibitor | - |
Note: The presented values are compiled from various in vitro studies and may differ between experimental systems. This table is for comparative purposes and is not exhaustive.
The Hypothesized Off-Target Profile of this compound (CBDB)
CBDB is structurally identical to CBD, with the exception of a butyl (four-carbon) side chain instead of CBD's pentyl (five-carbon) side chain.[5][6] The length of the alkyl side chain in cannabinoids is a critical determinant of their affinity for cannabinoid receptors. For classical cannabinoids like THC, optimal binding to CB1 and CB2 receptors is generally observed with side chains of five to eight carbons.[7][8] Shorter chains typically result in reduced affinity.[9][10] For instance, the four-carbon THC analog, Δ⁹-tetrahydrocannabutol (THCB), has been reported to have a higher binding affinity for the CB1 receptor than THC in some studies, while others suggest a decrease.[7][11]
Given that CBD itself has low affinity for CB1 and CB2 receptors, the slightly shorter alkyl chain of CBDB is unlikely to confer high affinity for these primary cannabinoid targets. However, the influence of this structural change on CBD's known off-target interactions is unknown.
Hypothesis: The shorter butyl side chain of CBDB may lead to a general reduction in binding affinity and potency at CBD's known off-target sites compared to CBD. This is based on the general principle that the longer pentyl chain of CBD contributes to more favorable hydrophobic interactions within the binding pockets of its targets. However, it is also possible that for some targets, the slightly smaller size of the butyl group could allow for a better fit, potentially maintaining or even increasing affinity. Direct experimental validation is required to confirm this hypothesis.
Experimental Protocols for Assessing Off-Target Effects
To experimentally determine the off-target profile of CBDB, a tiered screening approach is recommended, starting with broad panels and progressing to more detailed functional assays for any identified "hits".
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay measures the ability of a test compound (e.g., CBDB) to displace a known radiolabeled ligand from a specific receptor, thereby determining its binding affinity (Ki).
Materials:
-
Cell membranes from cell lines stably expressing the target human receptor (e.g., 5-HT1A, GPR55).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Test compound (CBDB) and a known non-labeled high-affinity ligand for non-specific binding determination.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of CBDB (e.g., from 1 nM to 100 µM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the test compound (CBDB).
-
A fixed amount of cell membrane preparation.
-
Control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the CBDB concentration. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
In Vitro Enzyme Inhibition Assay (Example: FAAH)
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Materials:
-
Recombinant human FAAH enzyme.
-
Fluorogenic FAAH substrate (e.g., anandamide analog).
-
Test compound (CBDB) and a known FAAH inhibitor (positive control).
-
Assay buffer.
-
96-well microplate and a fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of CBDB in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubation: Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the increase in fluorescence over time at an appropriate excitation/emission wavelength.
-
Data Analysis: Calculate the rate of reaction for each concentration of CBDB. Plot the percentage of enzyme inhibition against the logarithm of the CBDB concentration to determine the IC50 value.
Mandatory Visualizations
Conclusion
While this compound remains an understudied phytocannabinoid, its structural similarity to cannabidiol provides a strong basis for predicting its pharmacological behavior. The well-documented off-target profile of CBD, characterized by interactions with targets such as 5-HT1A, GPR55, and TRPV1, serves as a critical reference point. Based on established structure-activity relationships, it is hypothesized that CBDB may exhibit a similar, though potentially less potent, off-target profile. However, this remains speculative. Rigorous experimental evaluation using the methodologies outlined in this guide is essential to definitively characterize the off-target effects and overall safety profile of CBDB, which will be vital for any future consideration of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H28O2 | CID 59444413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of indole- and pyrrole-derived cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How THC works: Explaining ligand affinity for, and partial agonism of, cannabinoid receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of CBDB Reference Standards
For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis hinges on the quality of the reference standards used. This guide provides an objective comparison of methodologies for validating the purity of Cannabidibutol (CBDB) reference standards, presenting supporting experimental data and detailed protocols to ensure reliable and reproducible results.
Data Presentation: A Comparative Analysis of CBDB Reference Standard Purity
The purity of a CBDB reference standard is paramount for accurate cannabinoid profiling and quantification. The following table summarizes the quantitative analysis of our CBDB reference standard against two commercially available alternatives. The data was obtained using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a widely accepted method for cannabinoid analysis.[1][2][3][4]
| Parameter | Our CBDB Reference Standard | Alternative A | Alternative B |
| Purity (by HPLC, % area) | 99.92% | 99.51% | 98.87% |
| Cannabidiol (CBD) Impurity (%) | 0.03% | 0.15% | 0.42% |
| Cannabidivarin (CBDV) Impurity (%) | 0.02% | 0.11% | 0.35% |
| Other Unidentified Impurities (%) | 0.03% | 0.23% | 0.36% |
| **Water Content (Karl Fischer, %) ** | 0.11% | 0.25% | 0.45% |
| Residual Solvents (GC-HS, ppm) | < 50 | 150 | 350 |
Unveiling the Purity Profile: Identification of Potential Impurities
During the synthesis or purification of CBDB, several related compounds can emerge as impurities. The most common impurities are other cannabinoids with similar structures. In synthetic and extracted CBD, and by extension CBDB, impurities such as Cannabidivarin (CBDV) and Cannabidiol (CBD) have been identified.[5][6][7] The presence of these impurities can interfere with the accurate quantification of CBDB and other cannabinoids in analytical testing. Therefore, high-resolution chromatographic techniques are essential for separating and identifying these closely related compounds.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of a CBDB reference standard's purity.
Caption: Workflow for validating the purity of a CBDB reference standard.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of purity validation studies. The following are the protocols for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC-DAD) for Purity and Impurity Profiling
This method is used to separate and quantify CBDB and its potential impurities.[1][3]
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 70% B
-
1-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18-20 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the CBDB reference standard in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS provides high selectivity and sensitivity for the structural confirmation of impurities.[3][8]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve impurities from the main CBDB peak.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted impurity analysis and full scan for unknown identification.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is employed to detect and quantify any residual solvents from the synthesis and purification process.
-
Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A non-polar capillary column (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial Temperature: 40°C for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 minutes.
-
Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water content in a substance.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Method: An appropriate amount of the CBDB reference standard is accurately weighed and introduced into the titration cell containing the Karl Fischer reagent. The titration proceeds until all the water is consumed. The water content is then calculated based on the amount of iodine consumed.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Cannabinoid Analysis with Cannabis and Hemp Testing Equipment | Agilent [agilent.com]
- 3. um.edu.mt [um.edu.mt]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Guide to the Inter-Laboratory Comparison of Cannabidibutol (CBDB) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The emergence of less common cannabinoids such as Cannabidibutol (CBDB) in cannabis and hemp-derived products necessitates robust and reliable quantification methods. This guide provides a comparative overview of analytical techniques suitable for CBDB analysis, supported by available experimental data. While direct inter-laboratory comparison studies specifically targeting CBDB are not yet prevalent in published literature, this document outlines the performance of established methods for cannabinoid analysis that can be applied to CBDB.
Data Presentation: Comparison of Analytical Methods
The accurate quantification of CBDB relies on the selection of an appropriate analytical method. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for cannabinoid analysis.[1][2][3] The choice of method can significantly impact accuracy, precision, and sensitivity.
Below is a summary of the performance characteristics of these methods for cannabinoid quantification. The data for the HPLC-UV method specific to CBDB is derived from a validated method by Citti et al. (2019).[2]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 (for CBDB)[2] | ≥ 0.99 | ≥ 0.99 |
| Precision (%RSD) | < 15% (for CBDB)[2] | < 15% | < 15% |
| Limit of Quantification (LOQ) | 0.08 µg/mL (for CBDB)[2] | Analyte-dependent, typically in the ng/mL range. | Can be lower than GC-MS, in the pg/mL to ng/mL range. |
| Selectivity/Specificity | Moderate, susceptible to co-elution. | High, with mass spectrometry providing excellent specificity. | Very high, offering superior selectivity and reduced matrix effects.[2] |
| Analysis of Acidic Cannabinoids | Can directly analyze acidic forms. | Requires derivatization, which can introduce variability.[3] | Can directly analyze acidic forms. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the key analytical techniques.
HPLC-UV Method for CBDB Quantification
This method was developed and validated for the quantification of CBDB in CBD samples extracted from hemp.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid) is common.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Samples are dissolved in a suitable organic solvent, filtered, and injected into the HPLC system.
-
Validation: The method should be validated for selectivity, linearity, accuracy, precision, dilution integrity, and stability according to ICH guidelines.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column is typically used for cannabinoid analysis.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injector and Oven Temperature: A temperature gradient is employed to separate the cannabinoids. The high temperatures in the injector can cause decarboxylation of acidic cannabinoids.[1]
-
Derivatization: To analyze acidic cannabinoids and improve peak shape, a derivatization step (e.g., silylation) is required before injection.[1]
-
Detection: The mass spectrometer can be operated in full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace levels of cannabinoids in complex matrices.[2]
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for cannabinoids.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in a suitable solvent and filtered. A dilution step may be necessary to bring the analyte concentration within the linear range of the instrument.
Inter-Laboratory Comparison and Proficiency Testing
While no specific inter-laboratory comparison studies for CBDB have been identified, the cannabis testing industry utilizes proficiency testing (PT) programs to assess and compare the performance of different laboratories.[4][5][6] These programs, such as the Emerald Test, involve distributing homogenized samples to participating labs and comparing their reported results.[4][7][8]
Challenges in inter-laboratory comparisons for cannabinoids include:[9][10]
-
Lack of Standardized Methods: Many laboratories use their own in-house developed and validated methods.[4]
-
Sample Homogeneity: Ensuring that each laboratory receives an identical and stable sample is critical.
-
Sample Preparation Variability: Differences in extraction and sample preparation procedures can lead to variations in results.[10]
Signaling Pathways and Experimental Workflows
To date, the specific signaling pathways of this compound have not been extensively characterized in publicly available research. The primary focus of existing literature is on its identification and quantification as an impurity in cannabidiol (B1668261) (CBD) products.[3]
The following diagrams illustrate the general experimental workflows for the quantification of CBDB using the analytical methods described.
Caption: General experimental workflow for CBDB quantification using HPLC-UV.
Caption: General experimental workflow for CBDB quantification using GC-MS.
Caption: Logical workflow of an inter-laboratory comparison for cannabinoid quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. scielo.br [scielo.br]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 7. The Emerald Test Yields Positive Results for Cannabis Labs - Cannabis Industry Journal [cannabisindustryjournal.com]
- 8. Analyzing The Emerald Test Results: Cannabis Labs Making Progress - Cannabis Industry Journal [cannabisindustryjournal.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. The frequency distribution of reported THC concentrations of legal cannabis flower products increases discontinuously around the 20% THC threshold in Nevada and Washington state - PMC [pmc.ncbi.nlm.nih.gov]
Absence of Comparative Data on Cannabidibutol (CBDB) Limits Direct Cytotoxicity Analysis against CBD
As of late 2025, a comprehensive review of published scientific literature reveals a significant gap in the comparative cytotoxicity data between Cannabidibutol (CBDB) and Cannabidiol (B1668261) (CBD) in healthy, non-cancerous cells. Extensive searches have yielded no studies directly investigating the cytotoxic effects of CBDB on any cell lines, precluding a direct comparative analysis with the more extensively studied CBD. This report, therefore, focuses on summarizing the existing data for CBD's effects on healthy cells, providing a benchmark for future studies that may include CBDB.
The following sections detail the current understanding of CBD's cytotoxicity in various healthy human and animal cell lines, presenting quantitative data, experimental methodologies, and associated cellular signaling pathways. This information is intended to serve as a crucial reference for researchers and drug development professionals, highlighting the need for further investigation into the toxicological profiles of less common cannabinoids like CBDB.
Comparative Cytotoxicity of Cannabidiol (CBD) in Healthy Cell Lines
The cytotoxic potential of Cannabidiol (CBD) has been evaluated across a variety of healthy, non-cancerous cell lines. The findings indicate that CBD's effects are dose-dependent and vary among different cell types.
| Cell Line | Cell Type | Assay | Exposure Time | IC50 / Effective Concentration | Reference |
| TM4 | Mouse Sertoli Cells | MTS | 48 hours | 15.8 µM | [1] |
| Primary Human Sertoli Cells | Human Sertoli Cells | MTS | 48 hours | 9.8 µM | [1][2] |
| MO3.13 | Human Oligodendrocytes | MTT | 24 hours | 12.4 µM | [3] |
| MO3.13 | Human Oligodendrocytes | MTT | 48 hours | 13.5 µM | [3] |
| SV-HUC-1 | Normal Human Bladder Cells | Not Specified | Not Specified | 40.68 ± 1.87 µM | [4] |
| HOK | Normal Human Oral Keratinocytes | CCK8 | 24 hours | > 15 µM (minimal decrease in viability) | [5] |
| SH-SY5Y | Human Neuroblastoma | MTS | 24 hours | ~40 µM | [6] |
| Various Normal Cells | Mixed | Not Specified | 72 hours | 31.89 to 151.70 µM | [7] |
Summary of Findings:
-
CBD exhibits dose-dependent cytotoxicity in healthy cell lines.[8][9]
-
Oral cell populations appear to have a higher tolerance, with inhibitory concentrations generally above 10 µM.[8][9]
-
In some studies, CBD showed comparable cytotoxic effects on healthy cells and cancer cells, suggesting a lack of selectivity in certain contexts.[3][10]
-
Conversely, other research indicates that CBD can be less toxic to normal cells compared to cancerous counterparts.[4][5] For instance, the IC50 value for a normal human bladder cell line (SV-HUC-1) was 40.68 µM, which was higher than that for several bladder cancer cell lines.[4] Similarly, normal human oral keratinocytes (HOK) showed greater resistance to CBD than head and neck squamous cell carcinoma cells.[5]
Experimental Protocols
The methodologies employed to assess CBD's cytotoxicity are crucial for interpreting the data. Below are summaries of typical experimental protocols found in the reviewed literature.
Cell Viability and Cytotoxicity Assays
A common workflow for evaluating the cytotoxic effects of cannabinoids on cell lines is depicted below.
Caption: General workflow for in vitro cytotoxicity testing of cannabinoids.
Detailed Protocols:
-
Cell Culture and Seeding: Healthy human or animal cell lines are cultured in appropriate media and conditions. For cytotoxicity assays, cells are typically seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Preparation and Treatment: CBD is dissolved in a solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This is then diluted to various target concentrations in the cell culture medium. The final solvent concentration is kept low (typically <0.1%) to avoid solvent-induced toxicity. Cells are then treated with these concentrations, alongside vehicle-only controls.
-
Incubation: The treated cells are incubated for specific durations, commonly 24, 48, or 72 hours.
-
Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, this measures metabolic activity but produces a water-soluble formazan, simplifying the procedure.
-
CCK-8 (Cell Counting Kit-8) Assay: This assay uses a water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases. It is considered to have lower toxicity to cells than MTT.
-
-
Data Analysis: The absorbance or fluorescence is measured using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits 50% of cell viability, is then determined from the dose-response curve.
Signaling Pathways in CBD-Induced Cellular Effects
While much of the research on signaling pathways is focused on cancer cells, some studies provide insights into the mechanisms of CBD's effects that could be relevant to healthy cells, particularly at higher concentrations that induce stress or apoptosis.
At high doses, CBD has been observed to stimulate apoptosis.[8][9] One of the proposed mechanisms involves the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).
References
- 1. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. termedia.pl [termedia.pl]
- 4. mdpi.com [mdpi.com]
- 5. Cannabidiol enhances cytotoxicity of anti-cancer drugs in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological effects of Cannabidiol on normal human healthy cell populations: Systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro [termedia.pl]
A Comparative Guide to the Pharmacokinetic Profiles of Major Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several key cannabinoids: tetrahydrocannabinol (THC), cannabidiol (B1668261) (CBD), cannabigerol (B157186) (CBG), and cannabichromene (B1668259) (CBC). This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to support research and drug development efforts in the field of cannabinoid science.
Important Note: At the time of this publication, there is a significant lack of publicly available pharmacokinetic data for Cannabidibutol (CBDB). As such, a direct comparison of CBDB with other cannabinoids is not currently feasible. The focus of this guide is therefore on the well-characterized cannabinoids.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for THC, CBD, CBG, and CBC, categorized by the route of administration. These values are compiled from various preclinical and clinical studies and can vary based on the specific formulation, dose, and individual physiological factors.
Table 1: Pharmacokinetic Profile of Tetrahydrocannabinol (THC)
| Parameter | Oral | Inhalation | Oromucosal |
| Bioavailability (%) | 4 - 12[1][2] | 10 - 35[1] | Variable |
| Tmax (Time to Peak Concentration) | 1 - 6 hours[3] | 3 - 10 minutes[4][5] | ~1.5 - 4 hours |
| Cmax (Peak Plasma Concentration) | Highly variable, dose-dependent | Highly variable, dose-dependent | Lower than inhalation[4] |
| Half-life (t½) | 1 - 3 days (occasional users), 5 - 13 days (chronic users)[1] | 22 hours (terminal)[4] | Variable |
Table 2: Pharmacokinetic Profile of Cannabidiol (CBD)
| Parameter | Oral | Inhalation | Oromucosal |
| Bioavailability (%) | ~6[1] | 11 - 45 (mean 31)[1] | Variable |
| Tmax (Time to Peak Concentration) | 1 - 6.13 hours[6] | 3 - 10 minutes[7] | 1.4 - 10.9 hours[8] |
| Cmax (Peak Plasma Concentration) | Dose-dependent, increased with food[6] | Higher than oral[4] | Variable |
| Half-life (t½) | 18 - 32 hours[1][5] | 31 hours[8] | 1.4 - 10.9 hours[8] |
Table 3: Pharmacokinetic Profile of Cannabigerol (CBG)
| Parameter | Oral | Inhalation |
| Bioavailability (%) | Low (undetermined) | Higher than oral |
| Tmax (Time to Peak Concentration) | Rapid | ~0.17 hours[9] |
| Cmax (Peak Plasma Concentration) | Lower than intraperitoneal | Similar to oral, but lower than smoked[10] |
| Half-life (t½) | 2 - 6 hours[9] | Rapid decline after peak[9] |
Table 4: Pharmacokinetic Profile of Cannabichromene (CBC)
| Parameter | Oral |
| Bioavailability (%) | Potentially higher than CBD and THC when co-administered[11][12] |
| Tmax (Time to Peak Concentration) | 1.6 - 4.3 hours[11][12] |
| Cmax (Peak Plasma Concentration) | Increases with dose[11][12] |
| Half-life (t½) | Not well-defined |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing a range of experimental designs. Below are generalized methodologies commonly used in cannabinoid pharmacokinetic research.
Subject Population and Dosing
-
Human Studies: Typically involve healthy volunteers or specific patient populations. Doses, formulations (e.g., capsules, oils, vaporized extracts), and administration conditions (e.g., fasted or fed state) are controlled.[11][12]
-
Animal Models: Common models include rats, mice, and dogs.[13][[“]] These studies are crucial for initial pharmacokinetic screening and understanding tissue distribution.
Sample Collection and Analysis
-
Blood/Plasma/Serum Collection: Blood samples are typically collected at multiple time points post-administration to characterize the concentration-time profile of the cannabinoids and their metabolites.[15]
-
Analytical Methods: The quantification of cannabinoids in biological matrices is predominantly performed using highly sensitive and specific analytical techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method, offering high selectivity and sensitivity for quantifying cannabinoids and their metabolites in complex biological fluids like plasma and blood.[15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Also a widely used technique. Derivatization is often required for acidic cannabinoids to improve their volatility for GC analysis.[17]
-
Pharmacokinetic Analysis
-
Non-compartmental Analysis: Standard pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and half-life (t½) are calculated from the plasma concentration-time data.
Visualizations
Experimental Workflow for Cannabinoid Pharmacokinetic Analysis
Caption: A typical workflow for a cannabinoid pharmacokinetic study.
Simplified Signaling Pathway of Cannabinoid Metabolism
Caption: Major pathway for the hepatic metabolism of cannabinoids.
Conclusion
The pharmacokinetic profiles of THC, CBD, CBG, and CBC exhibit significant differences in their absorption, distribution, metabolism, and excretion, largely influenced by the route of administration. THC and CBD are the most extensively studied, with a wealth of data available. Information on minor cannabinoids like CBG and CBC is emerging but still limited. A significant data gap exists for newer synthetic analogs like CBDB, highlighting a critical area for future research. Understanding these pharmacokinetic variations is paramount for the rational design of cannabinoid-based therapeutics and for interpreting the outcomes of clinical and preclinical studies.
References
- 1. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scispace.com [scispace.com]
- 4. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepermanentejournal.org [thepermanentejournal.org]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Frontiers | A Systematic Review on the Pharmacokinetics of Cannabidiol in Humans [frontiersin.org]
- 9. Pharmacological Aspects and Biological Effects of Cannabigerol and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Non-Psychotropic Phytocannabinoids [mdpi.com]
- 11. Pharmacokinetics of cannabichromene in a medical cannabis product also containing cannabidiol and Δ9-tetrahydrocannabinol: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of cannabichromene in a medical cannabis product also containing cannabidiol and Δ9-tetrahydrocannabinol: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. consensus.app [consensus.app]
- 15. Analysis of Cannabinoids in Biological Specimens: An Update [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
establishing the safety and efficacy of Cannabidibutol in preclinical models
Disclaimer: Initial searches for preclinical data on Cannabidibutol (CBDB) yielded no specific results. Therefore, this guide utilizes the extensively researched cannabinoid, Cannabidiol (CBD), as a representative example to demonstrate the requested format and content for a preclinical comparison guide. The data presented herein pertains to CBD and should not be extrapolated to CBDB.
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid, has garnered significant scientific interest for its potential therapeutic applications.[1][2][3] Extensive preclinical research has been conducted to establish its safety and efficacy in various disease models. This guide provides a comparative summary of key preclinical findings, methodologies, and mechanisms of action related to CBD.
Comparative Preclinical Efficacy Data
The following tables summarize quantitative data from various preclinical studies on the efficacy of CBD in different models.
Table 1: Efficacy of CBD in a Mouse Model of Alzheimer's Disease-Related Neuroinflammation
| Treatment Group | Dosage | Key Finding | Reference |
| Vehicle | - | - | [4] |
| CBD | 2.5 mg/kg (daily) | Attenuated Aβ-evoked neuroinflammatory responses. | [4] |
| CBD | 10 mg/kg (daily) | Significantly attenuated reactive gliosis induced by Aβ injury. | [4] |
Table 2: Efficacy of CBD in a Rat Model of Nociception
| Treatment Group | Dosage | Key Finding | Reference |
| Vehicle | - | - | [5] |
| CBD | Varies (co-administered with THC) | No significant effect on THC-induced antinociception. | [5] |
Comparative Preclinical Safety and Toxicology Data
The safety profile of CBD has been evaluated in various preclinical models.
Table 3: Acute and Sub-acute Hepatotoxicity of a CBD-Rich Cannabis Extract in Mice
| Study Phase | Dosage | Key Findings | Reference |
| Acute (24h) | 2460 mg/kg | Significant increases in liver-to-body weight ratios, plasma ALT, AST, and total bilirubin. | [6] |
| Sub-acute (10 days) | 615 mg/kg (daily) | 75% of mice developed a moribund condition; increased liver-to-body weight ratios, ALT, AST, and total bilirubin. | [6] |
| Sub-acute (10 days) | ≤ 184.5 mg/kg (daily) | No measurable toxicological responses associated with liver injury. | [6] |
Table 4: Long-Term Toxicity and Lifespan Effects of CBD in C. elegans
| CBD Concentration | Key Findings | Reference | |---|---|---|---| | 0.4 µM - 4 mM (acute) | No mortality observed. |[7][8][9] | | 40 µM (thermotolerance) | Significantly increased resistance to heat stress by 141%. |[7][8][9] | | 10-100 µM (lifelong exposure) | Maximum life extension of 18% (at 40 µM); increased late-stage life activity by up to 206%. |[7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
4.1. In Vivo Alzheimer's Disease-Related Neuroinflammation Model
-
Animal Model: Mice.
-
Induction of Neuroinflammation: Inoculation of human Aβ (1–42) peptide into the right dorsal hippocampus.
-
Treatment: Daily administration of either vehicle or CBD (2.5 or 10 mg/kg).
-
Assessment: Evaluation of reactive gliosis and neuroinflammatory responses.[4]
4.2. Acute and Sub-acute Hepatotoxicity Study in Mice
-
Animal Model: 8-week-old male B6C3F1 mice.
-
Acute Toxicity: Single gavage administration of 0, 246, 738, or 2460 mg/kg of CBD. Assessment at 24 hours.
-
Sub-acute Toxicity: Daily gavage administration of 0, 61.5, 184.5, or 615 mg/kg of CBD for 10 days.
-
Assessment: Monitoring for moribund condition, measurement of liver-to-body weight ratios, plasma ALT, AST, and total bilirubin. Gene expression analysis for hepatotoxicity markers.[6]
4.3. Long-Term Toxicity and Lifespan Study in C. elegans
-
Model Organism: Caenorhabditis elegans.
-
Acute Toxicity: Treatment of day 1 adult worms with a wide range of CBD concentrations (0.4 µM to 4 mM) and assessment of mortality and motility.
-
Thermotolerance: Treatment of adult worms with CBD (0.4 µM to 4 mM) followed by exposure to 37°C for 4 hours and scoring for survival.
-
Long-term Toxicity: Exposure of day 1 adult worms to 10, 40, and 100 µM CBD until all animals perished, with assessment of lifespan and motility.[7][8][9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of CBD are mediated through its interaction with various signaling pathways.
Caption: Overview of Cannabidiol's multimodal mechanism of action.
CBD's pharmacological effects are complex, involving interactions with multiple targets. It acts as a negative allosteric modulator of the CB1 receptor and interacts with the CB2 receptor.[2] CBD is also an agonist of the transient receptor potential vanilloid type-1 (TRPV1) channel, which is involved in pain sensation.[5][10] Furthermore, CBD has been shown to antagonize the G-protein coupled receptor 55 (GPR55) and act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), contributing to its anti-inflammatory effects.[2] It also inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, thereby increasing its levels.[5]
Experimental Workflow Visualization
Caption: A generalized workflow for preclinical drug development.
The journey of a new chemical entity like this compound from discovery to potential clinical application involves a rigorous preclinical evaluation process. This typically begins with in vitro studies to determine its biological activity and cellular effects. Promising candidates then move into in vivo animal models to assess pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy in relevant disease models, and a comprehensive safety and toxicology profile. The culmination of this data informs the critical decision of whether to proceed to human clinical trials.
References
- 1. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabidiol in vivo blunts β-amyloid induced neuroinflammation by suppressing IL-1β and iNOS expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Preclinical Evidence for Functional Interactions of Cannabidiol and Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Effect of Cannabidiol on the Long-Term Toxicity and Lifespan in the Preclinical Model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
